Product packaging for Methyl sinapate(Cat. No.:CAS No. 20733-94-2)

Methyl sinapate

Número de catálogo: B126888
Número CAS: 20733-94-2
Peso molecular: 238.24 g/mol
Clave InChI: JHLPYWLKSLVYOI-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Methyl-sinapate is a hydroxycinnamic acid.
Methyl sinapate has been reported in Elaeagnus lanceolata, Goniothalamus laoticus, and other organisms with data available.
from mustard seed;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B126888 Methyl sinapate CAS No. 20733-94-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYWLKSLVYOI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-94-2
Record name Antithiamine factor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sinapate, a naturally occurring phenylpropanoid derived from sinapic acid, is a compound of significant interest in the fields of chemistry, biology, and pharmacology. As a potent antioxidant, UV-screening agent, and modulator of specific cellular signaling pathways, it presents a valuable scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its known signaling interactions. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are illustrated using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a methyl ester of sinapic acid, characterized by a substituted aromatic ring. Its core structure makes it amenable to various chemical modifications, a feature that is actively being explored in the development of novel therapeutic agents.

General and Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₅[1][2]
Molecular Weight 238.24 g/mol [1][3]
CAS Number 20733-94-2[1][3]
Appearance Solid, Pale purple to purple powder[3][4]
Melting Point 120–122 °C (for a related sinapate ester)[5]
Boiling Point Not available
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][6][7]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3][8]
Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification.

Spectral DataKey FeaturesReference(s)
¹H NMR Spectra available for sinapic acid and related methyl esters.[9][10]
¹³C NMR Spectra available for this compound and related compounds.[11][12]
Infrared (IR) Characteristic peaks for O-H, C-H, C=O, and C-O stretching vibrations are expected.[13]
UV-Vis λmax in ethanol (B145695): ~330-340 nm. Exhibits strong UV-B absorption.[5][14][15]
Mass Spectrometry Molecular ion peak confirms the molecular weight.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.

Synthesis via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of sinapic acid, the precursor to this compound, from syringaldehyde (B56468). Subsequent esterification yields the final product.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve syringaldehyde (1 equivalent) and malonic acid (2.5-3 equivalents) in a suitable solvent such as pyridine (B92270) or a mixture of toluene (B28343) and piperidine (B6355638).[16][17][18]

  • Catalyst Addition: Add a catalytic amount of piperidine or β-alanine.[16][19]

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The reaction can be performed using conventional heating or under microwave irradiation to reduce reaction times.[17][18]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude sinapic acid.

  • Purification of Sinapic Acid: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure sinapic acid.

  • Esterification: To synthesize this compound, dissolve the purified sinapic acid in methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC).

  • Final Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by column chromatography.

G Syringaldehyde Syringaldehyde Condensation Knoevenagel-Doebner Condensation Syringaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Piperidine Piperidine (catalyst) Piperidine->Condensation Heat Heat (80-120°C) Heat->Condensation SinapicAcid Sinapic Acid Condensation->SinapicAcid Esterification Esterification SinapicAcid->Esterification Methanol Methanol Methanol->Esterification AcidCatalyst Acid Catalyst AcidCatalyst->Esterification MethylSinapate This compound Esterification->MethylSinapate

Synthetic pathway for this compound.
Isolation from Brassica Species

This compound and its parent compound, sinapic acid, are abundant in members of the Brassica family, such as rapeseed and mustard.[20][21]

Protocol:

  • Sample Preparation: Procure and dry seeds of a Brassica species (e.g., Brassica juncea).[22] Grind the seeds into a fine powder.

  • Defatting: Extract the lipids from the powdered seeds by Soxhlet extraction with a non-polar solvent like petroleum ether.[22]

  • Extraction of Phenolic Compounds: The defatted meal is then subjected to solid-liquid extraction with an aqueous ethanol or methanol solution (e.g., 70-80% ethanol).[20][21] The extraction can be enhanced by ultrasonication or microwave assistance.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude extract.

  • Purification: The crude extract can be purified using several methods:

    • Liquid-Liquid Extraction: Partition the extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

    • Column Chromatography: Employ column chromatography on silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate this compound.[20]

  • Identification: Confirm the identity and purity of the isolated this compound using HPLC, mass spectrometry, and NMR spectroscopy.[22]

Biological Activity Assays

The antioxidant capacity of this compound can be quantified using standard radical scavenging assays.[23][24]

DPPH Assay Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, mix the this compound solutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.

ABTS Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add different concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time, measure the decrease in absorbance.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory mediators in cell-based assays.[10][25][26]

Protocol using RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

  • Incubation: Incubate the cells for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory markers.

Signaling Pathways

This compound and its derivatives have been shown to interact with specific cellular signaling pathways, highlighting their potential for targeted therapeutic interventions.

TRPA1 Agonism

Methyl syringate, a compound structurally similar to this compound, is a known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[3][27][28] Activation of TRPA1 in sensory neurons is involved in various physiological responses.

G MethylSinapate This compound (or related agonist) TRPA1 TRPA1 Channel MethylSinapate->TRPA1 Activates Ca2_Influx Ca²⁺ Influx TRPA1->Ca2_Influx Downstream Downstream Signaling Events Ca2_Influx->Downstream CellularResponse Cellular Response (e.g., Pain Sensation, Neurotransmitter Release) Downstream->CellularResponse

Activation of the TRPA1 signaling pathway.
Inhibition of c-Met Signaling in Cancer

A derivative of sinapate, homovanillyl sinapate (HVS), has been identified as an inhibitor of the c-Met signaling pathway, which is often dysregulated in cancer.[29][30][31] This pathway is crucial for tumor growth, invasion, and metastasis.

G HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK SinapateDerivative Sinapate Derivative (e.g., HVS) SinapateDerivative->cMet Inhibits CellProliferation Cell Proliferation, Survival, Invasion PI3K_Akt->CellProliferation RAS_MAPK->CellProliferation

Inhibition of the c-Met signaling pathway.

Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for further investigation in drug development.

  • Dermatology and Cosmetics: Its strong UV-B absorbing properties make it a natural and potentially safer alternative to synthetic sunscreen agents.[8][11]

  • Oncology: The inhibitory effects of sinapate derivatives on critical cancer signaling pathways, such as c-Met, suggest their potential as anti-cancer agents.[29][30] Further research into structure-activity relationships could lead to the development of more potent and selective inhibitors.

  • Inflammatory Diseases: The demonstrated anti-inflammatory properties, through the inhibition of pro-inflammatory mediators, indicate its potential for the treatment of various inflammatory conditions.[10][26]

  • Chemical Biology: The structure of this compound can be readily modified to create chemical probes for studying biological processes or to develop new analogues with enhanced therapeutic properties.[13]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical profile and a range of compelling biological activities. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries. Further exploration of its mechanisms of action and the development of optimized synthetic derivatives hold significant promise for the creation of novel therapeutic agents.

References

Biological Activities of Methyl Sinapate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl sinapate, a naturally occurring phenylpropanoid derived from sinapic acid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of a prominent hydroxycinnamic acid found in various plant species, this compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Introduction

This compound (methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) is the methyl ester of sinapic acid, a major secondary metabolite in plants of the Brassicaceae family.[1] Found in sources such as rapeseed and mustard seed, it is a common component of the human diet.[1][2] The structural characteristics of this compound, particularly its phenolic ring with methoxy (B1213986) and hydroxyl substitutions, make it a versatile molecule with significant potential for chemical modification and biological interaction.[3] Its known bioactivities, including antioxidant and UV-absorbing properties, have spurred investigations into its applications in the pharmaceutical, cosmetic, and food industries.[1][3] This guide will systematically explore the key biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its biological activity, contributing significantly to its other pharmacological effects. This activity is primarily attributed to its ability to scavenge free radicals and chelate metal ions.

Quantitative Data

The antioxidant capacity of this compound and its parent compound, sinapic acid, has been evaluated using various in vitro assays. The following table summarizes key quantitative findings.

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingSinapic Acid33.2% inhibition at 0.02 mM[4]
DPPH Radical ScavengingSinapic Acid88.4% inhibition at 0.5 mM[4]
Hydroxyl Radical ScavengingSinapic AcidIC50 = 3.80 mM[4]
Superoxide Radical ScavengingSinapic AcidIC50 = 17.98 mM
Lipid Peroxidation InhibitionSinapic AcidMore efficient than α-tocopherol and ferulic acid[4]
Peroxyl Radical ScavengingThis compoundComparable to Trolox
Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of this compound in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

  • Prepare the following solutions: phosphate (B84403) buffer (e.g., 50 mM, pH 7.4), FeCl2 (e.g., 10 mM), EDTA (e.g., 10 mM), 2-deoxyribose (e.g., 10 mM), and H2O2 (e.g., 10 mM).

  • In a reaction tube, mix the phosphate buffer, FeCl2, EDTA, and 2-deoxyribose.

  • Add different concentrations of this compound to the tubes.

  • Initiate the reaction by adding H2O2.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

  • Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to develop a pink color.

  • Cool the tubes and measure the absorbance at 532 nm.

  • The scavenging activity is calculated based on the reduction in color formation in the presence of the sample.

Anti-inflammatory Activity

This compound and its parent compound, sinapic acid, have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Data

The anti-inflammatory potential has been quantified through various in vitro and in vivo studies.

Assay/TargetCompoundIC50 / EffectReference
5-Lipoxygenase (5-LOX)Sinapic acid phenethyl esterIC50 = 0.3 µM[3]
Cyclooxygenase-2 (COX-2)Sinapic AcidSuppression of expression
NF-κB ActivationSinapic AcidInhibition of TNF-α-induced activation[5]
IL-6 and IL-8 ExpressionSinapic Acid DerivativesSignificant decrease in expression[6]
Experimental Protocols

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

  • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • After transfection, seed the cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.[4][5][7]

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression induces Anticancer_Apoptosis cluster_pathway Apoptotic Pathway This compound This compound Bax Bax This compound->Bax upregulates Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Caspase-9 Caspase-9 Bax->Caspase-9 activates Bcl-2->Caspase-9 inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Neuroprotection_Workflow cluster_stress Cellular Stress cluster_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Activation Neuroinflammation Neuroinflammation MAPK Pathway MAPK Inhibition This compound This compound This compound->Nrf2 Pathway activates This compound->MAPK Pathway inhibits Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes upregulates Pro-inflammatory Mediators Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators downregulates Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival promotes Pro-inflammatory Mediators->Neuronal Survival prevents damage

References

Methyl Sinapate: A Comprehensive Technical Guide to a Natural UV Screening Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sinapate, a derivative of the naturally occurring sinapic acid found in plants, has garnered significant attention for its potent ultraviolet (UV) radiation screening capabilities. Its inherent ability to absorb strongly in the UV-B and UV-A regions, coupled with an efficient photoprotective mechanism, positions it as a promising candidate for the development of next-generation, bio-based sun care products. This technical guide provides an in-depth analysis of this compound, detailing its UV absorption properties, photophysical dissipation pathways, antioxidant potential, and the experimental methodologies used for its evaluation. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate a comprehensive understanding of its function and potential applications.

Introduction

The detrimental effects of excessive exposure to solar UV radiation, including photoaging and carcinogenesis, have underscored the need for effective photoprotective agents. While synthetic UV filters are widely used, concerns regarding their environmental impact and potential human health risks have fueled the search for safe and effective natural alternatives.[1][2] Sinapate esters, derivatives of sinapic acid, are a class of phenolic compounds that plants synthesize for protection against UV radiation.[3][4][5] this compound (MS), as the simplest sinapate ester, serves as a crucial model compound for understanding the photoprotective mechanisms of this family of molecules.[6][7] It exhibits strong absorption in the UV-B region and possesses a mechanism to harmlessly dissipate the absorbed energy, making it an excellent candidate for sunscreen formulations.[8][9]

UV Absorption and Photoprotective Mechanism

The primary function of a UV screening agent is to absorb harmful UV radiation before it can penetrate the skin. This compound demonstrates significant absorption in both the UVA (320–400 nm) and UVB (280–320 nm) regions.[1][10]

UV Absorption Properties

The UV absorption profile of this compound is influenced by its isomeric form (trans vs. cis) and the solvent environment. The trans-isomer is typically more stable and exhibits stronger absorption.[10] Upon exposure to UV radiation, a photostationary state is reached involving both trans- and cis-isomers.

Compound Solvent λmax (nm) Oscillator Strength (f) Reference
trans-Methyl SinapateEthyl Acetate325.520.6883[10]
cis-Methyl SinapateEthyl Acetate328.140.4336[10]
trans-Sinapic AcidEthyl Acetate323.450.6059[10]
cis-Sinapic AcidEthyl Acetate331.020.4490[10]

Table 1: UV Absorption Characteristics of this compound and Sinapic Acid Isomers.

Mechanism of Photoprotection

The photoprotective efficacy of this compound is not solely due to its ability to absorb UV photons but also relies on its capacity to dissipate the absorbed energy efficiently and safely. The primary mechanism is a multi-step process involving trans-cis photoisomerization.[3][4]

  • Photoexcitation: Upon absorbing a UV photon, the stable trans-methyl sinapate molecule is promoted to an electronically excited state (S₁ ππ*).[3]

  • Isomerization: In the excited state, the molecule undergoes a rapid, barrierless rotation around the aliphatic C=C bond, leading to a change in conformation from trans to cis.[4]

  • Non-Radiative Decay: This isomerization process facilitates internal conversion through a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground state cross. This allows for an extremely fast and efficient non-radiative decay back to the electronic ground state (S₀).[10][11]

  • Energy Dissipation: The excess energy is released as harmless heat into the surroundings.[12]

  • Ground State Recovery: In the ground state, the molecule can either exist as the less stable cis-isomer or relax back to the original, more stable trans-isomer, ready to absorb another photon.[3]

This rapid and efficient cycle of absorption and harmless energy dissipation prevents the molecule from engaging in detrimental photochemical reactions that could produce harmful reactive species.[12][13]

Photoprotection_Mechanism cluster_excited cluster_ground S0_trans trans-MS (S₀) S1_trans trans-MS* (S₁) S0_trans->S1_trans UV Photon Absorption CI Conical Intersection S1_trans->CI trans → cis Isomerization S0_cis cis-MS (S₀) CI->S0_cis Non-Radiative Decay heat Heat (Vibrational Energy) CI->heat S0_cis->S0_trans Thermal Relaxation In_Vitro_SPF_Workflow start Start apply Apply 2 mg/cm² of Formulation to Substrate (PMMA Plate) start->apply spread Spread Evenly to Create Uniform Film apply->spread equilibrate Equilibrate in Dark (15 min) spread->equilibrate measure Measure UV Transmittance (290-400 nm) equilibrate->measure calculate Calculate SPF Value using Mansur Equation measure->calculate end_node End calculate->end_node MTT_Assay_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat Cells with This compound (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze end_node End analyze->end_node

References

Synonyms and alternative names for Methyl sinapate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Sinapate: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring hydroxycinnamic acid ester. It covers its chemical identity, physicochemical properties, synthesis and purification methods, and key biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound is known by several names in scientific literature and chemical databases. Establishing a clear identity is the first step in any rigorous scientific investigation.

  • Systematic IUPAC Name: methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]

  • Common Chemical Names:

    • 3,5-Dimethoxy-4-hydroxy cinnamic acid methyl ester[1]

    • Methyl 4-hydroxy-3,5-dimethoxycinnamate[2]

    • Sinapic acid methyl ester[2]

  • Abbreviation: MSA[3]

  • Other Names: Antithiamine factor[1]

  • CAS Number: 20733-94-2[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₁₄O₅[1][2]
Molecular Weight 238.24 g/mol [1]
Appearance Powder[4][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
In DMSO: 100 mg/mL (419.74 mM) with sonication.[3]
In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL.[3]
Storage Powder: -20°C for up to 3 years.[6]
In Solvent: -80°C for up to 1 year.[6]
Purity Commercially available with >98% purity.[4]

Table 2: Spectroscopic Data for this compound

Data TypeKey FeaturesReferences
UV-Vis Absorbs strongly in the UV-B (280–315 nm) and UVA (315–400 nm) regions, making it a natural UV screening agent.[7][8]
¹H NMR Spectral data is available from commercial suppliers and in chemical databases. As a reference, the related Sinapic Acid (in DMSO-d6, 400 MHz) shows characteristic peaks for aromatic protons, vinyl protons, and methoxy (B1213986) groups.[9][10]
¹³C NMR Data available in spectral databases such as PubChem.[1]
Mass Spec. Data available in spectral databases such as PubChem.[1]

Synthesis and Purification Protocols

This compound can be synthesized chemically or extracted and purified from natural sources, particularly from the seeds of plants in the Brassicaceae family.

Chemical Synthesis

A common and efficient method for the chemical synthesis of this compound is the Knoevenagel-Doebner condensation .[11]

Experimental Protocol: Knoevenagel-Doebner Condensation

  • Reaction Setup: In a round-bottom flask, dissolve syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde) and a methyl malonate derivative (e.g., monomethyl malonate) in a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., 10% HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[11]

An alternative approach involves a Wittig-type reaction , which provides another reliable route to the α,β-unsaturated ester structure of this compound.[11]

G General Synthesis Workflow for this compound Syringaldehyde Syringaldehyde Condensation Knoevenagel-Doebner Condensation Syringaldehyde->Condensation MethylMalonate Methyl Malonate Derivative MethylMalonate->Condensation BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->Condensation CrudeProduct Crude this compound Condensation->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct G Workflow for Sister Chromatid Exchange (SCE) Assay CellCulture 1. Cell Culture with BrdU (2 cell cycles) Treatment 2. Treatment (Mutagen +/- this compound) CellCulture->Treatment MetaphaseArrest 3. Metaphase Arrest (e.g., Colcemid) Treatment->MetaphaseArrest Harvesting 4. Cell Harvesting & Slide Preparation MetaphaseArrest->Harvesting Staining 5. Differential Staining (Hoechst + UV + Giemsa) Harvesting->Staining Analysis 6. Microscopic Analysis (Quantify SCEs) Staining->Analysis G Sinapate Biosynthesis via Phenylpropanoid Pathway cluster_0 Core Phenylpropanoid Pathway cluster_1 Sinapate Branch Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Coumaric p-Coumaric Acid Cin->Coumaric C4H CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA 4CL CaffeoylCoA Caffeoyl-CoA CoumaroylCoA->CaffeoylCoA HCT/C3'H FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA COMT HydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->HydroxyferuloylCoA F5H SinapoylCoA Sinapoyl-CoA HydroxyferuloylCoA->SinapoylCoA COMT SinapicAcid Sinapic Acid SinapoylCoA->SinapicAcid Hydrolysis MethylSinapate This compound SinapicAcid->MethylSinapate Esterification

References

CAS number for Methyl (E)-sinapate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl (E)-sinapate

Abstract

Methyl (E)-sinapate, a derivative of sinapic acid, is a naturally occurring phenylpropanoid found in various plant species, particularly within the Brassicaceae family.[1][2] As a secondary metabolite, it plays a significant role in plant defense mechanisms, including offering protection against UV-B radiation.[1][3] This compound has garnered considerable interest from the scientific community due to its diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[2][4] Its structural features make it a valuable molecule for chemical synthesis and a precursor for developing novel compounds for pharmaceutical and cosmetic applications.[5] This technical guide provides a comprehensive overview of Methyl (E)-sinapate, covering its chemical properties, synthesis, biological activities, and its role in cellular signaling pathways, with detailed experimental protocols for researchers.

Chemical and Physical Properties

Methyl (E)-sinapate, also known as methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, is characterized by the following properties.[6][7] The primary CAS number for this compound is 20733-94-2 , with 42041-51-0 also listed as an identifier.[7][8]

PropertyValueSource
CAS Number 20733-94-2[3][5][7][8][9]
Alternate CAS 42041-51-0[6][7]
Molecular Formula C₁₂H₁₄O₅[3][6][7]
Molecular Weight 238.24 g/mol [3][7][10]
IUPAC Name methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[7]
Appearance Powder[10]
Purity ≥98.0%[3][10]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[9][10]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3][8]
XLogP3-AA 1.8[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 5[7]

Synthesis and Biosynthesis

Chemical Synthesis

A prevalent method for the chemical synthesis of Methyl (E)-sinapate is the Knoevenagel-Doebner condensation.[5] This reaction involves the condensation of syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde) with a methyl malonate derivative.[5] Greener synthetic approaches have been developed, utilizing catalysts like L-proline in ethanol (B145695) to reduce the use of hazardous bases and improve yields.[1]

G cluster_synthesis Chemical Synthesis Workflow: Knoevenagel-Doebner Condensation Syringaldehyde Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) Condensation Knoevenagel-Doebner Condensation Syringaldehyde->Condensation MalonicAcid Methyl Malonate Derivative MalonicAcid->Condensation Base Base Catalyst (e.g., Piperidine, L-proline) Base->Condensation Product Methyl (E)-sinapate Condensation->Product G cluster_biosynthesis Plant Biosynthesis of Sinapate Esters (Phenylpropanoid Pathway) Phe Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL FeruloylCoA Feruloyl-CoA CoumaroylCoA->FeruloylCoA HCT, COMT Sinapaldehyde Sinapaldehyde FeruloylCoA->Sinapaldehyde CCR, F5H, COMT SinapicAcid Sinapic Acid Sinapaldehyde->SinapicAcid REF1/CALDH SinapoylGlucose Sinapoyl-β-glucose SinapicAcid->SinapoylGlucose SGT SinapoylMalate Sinapoyl Malate SinapoylGlucose->SinapoylMalate SMT Sinapine Sinapine (Sinapoyl Choline) SinapoylGlucose->Sinapine SCT G cluster_uvb Signaling in UV-B-Induced Stomatal Closure UVB UV-B Irradiation SinapateEsters Sinapate Esters (e.g., Sinapoyl Malate) UVB->SinapateEsters induces StomatalClosure Stomatal Closure SinapateEsters->StomatalClosure promotes SinapicAcid Sinapic Acid ROS ROS Accumulation SinapicAcid->ROS inhibits NO Nitric Oxide (NO) Accumulation SinapicAcid->NO inhibits Ca2 Cytosolic Ca²⁺ Increase ROS->Ca2 NO->Ca2 Ca2->StomatalClosure

References

Methyl Sinapate: A Hydroxycinnamic Acid Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Tenets: Is Methyl Sinapate a Hydroxycinnamic Acid?

Yes, this compound is unequivocally classified as a hydroxycinnamic acid. It is the methyl ester of sinapic acid, a naturally occurring phenolic compound synthesized through the phenylpropanoid pathway in a variety of plants.[1][2] Hydroxycinnamic acids are characterized by a C6-C3 carbon skeleton, consisting of a benzene (B151609) ring with a three-carbon chain, and this compound fits this structural definition. Its chemical name is methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate.

This guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
CAS Number 20733-94-2
Appearance White to off-white crystalline powder
Melting Point 118-121 °C
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO

Biological Activities and Quantitative Data

This compound, like other hydroxycinnamic acids, exhibits a range of biological activities. While research specifically on this compound is ongoing, data from closely related compounds like sinapic acid and sinapaldehyde (B192390) provide strong indications of its potential.

Antioxidant Activity

Hydroxycinnamic acids are potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound is expected to be comparable to that of sinapic acid.

CompoundAssayIC₅₀ ValueReference
Sinapic AcidDPPH Radical Scavenging~30-100 µg/mL (concentration dependent)[3]
SinapaldehydeDPPH Radical ScavengingNot explicitly an IC50, but significant activity reported[2]
Anti-inflammatory Activity

This compound is anticipated to possess anti-inflammatory properties by inhibiting key inflammatory mediators. Studies on sinapaldehyde, a structurally similar compound, have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineParameter MeasuredIC₅₀ ValueReference
SinapaldehydeRAW 264.7NO Production47.8 µM[4]
Rosmarinic Acid Methyl EsterRAW 264.7NO Production14.25 µM[5]
Cytotoxic Activity

This compound has been investigated for its potential as an anticancer agent. The IC₅₀ values against various cancer cell lines have been reported, indicating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Reference
Various Cancer Cell LinesNot specified in abstract42.47178.27[6]
UV-Absorbing Properties

This compound is a known natural UV screening agent, absorbing strongly in the UV-B region of the electromagnetic spectrum. This property makes it a compound of interest for applications in sunscreens and photoprotective formulations.

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Methanol303Not explicitly stated for this compound, but sinapic acid has a high ε[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Knoevenagel-Doebner condensation.

Materials:

Procedure:

  • Dissolve syringaldehyde and methyl malonate in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from methanol to obtain pure this compound.

  • Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane (B92381):ethyl acetate).

Extraction of this compound from Plant Material

This compound can be extracted from various plant sources, particularly from the seeds of Brassicaceae family members.

Materials:

  • Dried and powdered plant material (e.g., rapeseed meal)

  • Methanol or ethanol (70%)

  • Soxhlet apparatus or ultrasonicator

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol or 70% ethanol for 6-8 hours.

    • Ultrasonic Extraction: Suspend the powdered plant material in the solvent and sonicate for 30-60 minutes.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Perform column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate (B1210297) to separate the different components.

    • Collect the fractions containing this compound, identified by TLC analysis against a standard.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

  • Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Measurement of UV Absorbance

Materials:

  • This compound

  • Ethanol (spectrophotometric grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in ethanol of a known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Use ethanol as the blank to zero the spectrophotometer.

  • Measure the absorbance of each dilution at a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Signaling Pathway Interactions

While direct evidence for this compound is still emerging, the involvement of hydroxycinnamic acids in key signaling pathways provides a strong basis for its potential mechanisms of action.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Hydroxycinnamic acids have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_JNK->Transcription_Factors Methyl_Sinapate This compound Methyl_Sinapate->p38_JNK Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 1. Proposed inhibitory effect of this compound on the MAPK signaling pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Many phenolic compounds, including hydroxycinnamic acids, are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Figure 2. Proposed activation of the Nrf2 pathway by this compound.

Conclusion

This compound, as a derivative of the well-studied hydroxycinnamic acid, sinapic acid, holds considerable promise for applications in the pharmaceutical and cosmetic industries. Its established UV-absorbing properties, coupled with strong evidence for antioxidant, anti-inflammatory, and cytotoxic activities, make it a compelling candidate for further research and development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this versatile natural compound. Further investigations focusing on direct quantitative analysis of this compound's biological activities and its precise molecular targets will be crucial in translating its potential into tangible health benefits.

References

In-Depth Technical Guide to the Discovery and Isolation of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sinapate, a naturally occurring hydroxycinnamic acid derivative, has garnered significant attention within the scientific community for its potent ultraviolet (UV) screening properties and diverse biological activities. As a secondary metabolite predominantly found in plants of the Brassicaceae family, it plays a crucial role in protecting plants from harmful UV-B radiation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, outlines step-by-step experimental protocols for its extraction and purification, and presents its key analytical and spectroscopic data. Furthermore, this document elucidates the signaling pathways associated with its function as a UV-B protectant, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) is a phenylpropanoid metabolite found in various plant species, with notable concentrations in the seeds of rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2] Its chemical structure, characterized by a substituted aromatic ring and an ester moiety, makes it a versatile molecule with significant antioxidant and UV-absorbing properties.[3] The growing interest in natural photoprotective agents has positioned this compound as a promising candidate for applications in the pharmaceutical and cosmetic industries. This guide serves as a technical resource for professionals engaged in the study and utilization of this valuable natural compound.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a complex network of biochemical reactions that produces a wide array of phenolic compounds. The biosynthesis originates from the amino acid phenylalanine.

The key steps leading to the formation of sinapate, the precursor to this compound, are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form p-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and finally sinapic acid. A key enzyme in this latter stage is Ferulic Acid 5-Hydroxylase (F5H).[4]

  • Formation of Sinapoyl Esters: Sinapic acid is then activated by conversion to sinapoyl-CoA. While the direct enzymatic esterification of sinapic acid to this compound in plants is not as extensively documented as other sinapate esters, it is understood that sinapic acid serves as the immediate precursor. The formation of other sinapate esters, such as sinapoylglucose and sinapine (B1681761), is well-characterized and involves UDP-glucose dependent glucosyltransferases and sinapine synthase, respectively.[5]

The biosynthesis of sinapate esters is a crucial component of the plant's defense mechanism against UV-B radiation.

Logical Relationship of the Phenylpropanoid Pathway

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Sinapic_Acid Sinapic_Acid Ferulic_Acid->Sinapic_Acid F5H Methyl_Sinapate Methyl_Sinapate Sinapic_Acid->Methyl_Sinapate Esterification

Biosynthesis of this compound via the Phenylpropanoid Pathway.

Isolation and Purification of this compound

The primary source for the isolation of this compound is rapeseed meal, a byproduct of the vegetable oil industry.[2] The following sections provide detailed experimental protocols for its extraction and purification.

Experimental Protocols

3.1.1. Extraction from Rapeseed Meal

This protocol describes a standard solid-liquid extraction method to obtain a crude extract containing this compound and other sinapate derivatives.

  • Materials and Reagents:

  • Procedure:

    • Defatting: To improve extraction efficiency, the rapeseed meal is first defatted. Place approximately 100 g of rapeseed meal in a Soxhlet thimble and extract with n-hexane for 6-8 hours. Air-dry the defatted meal to remove residual solvent.

    • Extraction: Mix the defatted rapeseed meal with a 70% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Incubation: Stir the mixture at a controlled temperature. Optimal conditions have been reported at 55°C or 75°C.[6] Maintain stirring for at least 2 hours.

    • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3.1.2. Purification by Silica (B1680970) Gel Column Chromatography

The crude extract is a complex mixture of compounds. Column chromatography is a standard and effective method for the purification of this compound.

  • Materials and Reagents:

    • Crude extract from rapeseed meal

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Mobile phase: A gradient of n-hexane and ethyl acetate

    • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp (254 nm)

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.

    • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate in separate test tubes.

    • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 8:2 n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

    • Pooling and Concentration: Combine the fractions containing pure this compound (identified by TLC comparison with a standard, if available) and concentrate them using a rotary evaporator to yield the purified compound.

Experimental Workflow

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Rapeseed_Meal Rapeseed_Meal Defatting Defatting Rapeseed_Meal->Defatting n-Hexane Solid_Liquid_Extraction Solid_Liquid_Extraction Defatting->Solid_Liquid_Extraction 70% Methanol/Ethanol Centrifugation Centrifugation Solid_Liquid_Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration_Evaporation Concentration_Evaporation Filtration->Concentration_Evaporation Crude_Extract Crude_Extract Concentration_Evaporation->Crude_Extract Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Silica Gel Fraction_Collection Fraction_Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC_Monitoring Fraction_Collection->TLC_Monitoring Pooling_Fractions Pooling_Fractions TLC_Monitoring->Pooling_Fractions Final_Concentration Final_Concentration Pooling_Fractions->Final_Concentration Pure_Methyl_Sinapate Pure_Methyl_Sinapate Final_Concentration->Pure_Methyl_Sinapate UVB_Signaling UVB_Radiation UVB_Radiation UVR8 UVR8 UVB_Radiation->UVR8 COP1 COP1 UVR8->COP1 HY5_stabilization HY5 Stabilization COP1->HY5_stabilization HY5_nucleus HY5 (nucleus) HY5_stabilization->HY5_nucleus Phenylpropanoid_Genes Phenylpropanoid Pathway Gene Expression (e.g., F5H) HY5_nucleus->Phenylpropanoid_Genes Sinapate_Ester_Biosynthesis Sinapate Ester Biosynthesis Phenylpropanoid_Genes->Sinapate_Ester_Biosynthesis Methyl_Sinapate_Accumulation This compound Accumulation Sinapate_Ester_Biosynthesis->Methyl_Sinapate_Accumulation ROS_NO_Signaling ROS/NO Signaling Sinapate_Ester_Biosynthesis->ROS_NO_Signaling UV_Protection UV Protection Methyl_Sinapate_Accumulation->UV_Protection

References

The Antioxidant Potential of Sinapic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Sinapic acid, a hydroxycinnamic acid found abundantly in various plant sources, and its synthetic and natural derivatives have garnered significant attention for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth analysis of the antioxidant activities of sinapic acid and its derivatives, detailing the underlying molecular mechanisms, structure-activity relationships, and comprehensive experimental protocols for their evaluation. Quantitative data from various antioxidant assays are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide array of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and its derivatives have emerged as promising therapeutic agents due to their ability to scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems. This guide aims to be a comprehensive resource for professionals investigating the antioxidant properties of these valuable compounds.

Quantitative Antioxidant Activity of Sinapic Acid and Its Derivatives

The antioxidant efficacy of sinapic acid and its derivatives has been quantified using a variety of in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of their potency.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundConcentration% InhibitionIC50 (µM)Reference
Sinapic Acid0.02 mM33.2%-[1]
Sinapic Acid0.5 mM88.4%-[1]
Sinapic Acid0.3 mM50%-[1]
Sinapic Acid1 mg/mL90.8%-[1]
4-Vinylsyringol1 mg/mL78.7%-[1]
Ethyl Sinapate--51.9 ± 6.3[2]
Sinapic Acid--32.2 ± 6.2[2]
Sinapine--165.7 ± 0.9[3]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundConcentration% InhibitionReference
Sinapic Acid50 µM86.5%[4][5]

Table 3: Superoxide (B77818) Anion (O₂•⁻) Scavenging Activity

CompoundIC50SystemReference
Sinapic Acid17.98 mM-[1]
Trolox7.24 mM-[1]
Sinapic Acid70.7 µMEnzymatic[1]
Sinapic Acid979.2 µMNon-enzymatic[1]
Sinapic Acid90 mM-[1]
6-O-Sinapoyl Sucrose65 mM-[1]

Table 4: Inhibition of Low-Density Lipoprotein (LDL) Oxidation

CompoundConcentration% InhibitionReference
Sinapic Acid10 µM28%[1]
4-Vinylsyringol10 µM7.5%[1]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities. This section outlines the protocols for the most commonly employed assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • A blank well should contain 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound.

  • Add 10 µL of each dilution to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Prepare serial dilutions of the test compound.

  • Add 20 µL of each dilution to the wells of a 96-well plate.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.

Superoxide Anion (O₂•⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated enzymatically or non-enzymatically. A common non-enzymatic method utilizes the phenazine (B1670421) methosulfate-NADH system.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) solution

  • NBT (Nitroblue tetrazolium) solution

  • PMS (Phenazine methosulfate) solution

  • Test compound solutions at various concentrations

Procedure:

  • Prepare solutions of NADH, NBT, and the test compound in phosphate buffer.

  • In a reaction tube, mix the test compound solution, NADH solution, and NBT solution.

  • Initiate the reaction by adding the PMS solution.

  • Incubate at room temperature for a specific time (e.g., 5 minutes).

  • Measure the absorbance at 560 nm. The decrease in absorbance in the presence of the test compound indicates superoxide scavenging activity.

  • The percentage of inhibition is calculated by comparing the absorbance with and without the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of sinapic acid and its derivatives are not limited to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] In the presence of oxidative stress or electrophilic compounds like sinapic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Nrf2_ub->Proteasome SA_deriv Sinapic Acid Derivatives SA_deriv->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Keap1-Nrf2 signaling pathway by sinapic acid derivatives.

Structure-Activity Relationship (SAR)

The antioxidant activity of sinapic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as modifications to the carboxylic acid side chain.

  • Phenolic Hydroxyl Group: The hydroxyl group at the C4 position is crucial for the radical scavenging activity, as it can donate a hydrogen atom to neutralize free radicals.

  • Methoxy Groups: The two methoxy groups at the C3 and C5 positions enhance the electron-donating capacity of the phenyl ring, which stabilizes the resulting phenoxyl radical and increases antioxidant activity.

  • Carboxylic Acid Side Chain: Esterification of the carboxylic acid group can modulate the lipophilicity of the molecule, which can influence its ability to interact with and protect lipid membranes from peroxidation. While esterification may slightly decrease the intrinsic radical scavenging activity in some assays, it can improve the overall antioxidant effect in lipophilic environments.[2][7]

SAR_Sinapic_Acid cluster_structure Chemical Structure of Sinapic Acid Derivative cluster_activity Impact on Antioxidant Activity Phenyl_Ring Phenyl Ring OH_group 4-OH Group (Phenolic Hydroxyl) Radical_Scavenging Radical Scavenging (H-atom donation) OH_group->Radical_Scavenging Essential for Methoxy_groups 3,5-OCH3 Groups (Methoxy) Radical_Stability Phenoxyl Radical Stabilization Methoxy_groups->Radical_Stability Enhances Side_chain Propanoic Acid Side Chain Lipophilicity Lipophilicity & Membrane Interaction Side_chain->Lipophilicity Modulates

Caption: Structure-activity relationship of sinapic acid derivatives.

Experimental Workflow for Antioxidant Evaluation

A systematic workflow is essential for the comprehensive evaluation of the antioxidant potential of novel sinapic acid derivatives. The following diagram illustrates a typical experimental pipeline, from initial in vitro screening to more complex cellular and in vivo models.

Experimental_Workflow start Synthesis/Isolation of Sinapic Acid Derivatives in_vitro_screening In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, O₂•⁻) start->in_vitro_screening cellular_assays Cellular Antioxidant Activity (e.g., CAA assay) in_vitro_screening->cellular_assays Promising Candidates mechanistic_studies Mechanistic Studies (e.g., Keap1-Nrf2 activation) cellular_assays->mechanistic_studies in_vivo_models In Vivo Models of Oxidative Stress mechanistic_studies->in_vivo_models lead_optimization Lead Compound Optimization in_vivo_models->lead_optimization Efficacious Compounds lead_optimization->start Iterative Design preclinical_dev Preclinical Development lead_optimization->preclinical_dev

Caption: Experimental workflow for antioxidant evaluation of sinapic acid derivatives.

Conclusion

Sinapic acid and its derivatives represent a promising class of antioxidant compounds with significant potential for the development of novel therapeutics for oxidative stress-related diseases. This technical guide has provided a comprehensive overview of their antioxidant properties, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The structure-activity relationships discussed herein offer a rational basis for the design of new derivatives with enhanced efficacy. The provided visualizations of key pathways and workflows are intended to serve as valuable tools for researchers navigating this exciting area of drug discovery. Further investigation into the in vivo efficacy, bioavailability, and safety of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

A Technical Guide to the Spectroscopic Data of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl sinapate is a naturally occurring hydroxycinnamic acid ester, found in a variety of plants. It is recognized for its antioxidant and UV-screening properties, making it a compound of interest for researchers in fields such as natural product chemistry, pharmacology, and cosmetics science. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.62d15.9H-7
6.75sH-2', H-6'
6.29d15.9H-8
5.86s4'-OH
3.93s3'-OCH₃, 5'-OCH₃
3.79s1-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
167.5C-9
147.0C-3', C-5'
145.4C-7
137.9C-4'
126.1C-1'
115.4C-8
105.4C-2', C-6'
56.43'-OCH₃, 5'-OCH₃
51.71-OCH₃

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
3528O-H stretching
3004C-H aromatic stretching
2949C-H aliphatic stretching
1709C=O ester stretching
1634C=C stretching
1602, 1515Aromatic ring C=C stretching
1427C-H bending
1334C-O stretching
1111O-CH₃ stretching
980=C-H out-of-plane bending (trans)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
238100[M]⁺
20775[M - OCH₃]⁺
19220[M - OCH₃ - CH₃]⁺
17915[M - COOCH₃]⁺
14810[M - COOCH₃ - OCH₃]⁺
1218[C₇H₅O₂]⁺
775[C₆H₅]⁺

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Methanol or other suitable solvent, HPLC grade

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: ionization energy).

    • Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.).

    • Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.

    • Determine the relative intensities of the observed peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure this compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

In Vitro Cytotoxic Activity of Methyl Sinapate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sinapate, the methyl ester of sinapic acid, is a naturally occurring hydroxycinnamic acid derivative found in a variety of plant sources. As a member of the phenylpropanoid family, it shares structural similarities with other compounds known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The investigation into the cytotoxic effects of natural compounds on cancer cell lines is a important area of research in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of this compound, with a focus on its potential mechanisms of action, relevant experimental protocols, and a summary of the available quantitative data, primarily from its parent compound, sinapic acid, due to the limited specific data on its methyl ester form.

Quantitative Data on Cytotoxic Activity

While direct and extensive quantitative data on the cytotoxic activity of this compound is limited in publicly available literature, the activity of its parent compound, sinapic acid, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for sinapic acid against various cancer cell lines. This data provides a valuable reference for the potential cytotoxic potency of this compound.

Table 1: IC50 Values of Sinapic Acid in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HT-29Colon CarcinomaXTT24317.5[1]
HEp-2Laryngeal CarcinomaMTT24125.23[2]
HEp-2Laryngeal CarcinomaMTT48117.81[2]
HeLaCervical CarcinomaNeutral Red Uptake187248[2]
MCF-7Breast AdenocarcinomaMTT24180 (as nanoparticles)[3]
MCF-7Breast AdenocarcinomaMTT48168 (as nanoparticles)[3]
MCF-7Breast AdenocarcinomaMTT72145 (as nanoparticles)[3]

Table 2: IC50 Values of Sinapic Acid in Non-Human Cancer Cell Lines

Cell LineSpeciesCell TypeAssayIncubation Time (hours)IC50 (µM)
V79HamsterLung FibroblastNeutral Red Uptake181860[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxic activity of compounds like this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time. Include untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry seed_cells Seed & Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_quadrants Analyze Cell Populations acquire_data->analyze_quadrants

References

The Enigmatic Presence of Methyl Sinapate in Brassicaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – A comprehensive technical guide released today sheds light on the natural occurrence, biosynthesis, and physiological significance of methyl sinapate within the Brassicaceae family. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, and provides detailed experimental methodologies for the study of this intriguing secondary metabolite.

This compound, a methyl ester of sinapic acid, is one of several sinapoyl esters found in Brassicaceae plants. While often less abundant than its counterparts like sinapine (B1681761) (sinapoyl choline) and sinapoyl malate (B86768), its presence across various species suggests a distinct physiological role. This guide aims to provide a foundational resource for further investigation into its potential applications.

Quantitative Occurrence of this compound and Related Esters

Sinapate esters are widespread throughout the Brassicaceae family, with concentrations varying significantly between species, developmental stages, and tissue types. While data specifically quantifying this compound is limited, available research provides valuable insights into its presence relative to other sinapoyl derivatives.

FamilySpeciesPlant PartCompoundConcentrationReference
BrassicaceaeBrassica napus (Rapeseed)MealThis compoundup to 7.2 mg/g[1]
BrassicaceaeBrassica juncea (Mustard)Seed MealEthyl sinapate*up to 9.81 µmol/g DM[2]
BrassicaceaeBrassica napus (Rapeseed)SeedsSinapine6.39 - 12.28 mg/g[3]
BrassicaceaeBrassica napus (Rapeseed)SeedsSinapic Acid0.11 - 0.59 mg/g[3]
BrassicaceaeBrassica napus (Rapeseed)SeedsSinapoyl glucose1.36 - 7.50 mg/g[3]
BrassicaceaeBrassica juncea (Mustard)Seed MealSinapineup to 8.7 mg/g DM[1]

Note: Ethyl sinapate data is included for comparative purposes as a simple alkyl ester of sinapic acid. DM = Dry Matter.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway. This pathway funnels intermediates from the shikimate pathway to produce a diverse array of phenolic compounds.

The final step in the formation of this compound is the methylation of the carboxylic acid group of sinapic acid. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the precise enzyme responsible for this specific methylation in Brassicaceae has not been definitively characterized, it is understood to belong to the broader family of plant methyltransferases that utilize SAM as a methyl donor.[4][5]

Biosynthesis_of_Methyl_Sinapate cluster_methylation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT 5_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->5_Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid 5_Hydroxyferulic_Acid->Sinapic_Acid COMT Methyl_Sinapate This compound Sinapic_Acid->Methyl_Sinapate SAH S-adenosyl- L-homocysteine (SAH) SAM S-adenosyl- L-methionine (SAM) SAM->Methyl_Sinapate Enzyme Sinapic Acid Carboxyl Methyltransferase (Putative) SAM->Enzyme Enzyme->Methyl_Sinapate Enzyme->SAH

Biosynthesis of this compound.

Experimental Protocols

A crucial aspect of studying this compound is the ability to accurately extract and quantify it from plant tissues. The following protocols provide a general framework that can be optimized for specific Brassicaceae species and tissues.

Extraction of Sinapate Esters

This protocol is a general method for the extraction of various sinapate esters, including this compound, from Brassicaceae seeds.[6]

Materials:

  • Brassicaceae seeds

  • 70% (v/v) methanol (B129727)

  • Hexane (for defatting, optional)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind Brassicaceae seeds to a fine powder.

  • (Optional) If the seeds have a high oil content, defat the powder by extraction with hexane.

  • Accurately weigh approximately 100 mg of the seed powder into a microcentrifuge tube.

  • Add 1 mL of 70% (v/v) methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the separation and quantification of sinapate esters.[3][6]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • 0-5 min: 10% B

  • 5-25 min: Linear gradient from 10% to 90% B

  • 25-30 min: 90% B

  • 30-35 min: Linear gradient from 90% to 10% B

  • 35-40 min: 10% B

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 330 nm

Quantification:

  • Prepare a standard curve using a certified standard of this compound.

  • Inject a series of known concentrations of the standard to establish a linear regression of peak area versus concentration.

  • Inject the extracted plant samples and determine the peak area of this compound.

  • Calculate the concentration of this compound in the samples using the standard curve.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Gradient_Elution Gradient Elution (Water/Acetonitrile) C18_Column->Gradient_Elution DAD_Detector DAD Detector (330 nm) Gradient_Elution->DAD_Detector Chromatogram Chromatogram DAD_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration & Quantification) Chromatogram->Data_Analysis

HPLC Analysis Workflow.

Signaling Pathways and Physiological Role

While the roles of other sinapate esters, such as sinapoyl malate in UV-B protection, are well-documented, the specific signaling pathways and physiological functions of this compound are less clear.[7][8] The presence of this compound suggests it may have a unique role, potentially in plant defense signaling, allelopathy, or as a volatile signaling molecule, similar to methyl salicylate.[1] However, further research is required to elucidate the precise functions of this compound in Brassicaceae. The accumulation of sinapic acid and its derivatives has been observed to increase in response to biotic stress, suggesting a role in plant defense mechanisms.[1]

Future Directions

This technical guide highlights the current understanding of this compound in Brassicaceae while also underscoring the significant gaps in our knowledge. Future research should focus on:

  • Comprehensive Quantification: A systematic study to quantify this compound across a wider range of Brassicaceae species and tissues.

  • Enzyme Identification: The isolation and characterization of the specific S-adenosyl-L-methionine-dependent methyltransferase responsible for this compound biosynthesis.

  • Functional Genomics: The use of genetic and genomic approaches to elucidate the specific physiological roles and signaling pathways of this compound.

  • Bioactivity Screening: Investigation into the potential antioxidant, antimicrobial, and other bioactive properties of purified this compound.

By addressing these research questions, the scientific community can unlock the full potential of this compound and its contribution to the chemical ecology and potential applications of the Brassicaceae family.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sinapate, the methyl ester of sinapic acid, is a naturally occurring hydroxycinnamic acid derivative found in various plant species. It serves as a valuable building block in organic synthesis and a key compound in biomedical and pharmaceutical research due to its antioxidant, antimicrobial, and UV-filtering properties. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, offering a comparative overview of different methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Chemical Properties

PropertyValue
IUPAC Name methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Synonyms Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, Methyl 4-hydroxy-3,5-dimethoxycinnamate
CAS Number 20733-94-2
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate.

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability of the reaction. The most common methods include:

  • Knoevenagel-Doebner Condensation followed by Esterification: A classic and reliable method for forming the carbon-carbon double bond.

  • Fischer-Speier Esterification of Sinapic Acid: A direct and straightforward acid-catalyzed esterification.

  • Wittig Reaction: A versatile method for olefination of aldehydes.

  • Lipase-Catalyzed Esterification: An environmentally friendly enzymatic approach.

The following sections provide detailed protocols and comparative data for these key synthetic strategies.

Method 1: Knoevenagel-Doebner Condensation and Subsequent Esterification

This two-step approach first involves the synthesis of sinapic acid from syringaldehyde (B56468) and malonic acid via a Knoevenagel-Doebner condensation. The resulting sinapic acid is then esterified to yield this compound.

Diagram of the Synthetic Pathway

Knoevenagel_Esterification cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Fischer-Speier Esterification Syringaldehyde Syringaldehyde SinapicAcid Sinapic Acid Syringaldehyde->SinapicAcid Pyridine, Piperidine MalonicAcid Malonic Acid MalonicAcid->SinapicAcid MethylSinapate This compound SinapicAcid->MethylSinapate H₂SO₄ (cat.) Methanol Methanol Methanol->MethylSinapate Wittig_Reaction cluster_0 Wittig Reaction Syringaldehyde Syringaldehyde MethylSinapate This compound Syringaldehyde->MethylSinapate Solvent (e.g., THF) Ylide (Carbomethoxymethylene) triphenylphosphorane Ylide->MethylSinapate TriphenylphosphineOxide Triphenylphosphine Oxide Lipase_Esterification_Workflow Start Start Mix Mix Sinapic Acid, Methanol, and Immobilized Lipase in Solvent Start->Mix Incubate Incubate with Shaking (e.g., 45°C, 24-72h) Mix->Incubate Monitor Monitor by HPLC or TLC Incubate->Monitor Filter Filter to Remove Lipase Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Pure this compound Purify->End

Application Notes and Protocols for the Extraction of Methyl Sinapate from Rapeseed Meal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapeseed meal, a significant by-product of the rapeseed oil industry, is a rich source of various bioactive compounds, among which are sinapic acid and its esters. Methyl sinapate, an ester of sinapic acid, has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] The efficient extraction and derivatization of these compounds are crucial for their study and potential application in drug development.

This document provides detailed application notes and protocols for the extraction of this compound from rapeseed meal. The methodologies cover direct extraction and purification, as well as indirect methods involving the hydrolysis of sinapine (B1681761)—the most abundant sinapic acid ester in rapeseed meal—followed by the chemical synthesis of this compound.

Data Presentation

The following table summarizes quantitative data from various studies on the extraction of sinapic acid and its derivatives from rapeseed and mustard meal, providing a comparative overview of different methodologies.

CompoundRaw MaterialExtraction/Hydrolysis MethodSolvent/EnzymeTemperature (°C)TimeYieldReference
Sinapic AcidNon-industrial Rapeseed MealAlkaline HydrolysisMethanol (B129727)Room Temp-up to 14.0 mg/g[2]
Sinapic AcidIndustrial Rapeseed MealAlkaline HydrolysisMethanolRoom Temp-up to 10.5 mg/g[2]
SinapineMustard BranAqueous Ethanol (B145695) Extraction55% Ethanol75°C--[2]
SinapineMustard BranAqueous Ethanol Extraction66% Ethanol55°C--[2]
SinapineMustard Seed MealAqueous Ethanol Extraction70% v/v Ethanol at pH 2--15.73 µmol/g[3]
Sinapic AcidMustard Seed MealAqueous ExtractionWater at pH 12--13.22 µmol/g[3]
Ethyl SinapateMustard Seed MealEthanolic Extraction70% v/v Ethanol at pH 12--9.49 µmol/g[3]
This compoundRapeseed MealBase-catalyzed Alcohol Extraction & PurificationMethanol--up to 7.2 mg/g[4]
Sinapic AcidRapeseed MealEnzymatic HydrolysisFerulic Acid Esterase (FAE)-4 h>90% hydrolysis[5]
Sinapic AcidIrish Rapeseed MealSolvent Extraction & HydrolysisMethanol:Acetone:Water (7:7:6)--Inhibited ACE-I by 91% at 1 mg/mL[6]

Experimental Protocols

Protocol 1: Direct Extraction and Esterification of Sinapic Acid Esters from Rapeseed Meal

This protocol is adapted from a method for the direct production of various alkyl sinapate esters from rapeseed meal.[4]

Objective: To directly extract and convert sinapic acid esters from rapeseed meal into this compound.

Materials:

  • Defatted rapeseed meal

  • Methanol (reagent grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Preparation of Rapeseed Meal:

    • If not already defatted, extract the rapeseed meal with n-hexane using a Soxhlet apparatus for 6-8 hours to remove residual oils.[7]

    • Air-dry the defatted meal in a fume hood to remove any remaining hexane.

  • Base-Catalyzed Methanolysis:

    • In a round-bottom flask, suspend the defatted rapeseed meal in methanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Add a catalytic amount of sodium hydroxide (e.g., 0.1 M).

    • Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) for a specified duration (e.g., 4-6 hours).

  • Extraction and Neutralization:

    • After the reaction, filter the mixture to remove the solid meal residue.

    • Collect the methanolic extract and neutralize it with hydrochloric acid to a pH of approximately 6-7.

    • Concentrate the neutralized extract using a rotary evaporator to obtain a crude extract containing this compound.

  • Purification by Column Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate (B1210297) in hexane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Indirect Method via Hydrolysis of Sinapine and Synthesis of this compound

This two-step protocol involves the initial extraction and hydrolysis of sinapine to sinapic acid, followed by the chemical synthesis of this compound.

Part A: Enzymatic Hydrolysis of Sinapine to Sinapic Acid

Objective: To hydrolyze sinapine in the rapeseed meal extract to sinapic acid using a feruloyl esterase.

Materials:

  • Crude sinapine extract (obtained from solvent extraction of rapeseed meal with 70% ethanol)[7]

  • Feruloyl esterase (FAE) from a suitable source (e.g., Aspergillus niger)

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0)

  • Heating block or water bath

  • HPLC system for monitoring the reaction

Procedure:

  • Preparation of Crude Sinapine Extract:

    • Extract defatted rapeseed meal with 70% ethanol at a 1:10 solid-to-liquid ratio with stirring for 30-60 minutes.[7]

    • Centrifuge the mixture and collect the supernatant.

    • Concentrate the supernatant to obtain a crude sinapine extract.

  • Enzymatic Hydrolysis:

    • Dissolve the crude sinapine extract in the appropriate buffer solution.

    • Add the feruloyl esterase to the solution at an optimized enzyme-to-substrate ratio.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 40-50°C) for a duration determined by monitoring the reaction progress (e.g., 4 hours).[5]

  • Reaction Monitoring and Termination:

    • Monitor the conversion of sinapine to sinapic acid using HPLC.

    • Once the reaction is complete, terminate it by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a quenching solvent like acetonitrile.

  • Extraction of Sinapic Acid:

    • After reaction termination, acidify the mixture to pH 2-3 with HCl.

    • Extract the sinapic acid with a suitable organic solvent such as ethyl acetate.

    • Combine the organic phases and evaporate the solvent to obtain crude sinapic acid.

Part B: Synthesis of this compound from Sinapic Acid

Objective: To synthesize this compound from the extracted sinapic acid via Fischer esterification.

Materials:

  • Crude or purified sinapic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other acidic catalyst

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve the sinapic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_direct Protocol 1: Direct Method cluster_indirect Protocol 2: Indirect Method Rapeseed Meal (Defatted) Rapeseed Meal (Defatted) Base-Catalyzed Methanolysis Base-Catalyzed Methanolysis Rapeseed Meal (Defatted)->Base-Catalyzed Methanolysis Methanol, NaOH Crude Sinapine Extract Crude Sinapine Extract Rapeseed Meal (Defatted)->Crude Sinapine Extract 70% Ethanol Extraction Crude this compound Extract Crude this compound Extract Base-Catalyzed Methanolysis->Crude this compound Extract Filtration, Neutralization, Concentration Purified this compound Purified this compound Crude this compound Extract->Purified this compound Column Chromatography Sinapic Acid Sinapic Acid Crude Sinapine Extract->Sinapic Acid Enzymatic Hydrolysis (FAE) This compound (Crude) This compound (Crude) Sinapic Acid->this compound (Crude) Fischer Esterification (Methanol, H2SO4) This compound (Crude)->Purified this compound

Figure 1. Experimental workflow for the extraction of this compound.
Signaling Pathway

Sinapic acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the MAPK/ERK and NF-κB pathways.[8] this compound, as a derivative, is anticipated to have similar biological activities.

signaling_pathway Receptor Receptor MAPK Cascade (Ras/Raf/MEK) MAPK Cascade (Ras/Raf/MEK) Receptor->MAPK Cascade (Ras/Raf/MEK) NF-κB Pathway NF-κB Pathway Receptor->NF-κB Pathway ERK ERK MAPK Cascade (Ras/Raf/MEK)->ERK Pro-inflammatory Mediators (NO, PGE2, MMPs) Pro-inflammatory Mediators (NO, PGE2, MMPs) ERK->Pro-inflammatory Mediators (NO, PGE2, MMPs) NF-κB Pathway->Pro-inflammatory Mediators (NO, PGE2, MMPs) This compound This compound This compound->MAPK Cascade (Ras/Raf/MEK) This compound->NF-κB Pathway Inflammation Inflammation Pro-inflammatory Mediators (NO, PGE2, MMPs)->Inflammation

Figure 2. Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocol for Dissolving Methyl Sinapate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the dissolution of methyl sinapate in dimethyl sulfoxide (B87167) (DMSO). This compound, a naturally occurring hydroxycinnamic acid, is noted for its role as a UV screening agent and its potential applications in pharmacological research.[1][2] Given its utility, standardized dissolution protocols are critical for ensuring experimental reproducibility and accuracy. This application note outlines the materials required, a detailed step-by-step procedure for solubilization, and stability data for the resulting solution.

Introduction

This compound is a phenylpropanoid with the chemical name methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[3][4] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, acetone, and notably, DMSO.[3] DMSO is a widely used polar aprotic solvent in biological research due to its ability to dissolve a wide range of polar and nonpolar compounds.[5] This protocol details the effective preparation of this compound solutions in DMSO for use in research and drug development settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and storage of this compound in DMSO.

ParameterValueSource
Molecular Weight 238.24 g/mol [6]
Purity >98%[4]
Solubility in 10% DMSO ≥ 2.5 mg/mL (10.49 mM)[1]
Physical Form Powder[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[1][2]

Experimental Protocol

This protocol describes the preparation of a this compound stock solution in DMSO.

3.1. Materials

  • This compound powder (>98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous or ACS reagent grade

  • Sterile microcentrifuge tubes or vials (glass or polypropylene)[7]

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional, set to 37°C)[4]

  • Ultrasonic bath (optional)[4]

  • Pipettes and sterile filter tips

3.2. Procedure

  • Preparation: Bring the this compound powder and DMSO to room temperature before use. This helps to prevent condensation from forming on the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If precipitation or incomplete dissolution is observed, the following steps can be taken:

      • Gently warm the tube to 37°C in a water bath or on a heating block for a short period.[4]

      • Alternatively, or in conjunction with warming, place the tube in an ultrasonic bath for a few minutes to aid dissolution.[1][4]

  • Final Check: Once the this compound is fully dissolved, the solution should be clear.[1]

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Studies have shown that multiple freeze-thaw cycles (up to 11) do not cause significant compound loss for many substances in DMSO.[7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for dissolving this compound in DMSO.

Dissolution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex inspect Visually Inspect for Undissolved Particles vortex->inspect dissolved Clear Solution Obtained inspect->dissolved Fully Dissolved aid_dissolution Aid Dissolution (Warm to 37°C / Sonicate) inspect->aid_dissolution Particles Present store Aliquot and Store at -20°C or -80°C dissolved->store aid_dissolution->vortex end End store->end

References

Application Notes: The Use of Methyl Sinapate in In Vitro Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl sinapate, an ester derivative of sinapic acid, is a naturally occurring phenolic compound found in various plants, particularly in the Brassicaceae family.[1][2] Phenolic acids and their esters are of significant interest to researchers in pharmacology, food science, and cosmetics due to their potent antioxidant properties, which play a crucial role in mitigating oxidative stress.[3][4] Oxidative stress is implicated in the pathogenesis of numerous diseases and the aging process. This compound, like other p-hydroxycinnamic acids, demonstrates robust radical-scavenging capabilities, making it a valuable compound for investigation.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the antioxidant capacity of this compound using common and reliable in vitro assays: DPPH, ABTS, and ORAC. Detailed protocols, data presentation guidelines, and workflow visualizations are included to ensure accurate and reproducible results.

Quantitative Data Presentation

The antioxidant capacity of a compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of the initial radical concentration) or as Trolox Equivalents (TE). A lower IC50 value signifies higher antioxidant potency. While specific experimental IC50 values for this compound can vary based on assay conditions, the following table provides a template for presenting such data and includes values for common reference antioxidants for comparative purposes. Studies have shown that esters of sinapic acid, such as sinapine, often exhibit even higher antioxidant activity than sinapic acid itself.[2]

CompoundAssayIC50 (µM)Trolox Equivalent (TEAC)Reference
This compound DPPHUser DeterminedUser Determined-
ABTSUser DeterminedUser Determined-
ORAC-User Determined-
Sinapic Acid DPPHMolar ratio of 0.5 scavenges 88.4%-[2]
Trolox (Reference) DPPH15.061.00[5]
ABTS9.351.00[5]
Ascorbic Acid (Ref.) DPPH28.22-[5]
Quercetin (Ref.) DPPH16.45-[5]
ABTS6.75-[5]

Note: The antioxidant activity of a compound is highly dependent on specific assay conditions, including solvent, pH, and reaction time. The values presented for reference compounds are representative examples.[5]

Experimental Protocols & Methodologies

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] The reduction of the purple DPPH radical to the yellow-colored, non-radical form (DPPH-H) is measured by a decrease in absorbance at approximately 517 nm.[5][6]

Materials and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (reagent grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

  • Pipettes

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7] Keep the solution in a dark bottle to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare solutions of the positive control at the same concentrations.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the sample or standard solution at different concentrations to the wells of the microplate.[6]

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank control, add 100 µL of methanol instead of the sample solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7][8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated through the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically at 734 nm.[9][10] This assay is suitable for both hydrophilic and lipophilic compounds.[6][11]

Materials and Equipment:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate (B84403) Buffered Saline (PBS) or water

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][12]

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[9][13]

  • Preparation of Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the sample or standard solution at different concentrations to the wells.[6]

    • Add 180 µL of the working ABTS•+ solution to each well.[6]

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6-10 minutes.[6]

    • Measure the absorbance of each well at 734 nm.[9]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage caused by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[14][15] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. This assay is considered biologically relevant as it utilizes a peroxyl radical source.[16]

Materials and Equipment:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)

  • Trolox (positive control)

  • 75 mM Phosphate buffer (pH 7.4)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader with temperature control and injectors

Protocol:

  • Preparation of Reagents:

    • Fluorescein Working Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer to the final working concentration (e.g., ~8.4 x 10⁻⁸ M).[17] Prepare fresh daily and protect from light.

    • AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer to a final concentration (e.g., 75 mM).[15][17] Prepare this solution fresh just before use and keep it at 37°C.

    • Trolox Standards & Sample Solutions: Prepare a stock solution of Trolox and create a standard curve by serial dilution (e.g., 12.5 to 200 µM) in phosphate buffer.[16] Prepare dilutions of this compound in the same buffer.

  • Assay Procedure (96-well plate):

    • Add 150 µL of the fluorescein working solution to all experimental wells.[15]

    • Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.[16][18]

    • Mix and incubate the plate at 37°C for at least 30 minutes in the plate reader.[14][18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by injecting 25 µL of the pre-warmed AAPH solution into each well.[15][18]

    • Immediately begin recording the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes.[14][17]

  • Calculation of ORAC Value:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank .[17]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or liter.

Visualizations: Diagrams and Workflows

general_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare Assay Reagents (DPPH, ABTS•+, Fluorescein/AAPH) mix Mix Reagents and Samples in 96-well Plate prep_reagent->mix prep_sample Prepare this compound & Control Dilutions prep_sample->mix incubate Incubate (Time & Temp Dependent) mix->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure calculate Calculate % Inhibition or Area Under Curve (AUC) measure->calculate determine Determine IC50 or Trolox Equivalents calculate->determine

Caption: General workflow for in vitro antioxidant capacity assays.

Caption: Principle of the DPPH radical scavenging assay.

Caption: Principle of the ABTS radical cation decolorization assay.

antioxidant_signaling cluster_stress Cellular Environment cluster_pathway Signaling Cascade ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes (releases Nrf2) Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Inactive Complex AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates Transcription AntioxidantEnzymes->ROS Neutralizes MethylSinapate This compound MethylSinapate->ROS Scavenges

Caption: Potential influence of this compound on the Nrf2 signaling pathway.

References

Application Notes and Protocols for Methyl Sinapate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sinapate, the methyl ester of sinapic acid, is a naturally derived phenylpropanoid found in various plant species. As a derivative of sinapic acid, it belongs to a class of compounds known for their antioxidant and UV-absorbing properties, making it a promising candidate for use as a functional ingredient in cosmetic and dermatological formulations.[1][2] These application notes provide a comprehensive overview of the potential applications of this compound in cosmetics, along with detailed protocols for in vitro efficacy testing. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on sinapic acid and its derivatives to guide researchers in their investigations.

Biological Activities and Potential Cosmetic Applications

This compound is anticipated to share many of the beneficial properties of its parent compound, sinapic acid, and other sinapate esters. These properties suggest its utility in various cosmetic applications:

  • UV Protection: Sinapic acid and its esters are known to absorb UV radiation, particularly in the UVB range, functioning as natural sunscreens.[1] This intrinsic photoprotective activity suggests that this compound could be incorporated into daily wear cosmetics and sun care products to help protect the skin from UV-induced damage.

  • Antioxidant Activity: Phenolic compounds, including sinapic acid derivatives, are potent antioxidants.[1][2] They can neutralize free radicals generated by environmental stressors such as UV radiation and pollution, thereby helping to prevent premature skin aging and maintaining overall skin health.

  • Anti-Aging Properties: By inhibiting enzymes that degrade the extracellular matrix, such as elastase and hyaluronidase, cosmetic ingredients can help maintain skin elasticity and hydration. While specific data for this compound is lacking, other natural phenolic compounds have demonstrated these activities.

  • Skin Lightening and Hyperpigmentation Control: Inhibition of the enzyme tyrosinase is a key mechanism for controlling melanin (B1238610) production. Various phenolic compounds are known to be tyrosinase inhibitors. However, one study indicated that sinapic acid has minimal effect on melanogenesis in B16/F10 melanoma cells.[3] Further investigation into this compound's specific effects is warranted.

  • Anti-Inflammatory Effects: Sinapic acid has demonstrated anti-inflammatory properties.[1] This suggests that this compound could be beneficial in formulations aimed at soothing irritated or sensitive skin by modulating the production of inflammatory mediators in skin cells.

Quantitative Data on Biological Activities

Quantitative efficacy data for this compound is not extensively available in the public domain. The following tables summarize available data for sinapic acid and other relevant compounds to provide a comparative context for researchers.

Table 1: Antioxidant Activity of Sinapic Acid and Related Compounds

CompoundAssayIC50 ValueReference CompoundIC50 of Reference
Sinapic AcidDPPH50% inhibition at 0.3 mMNot specifiedNot specified
Sinapic AcidABTSNot specifiedNot specifiedNot specified
This compoundDPPHData not available--
This compoundABTSData not available--

Note: The available data for sinapic acid's antioxidant activity is presented as a percentage of inhibition at a specific concentration, not as an IC50 value, which represents the concentration required to inhibit 50% of the activity.

Table 2: Enzyme Inhibition Activity of Related Phenolic Compounds

CompoundEnzymeIC50 ValueReference CompoundIC50 of Reference
This compoundTyrosinaseData not available--
This compoundElastaseData not available--
This compoundHyaluronidaseData not available--
QuercetinElastase46.42 µMNot specifiedNot specified
Chlorogenic AcidElastase203.3 µMNot specifiedNot specified

Table 3: In Vitro SPF of Formulations Containing Sinapate Derivatives

FormulationActive IngredientConcentrationIn Vitro SPF
Cream with CNC-DESDiethyl sinapate-grafted cellulose (B213188) nanocrystals1.5 wt%5.03

This data is for diethyl sinapate, a related compound, and is provided for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound for cosmetic applications.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol determines the ability of a test compound to inhibit the activity of mushroom tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 1000 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer.

    • Prepare a stock solution of kojic acid in phosphate buffer (e.g., 1 mM) and create a series of dilutions.

  • Assay:

    • In a 96-well plate, add 40 µL of the test compound solution (this compound dilutions) or positive control (kojic acid dilutions).

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of L-DOPA solution.

    • Initiate the reaction by adding 40 µL of mushroom tyrosinase solution.

    • For the control, add 40 µL of phosphate buffer instead of the test compound.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes at a constant temperature (e.g., 37°C).

  • Calculation:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep1 Prepare Tyrosinase Solution step4 Add Tyrosinase to start reaction prep1->step4 prep2 Prepare L-DOPA Solution step3 Add L-DOPA prep2->step3 prep3 Prepare this compound Dilutions step1 Add Test Compound/Control prep3->step1 prep4 Prepare Kojic Acid (Control) Dilutions prep4->step1 step2 Add Phosphate Buffer step1->step2 step2->step3 step3->step4 analysis1 Measure Absorbance at 475 nm step4->analysis1 analysis2 Calculate Reaction Rates analysis1->analysis2 analysis3 Calculate % Inhibition analysis2->analysis3 analysis4 Determine IC50 Value analysis3->analysis4

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This protocol measures the effect of this compound on melanin production in a cell-based model.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound, with and without 100 nM α-MSH to stimulate melanogenesis. Include a positive control (kojic acid) and an untreated control.

    • Incubate for 72 hours.

  • Melanin Extraction:

    • Wash the cells with PBS.

    • Lyse the cells by adding 100 µL of 1 N NaOH with 10% DMSO to each well.

    • Incubate at 80°C for 1 hour to dissolve the melanin.

  • Measurement:

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Calculation:

    • Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA or Bradford).

    • Calculate the percentage of melanin reduction compared to the α-MSH-stimulated control.

Melanogenesis Signaling Pathway

G UV UV Radiation aMSH α-MSH UV->aMSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin MethylSinapate This compound (Potential Inhibition) MethylSinapate->Tyrosinase G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture1 Seed HaCaT Cells treat1 Pre-treat with this compound culture1->treat1 treat2 Induce Inflammation (LPS/TNF-α) treat1->treat2 analysis1 Collect Supernatant treat2->analysis1 analysis2 Measure Cytokines (ELISA) analysis1->analysis2 analysis3 Calculate % Reduction analysis2->analysis3

References

Application Note: Methyl Sinapate as a Substrate for Feruloyl Esterase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloyl esterases (FAEs, EC 3.1.1.73) are a class of carboxyl esterases that catalyze the hydrolysis of ester bonds between hydroxycinnamic acids (like ferulic, p-coumaric, caffeic, and sinapic acids) and sugars in the plant cell wall.[1][2][3][4] This activity is crucial for the complete enzymatic degradation of plant biomass, making FAEs highly valuable in biofuel production, food processing, and pharmaceutical industries.[2][5][6] To characterize and classify these enzymes, synthetic model substrates are widely used. Among these, methyl esters of hydroxycinnamic acids, including methyl ferulate (MFA), methyl p-coumarate (MpCA), methyl caffeate (MCA), and methyl sinapate (MSA), are standard tools for assessing FAE activity and specificity.[2][7]

The substrate specificity of FAEs, particularly towards these four methyl esters, forms the basis of their classification.[7] For example, Type-A FAEs preferentially hydrolyze methyl esters of highly substituted cinnamic acids like methyl ferulate and this compound, while Type-B FAEs are more active on methyl p-coumarate and methyl caffeate.[8][9] Therefore, using this compound as a substrate is essential for the functional characterization and classification of novel feruloyl esterases.

Principle of the Assay

The enzymatic assay for feruloyl esterase activity using this compound is based on the hydrolysis of the ester bond in this compound, which yields sinapic acid and methanol. The progress of the reaction can be monitored by measuring the decrease in the concentration of the substrate (this compound) or the increase in the concentration of the product (sinapic acid) over time. Due to the distinct UV absorbance profiles of the substrate and product, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the most common and reliable method for quantification.[2][10]

Data Presentation

Table 1: Comparative Specific Activity of Feruloyl Esterases on Various Methyl Esters

This table summarizes the specific activity of different feruloyl esterases on this compound and other common model substrates. Activity is expressed in Units per milligram of protein (U/mg), where one unit (U) is typically defined as the amount of enzyme required to release 1 µmol of product per minute under the specified assay conditions.

EnzymeSource OrganismThis compound (U/mg)Methyl Ferulate (U/mg)Methyl p-Coumarate (U/mg)Methyl Caffeate (U/mg)Reference
BpFae Burkholderia pyrrocinia B12131.7941.7838.5135.36[10]
Fae-1 Neurospora crassaNot Detected1.710.11.2[11]
Type C FAE Fusarium oxysporumActiveActiveActiveActive[1]
Type A FAE Aspergillus nigerHigh ActivityHigh ActivityLow ActivityNo Activity[8]
Type B FAE GeneralNot HydrolyzedActiveHigh ActivityHigh Activity[9]

Note: "Active" or "High Activity" indicates that the enzyme hydrolyzes the substrate, but specific quantitative data was not provided in the cited source.

Table 2: Kinetic Parameters of Feruloyl Esterases

This table presents the Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) of feruloyl esterases for different substrates. These parameters provide insight into the enzyme's affinity for the substrate and its maximum catalytic rate.

EnzymeSubstrateK_m (mM)V_max (U/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹·mM⁻¹)Reference
BpFae Methyl Ferulate0.5386.74--[10]
FoFaeC This compound----[1]
AnFAEA-amino-CLEAs This compoundK_m was 15% higher than soluble enzyme---[12]
PhFAE p-Nitrophenyl Ferulate---69.90 min⁻¹·mM⁻¹[13]

Note: A dash (-) indicates that the data was not available in the cited sources. Kinetic studies for this compound are less common than for methyl ferulate.

Visualizations

G Figure 1: FAE Catalyzed Hydrolysis of this compound sub This compound + H₂O enz Feruloyl Esterase sub->enz prod Sinapic Acid + Methanol enz->prod

Caption: FAE enzymatic reaction with this compound.

G Figure 2: General Workflow for FAE Activity Assay A Prepare Reagents (Buffer, Substrate, Enzyme) B Pre-incubate Substrate Solution (e.g., 37°C for 5 min) A->B C Initiate Reaction (Add Enzyme) B->C D Incubate (e.g., 37°C for 10-60 min) C->D E Terminate Reaction (e.g., Acetonitrile or Heat) D->E F Analyze by HPLC/UHPLC E->F G Quantify Substrate/Product F->G H Calculate Enzyme Activity G->H

Caption: Standard workflow for measuring FAE activity.

G Figure 3: FAE Classification by Substrate Specificity cluster_A Type A FAE cluster_B Type B FAE cluster_C Type C FAE MSA This compound MFA Methyl Ferulate MpCA Methyl p-Coumarate MCA_B Methyl Caffeate MSA_C This compound MFA_C Methyl Ferulate MpCA_C Methyl p-Coumarate MCA_C Methyl Caffeate FAEs Feruloyl Esterases cluster_A cluster_A FAEs->cluster_A cluster_B cluster_B FAEs->cluster_B cluster_C cluster_C FAEs->cluster_C

Caption: Classification based on methyl ester substrates.[6][9]

Experimental Protocols

Protocol 1: Standard End-Point Assay for FAE Activity

This protocol is designed to measure the total activity of a feruloyl esterase preparation at a single time point.

1. Materials and Reagents

  • This compound (MSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0 (or other optimal buffer, e.g., 50 mM Citrate, pH 5.0).[10][14]

  • Purified feruloyl esterase or cell-free extract.

  • Stop Solution: Acetonitrile or Trifluoroacetic Acid (TFA).[10]

  • HPLC system with a C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

2. Reagent Preparation

  • Substrate Stock Solution (25 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Store at -20°C.

  • Working Substrate Solution (1 mM): Dilute the 25 mM stock solution in the reaction buffer to a final concentration of 1 mM.[10][14] Prepare this solution fresh before use.

3. Assay Procedure

  • Pipette 450 µL of the 1 mM working substrate solution into a microcentrifuge tube.[10]

  • Pre-incubate the tube at the desired temperature (e.g., 37°C) for 5 minutes.[10]

  • Initiate the reaction by adding 50 µL of the appropriately diluted enzyme solution. The final reaction volume is 500 µL.

  • Incubate the reaction for a fixed period (e.g., 10-30 minutes) at 37°C.[10] Ensure the reaction time is within the linear range of product formation.

  • Terminate the reaction by adding an equal volume (500 µL) of acetonitrile.[10] This precipitates the protein and stops the enzymatic activity.

  • Centrifuge the sample at >12,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Prepare a "no-enzyme" control by adding 50 µL of buffer instead of the enzyme solution to a substrate tube.

4. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm).[5]

  • Temperature: 45°C.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Detection: Monitor absorbance at approximately 320-325 nm.[5][7]

  • Injection Volume: 10-20 µL.

  • Elution Gradient: A linear gradient from mobile phase A to B is typically used. For example:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 40% A, 60% B.[7]

    • 20-25 min: Linear gradient to 100% B.

    • 25-30 min: Return to 95% A, 5% B and equilibrate.

  • Quantification: Create a standard curve using known concentrations of sinapic acid to calculate the amount of product formed in the enzymatic reaction.

5. Calculation of Specific Activity

  • Determine the concentration of sinapic acid (µmol/mL) from the standard curve.

  • Calculate the total µmol of product formed: [Sinapic Acid] (µmol/mL) * Total Reaction Volume (mL)

  • Calculate the enzyme activity in Units (U): Total µmol / Incubation Time (min)

  • Calculate the specific activity (U/mg): Activity (U) / mg of protein in the reaction

Protocol 2: Determination of Kinetic Parameters (K_m and V_max)

This protocol is adapted for determining the Michaelis-Menten kinetic constants.

1. Assay Setup

  • Follow the general procedure outlined in Protocol 1.

  • The key difference is to vary the final concentration of this compound in the reaction, for example, from 0.05 mM to 2.5 mM.[1][3]

  • Ensure the enzyme concentration and reaction time are chosen so that the substrate consumption is less than 15% to maintain initial velocity conditions.

2. Procedure

  • Prepare a series of working substrate solutions with different concentrations.

  • For each substrate concentration, run the enzymatic assay as described in Protocol 1.

  • Measure the initial velocity (v₀) of product formation (in µmol/min) at each substrate concentration.

  • Run all assays in duplicate or triplicate for accuracy.[1]

3. Data Analysis

  • Plot the initial velocity (v₀) against the substrate concentration [S].

  • Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]).[1]

  • The software will calculate the best-fit values for V_max (the maximum reaction rate) and K_m (the substrate concentration at half-maximal velocity).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl sinapate, an ester of sinapic acid, is a phenolic compound of interest in various fields due to its potential biological activities. Accurate and reliable quantification of this compound in different matrices is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is applicable for the quantitative determination of this compound in raw materials, finished products, and biological samples, with appropriate sample preparation.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended for the separation and quantification of this compound:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity LC System or equivalent
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)[1]
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile (B52724)
Gradient Elution A gradient elution is often used for complex samples to ensure good separation.[2][3] A typical gradient could be: 0-20 min, 10-60% B; 20-25 min, 60% B; 25-30 min, 10% B.
Flow Rate 0.8 - 1.0 mL/min[2][3]
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Detection Wavelength 330 nm[4][5]

2. Preparation of Solutions

Proper preparation of standards and samples is critical for accurate results.[6]

  • Mobile Phase Preparation: Prepare the mobile phase components and filter them through a 0.45 µm membrane filter before use to remove any particulate matter.[7] Degas the mobile phase to prevent bubble formation in the HPLC system.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol (B129727) or acetonitrile.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Solid Samples (e.g., plant material, powders):

    • Weigh a representative amount of the homogenized solid sample.

    • Extract the this compound using a suitable solvent such as methanol or a methanol-water mixture.[4][5] Sonication or refluxing can enhance extraction efficiency.[4]

    • Centrifuge the extract to pellet any solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[7]

  • Liquid Samples (e.g., formulations, biological fluids):

    • For liquid formulations, a simple dilution with the mobile phase may be sufficient.

    • For biological samples like plasma, protein precipitation is necessary.[9] Add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample), vortex, and centrifuge.[7]

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[7]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[10] Key validation parameters are summarized in the table below.

Validation ParameterTypical Performance Characteristics
Linearity (r²) ≥ 0.999[11]
Accuracy (% Recovery) 98 - 102%[12]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 2%[11]
Limit of Detection (LOD) Typically in the range of 0.04 - 0.25 mg/L[1]
Limit of Quantification (LOQ) Typically in the range of 0.06 - 0.25 mg/L[1]
Specificity The method should be able to resolve the this compound peak from other components in the sample matrix.[10]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions.[10]

Data Presentation

The quantitative data obtained from the HPLC analysis of this compound should be summarized in a clear and structured table for easy comparison. An example is provided below.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 18.5215023410.0
Standard 28.5137548925.0
Standard 38.5375125850.0
Sample A8.5245012330.0
Sample B8.5122567815.0

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

In Vitro Applications of Methyl Sinapate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sinapate, a naturally occurring phenolic compound found in various plant species, has emerged as a molecule of significant interest in biomedical research. As a derivative of sinapic acid, it shares a similar chemical scaffold that contributes to a range of biological activities. In vitro studies are crucial for elucidating the mechanisms of action and therapeutic potential of such compounds. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture systems, with a focus on its potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The information presented here is intended to guide researchers in designing and executing robust in vitro experiments to explore the multifaceted activities of this compound.

Data Presentation: Quantitative Efficacy of this compound and Related Compounds

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its closely related analogs. This information provides a valuable reference for selecting appropriate cell lines and concentration ranges for future experiments.

Table 1: Anticancer Activity (IC50 Values)

Compound/AnalogCell LineCancer TypeIC50 (µM)Citation
Homovanillyl SinapateMDA-MB-231Breast Cancer3.8
Homovanillyl SinapateMDA-MB-468Breast Cancer6.0
Homovanillyl SinapateMCF-7Breast Cancer8.7
Homovanillyl SinapateBT-474Breast Cancer12.2
Sinapic AcidHT-29Colon Cancer317.5[1]

Note: Data for this compound is limited; values for the closely related derivative Homovanillyl sinapate and the parent compound Sinapic acid are provided as a reference.

Table 2: Anti-Inflammatory Activity

Compound/AnalogCell LineAssayParameter MeasuredInhibitionCitation
Methyl SyringatePrimary Human NeutrophilsNETosis AssayNET release50-63% reduction (100-1700 µM)[2]
Methyl Salicylate GlycosidesRAW264.7Griess AssayNitric Oxide (NO)~56% inhibition at 3.0 µg/mL[3][4]
Sinapic Acid-COX-2 Inhibition AssayCOX-2 ActivitySignificant inhibition (10-500 µg/ml)[2]
Sinapic Acid-5-LOX Inhibition Assay5-LOX ActivitySignificant inhibition (10-500 µg/ml)[2]

Note: Data for this compound is limited; values for structurally similar compounds are provided as a reference.

Table 3: Neuroprotective Effects

Compound/AnalogCell LineStressorParameter MeasuredEC50 (µM)Citation
Methyl 3,4-dihydroxybenzoateSH-SY5YTBHPApoptosis~8 µM (significant reduction)[5]
ClovamideSH-SY5Yt-BOOHCell Death0.9-3.7[6]
Rosmarinic AcidSH-SY5Yt-BOOHCell Death0.9-3.7[6]

Table 4: Antioxidant Activity (EC50 Values)

Compound/AnalogAssayEC50Citation
This compoundDPPH Radical ScavengingData not available
Sinapic AcidDPPH Radical Scavenging84.33 µg/mL[7]

Note: While this compound is known to have antioxidant properties, specific EC50 values from standardized assays like DPPH are not consistently reported in the literature. The value for Sinapic acid is provided for comparison.

Key Signaling Pathways Modulated by this compound and its Analogs

In vitro research suggests that this compound and its related compounds exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6. This compound and its analogs are hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition p65_nuc p65 NFkB->p65_nuc Translocation p_IkB p-IκBα Proteasome Proteasome p_IkB->Proteasome Degradation DNA DNA p65_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Methyl_Sinapate This compound Methyl_Sinapate->IKK Inhibition cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Akt Akt PI3K->Akt Activation p_Akt p-Akt Akt->p_Akt Phosphorylation Proliferation Cell Proliferation, Survival, Migration p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation Methyl_Sinapate_Analog This compound Analog Methyl_Sinapate_Analog->p_cMet Inhibition MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with this compound (various concentrations) B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H Western_Blot_Workflow A Cell treatment with This compound B Cell lysis and protein quantification A->B C SDS-PAGE to separate proteins B->C D Transfer proteins to a membrane C->D E Blocking non-specific binding sites D->E F Incubation with primary antibody E->F G Incubation with HRP- conjugated secondary antibody F->G H Detection with ECL and imaging G->H RTqPCR_Workflow A Cell treatment with This compound B Total RNA extraction A->B C Reverse transcription to cDNA B->C D qPCR with gene-specific primers and SYBR Green C->D E Real-time monitoring of fluorescence D->E F Data analysis (ΔΔCt method) E->F

References

Unraveling the Photochemistry of a Natural Sunscreen: Techniques for Studying Methyl Sinapate Photoisomerization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl sinapate, a derivative of sinapic acid found in plants, is a potent natural UV-B filter. Its ability to absorb harmful ultraviolet radiation and dissipate the energy through photoisomerization makes it a subject of significant interest for the development of novel, safe, and effective sunscreen agents and photothermal materials. Understanding the intricate photochemical processes, particularly the cis-trans isomerization, is crucial for optimizing its photoprotective capabilities. This document provides detailed application notes and protocols for the key techniques employed to study the photoisomerization of this compound.

I. Spectroscopic Techniques for Probing Excited-State Dynamics

The initial absorption of UV photons and the subsequent relaxation pathways of this compound are investigated using a suite of advanced spectroscopic techniques.

Steady-State UV-Visible Spectroscopy

Application: This is the foundational technique to determine the absorption characteristics of this compound and its isomers. It provides information on the wavelength of maximum absorption (λmax) and the molar extinction coefficient, which are essential for designing photoirradiation experiments.[1][2]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µmol·L⁻¹) for analysis.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the this compound solution from 200 to 400 nm.

    • To study the photoisomerization, irradiate the sample with a UV lamp at a wavelength close to its λmax.

    • Record the UV-Vis spectra at different time intervals during irradiation to observe the changes in the absorption profile, which indicate the formation of the cis-isomer and the approach to a photostationary state.

High-Resolution Laser Spectroscopy

Application: Techniques like two-color Resonance Enhanced Two-Photon Ionization (R2PI) spectroscopy and UV-UV depletion spectroscopy are employed to study the spectroscopy and excited-state dynamics of isolated this compound in a molecular beam, eliminating solvent effects.[3][4]

Experimental Protocol (R2PI):

  • Sample Introduction: this compound is heated (e.g., to 160°C) to generate sufficient vapor pressure and is then seeded into a supersonic expansion of a noble gas (e.g., Ne).[4]

  • Excitation and Ionization:

    • A tunable "pump" laser excites the this compound molecules to a specific vibrational level of the first electronically excited state (S₁).

    • A second "probe" laser, typically at a fixed wavelength (e.g., 193 nm), ionizes the excited molecules.[4]

  • Detection: The resulting ions are detected by a time-of-flight mass spectrometer.

  • Data Acquisition: The ion signal is recorded as a function of the pump laser wavelength to generate the R2PI excitation spectrum. Lifetime measurements can be performed by varying the delay between the pump and probe laser pulses.[3]

Ultrafast Transient Absorption Spectroscopy

Application: Femtosecond transient absorption spectroscopy (TAS) provides real-time observation of the excited-state dynamics, including the rates of internal conversion, intersystem crossing, and the formation of the photoisomer.[5][6] This includes both transient electronic and vibrational absorption spectroscopy.

Experimental Protocol (Transient Vibrational Absorption Spectroscopy):

  • Sample Preparation: A solution of this compound (e.g., 20 mM in acetonitrile) is continuously flowed through a sample cell to prevent photodegradation.[5]

  • Photoexcitation: The sample is excited with a femtosecond pump pulse at a wavelength corresponding to the absorption maximum of the trans-isomer (e.g., 321 nm).[5]

  • Probing: A broadband mid-infrared femtosecond probe pulse is passed through the excited sample volume at varying time delays relative to the pump pulse.

  • Detection: The change in absorption of the probe pulse is measured using a multichannel detector.

  • Data Analysis: The transient vibrational spectra reveal the disappearance of the ground-state bleach of the initial isomer and the appearance of vibrational bands corresponding to the photoisomer, allowing for the direct tracking of the isomerization process.[5]

II. Separation and Identification of Isomers

Following photoirradiation, it is essential to separate and identify the different isomers of this compound.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a powerful technique for separating the trans- and cis-isomers of this compound and quantifying their relative amounts at the photostationary state.[7][8][9]

Experimental Protocol:

  • Sample Preparation: Irradiate a solution of this compound until the photostationary state is reached.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector is suitable.[7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: The PDA detector can be set to monitor the absorbance at the λmax of the isomers (e.g., around 320 nm).[10]

  • Analysis: The retention times of the peaks corresponding to the trans- and cis-isomers are used for identification (often by comparison with standards or by coupling to mass spectrometry). The peak areas are used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the definitive method for the structural elucidation of the trans- and cis-isomers of this compound.[11][12][13] Differences in the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic.

Experimental Protocol:

  • Sample Preparation: Isolate the individual isomers by preparative HPLC or by exploiting differences in solubility. Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.[11]

  • Analysis:

    • ¹H NMR: The coupling constant (J-value) between the two vinylic protons is characteristic: a larger J-value (typically 12-18 Hz) indicates a trans configuration, while a smaller J-value (6-12 Hz) indicates a cis configuration.[11]

    • Chemical shifts of the aromatic and methoxy (B1213986) protons will also differ between the isomers.

III. Quantitative Analysis of Photoisomerization

Quantum Yield Determination

Application: The photoisomerization quantum yield (Φ) is a critical parameter that quantifies the efficiency of the photochemical reaction. It is defined as the number of molecules isomerized per photon absorbed.[14][15][16]

Experimental Protocol:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate).

  • Irradiation: Irradiate a solution of this compound of known concentration and absorbance at the irradiation wavelength for a specific time.

  • Analysis: Determine the change in the concentration of the starting isomer and the formation of the photoisomer using HPLC or UV-Vis spectroscopy.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

IV. Data Presentation

Table 1: Spectroscopic Properties of this compound Isomers

Isomerλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventReference
trans-Methyl Sinapate~325Data not available in provided search resultsMethanol[17]
cis-Methyl Sinapate~328Data not available in provided search resultsMethanol[17]

Table 2: Photophysical Parameters of this compound

ParameterValueConditionsTechniqueReference
S₁ State Lifetime (syn/cis)1.8 ns (93%), 27.0 ns (7%)Isolated moleculeR2PI[3]
S₁ State Lifetime (anti/cis)3.1 ns (93%), 29.2 ns (7%)Isolated moleculeR2PI[3]
Photoisomerization Quantum YieldData not available in provided search results

Note: Quantitative data for molar extinction coefficients and quantum yields were not explicitly found for this compound in the provided search results. Researchers would need to perform the described experiments to obtain these values.

V. Visualizing the Process

Photoisomerization_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Output Prep This compound Solution UV_Vis UV-Vis Spectroscopy Prep->UV_Vis TAS Transient Absorption Spectroscopy Prep->TAS Irradiation UV Irradiation UV_Vis->Irradiation Absorption_Spectra Absorption Spectra UV_Vis->Absorption_Spectra HPLC HPLC Irradiation->HPLC NMR NMR Spectroscopy Irradiation->NMR Isomer_Ratio Isomer Ratio & Photostationary State HPLC->Isomer_Ratio Structure Isomer Structure NMR->Structure Dynamics Excited-State Dynamics TAS->Dynamics

Caption: Experimental workflow for studying this compound photoisomerization.

Photoisomerization_Pathway S0_trans trans-Methyl Sinapate (S₀) S1_FC Excited State (S₁) Franck-Condon Region S0_trans->S1_FC UV Photon (hν) CI Conical Intersection (S₁/S₀) S1_FC->CI Relaxation CI->S0_trans Internal Conversion S0_cis cis-Methyl Sinapate (S₀) CI->S0_cis Isomerization

References

Application Notes & Protocols: Formulation of Methyl Sinapate for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sinapate, a naturally occurring derivative of sinapic acid, is a promising bioactive compound for dermatological applications.[1] As a hydroxycinnamic acid, it is recognized for its potent antioxidant, anti-inflammatory, and natural UV-screening properties.[2][3] Phenolic compounds like this compound are known to play a role in mitigating oxidative stress and inflammation in the skin.[4][5] The primary challenge in utilizing these compounds topically lies in developing stable and effective delivery systems that can overcome their inherent physicochemical limitations, such as poor water solubility.[4][6]

These application notes provide a comprehensive guide to formulating this compound into a stable oil-in-water (O/W) cream for topical application. This document outlines the necessary pre-formulation studies, detailed formulation protocols, and methods for physicochemical characterization, in vitro performance testing, and stability analysis.

Pre-Formulation Studies

A thorough characterization of the active pharmaceutical ingredient (API) is the foundation of rational formulation design.[7] The following data for this compound should be established to guide the development of a stable and effective topical product.

Physicochemical Properties

Understanding the fundamental properties of this compound is critical for selecting appropriate excipients and manufacturing processes.

PropertyValue / DataReference
Chemical Name methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [1]
Appearance Powder[N/A]
LogP (Predicted) 1.8[1]
GHS Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[1]
Solubility Analysis

The solubility of this compound in various cosmetic solvents will determine the optimal vehicle system. Due to the lipophilic nature of this compound (LogP ~1.8), it is expected to have poor aqueous solubility but better solubility in organic solvents and oils. Ethanol (B145695) and propylene (B89431) glycol are common solvents and penetration enhancers in topical formulations.[8][9] Isopropyl myristate is a frequently used emollient and oil phase component.[10]

Protocol: The solubility should be determined by adding an excess amount of this compound to a known volume of each solvent. The suspension is then agitated at a controlled temperature (e.g., 25°C and 32°C) for 24 hours to reach equilibrium. After filtration, the concentration of dissolved this compound is quantified using a validated HPLC-UV method.

SolventExpected Solubility ProfilePurpose in Formulation
Purified Water LowAqueous Phase
Ethanol Moderate to HighSolvent, Penetration Enhancer
Propylene Glycol (PG) Moderate to HighSolvent, Humectant, Penetration Enhancer
Isopropyl Myristate (IPM) HighOil Phase, Emollient
Caprylic/Capric Triglyceride HighOil Phase, Emollient
Biological Activity

Quantifying the biological activity of this compound is essential for establishing quality control specifications and ensuring the efficacy of the final product. Its antioxidant and anti-inflammatory activities are of primary interest.

Assay TypeMethodResult (Example Data for Sinapic Acid/Derivatives)Reference
Antioxidant Activity DPPH Radical ScavengingIC₅₀ = 32.4 ± 2.2 µM[11]
Antioxidant Activity Superoxide (O₂⁻) ScavengingIC₅₀ = 17.98 mM[2]
Anti-inflammatory Activity NF-κB Inhibition AssayIC₅₀ = 172.2 ± 11.4 nM (for a similar small molecule)[12]

Formulation Development: Oil-in-Water (O/W) Cream

An oil-in-water (O/W) emulsion is a suitable vehicle for topical delivery, offering a non-greasy, aesthetically pleasing feel. A patent for topical preparations with sinapic acid derivatives suggests a concentration range of 0.1% to 5%.[13] The following is a model formulation for a 1% this compound O/W cream, adapted from established cosmetic formulation strategies.[14]

Example Formulation Composition
PhaseIngredientFunction% (w/w)
Oil Phase This compoundActive Pharmaceutical Ingredient1.00
Isopropyl MyristateEmollient, Oil Phase10.00
Cetearyl AlcoholThickener, Emulsion Stabilizer5.00
Glyceryl StearateEmulsifier3.00
Stearic AcidThickener, Emulsion Stabilizer2.00
Aqueous Phase Purified WaterVehicle71.80
Propylene GlycolHumectant, Solvent5.00
GlycerinHumectant1.00
Cool-Down Phase PhenoxyethanolPreservative0.80
Tocopheryl Acetate (Vitamin E)Antioxidant (for formulation stability)0.20
TriethanolaminepH Adjuster0.20
Experimental Workflow for Formulation and Characterization

The following diagram outlines the logical workflow from pre-formulation to final product testing.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Manufacturing cluster_2 Phase 3: Product Characterization & Testing a API Characterization (Physicochemical Properties) b Solubility Studies (Select Solvents/Oils) a->b c Biological Activity Assays (Antioxidant, Anti-inflammatory) b->c d Prepare Oil Phase (Heat to 75°C, Dissolve API) c->d Define Formulation Strategy f Emulsification (Add Oil to Water with Homogenization) d->f e Prepare Aqueous Phase (Heat to 75°C) e->f g Cool-Down (Add Preservatives, pH Adjuster < 40°C) f->g h Physicochemical Tests (pH, Viscosity, Globule Size) g->h Final Product i In Vitro Permeation Test (IVPT) (Franz Diffusion Cell) h->i j Stability Testing (ICH Guidelines) i->j

Caption: Experimental workflow for this compound topical formulation.

Protocol: Preparation of 1% this compound O/W Cream (100g Batch)

Equipment:

  • Two temperature-controlled water baths

  • Two glass beakers

  • High-shear homogenizer (e.g., rotor-stator type)

  • Overhead propeller mixer

  • Digital pH meter and viscometer

Procedure:

  • Oil Phase Preparation: In a beaker, combine Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate, and Stearic Acid. Heat to 75°C in a water bath until all components are melted and uniform.

  • API Incorporation: Add 1.0g of this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature at 75°C.

  • Aqueous Phase Preparation: In a separate, larger beaker, combine Purified Water, Propylene Glycol, and Glycerin. Heat to 75°C in a water bath and mix until uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer for 5-10 minutes until a uniform, white emulsion is formed.

  • Cooling: Transfer the emulsion to an overhead propeller mixer and begin cooling while stirring at a low speed.

  • Cool-Down Phase Addition: When the emulsion temperature drops below 40°C, add Phenoxyethanol and Tocopheryl Acetate.

  • pH Adjustment: Check the pH of the cream. Slowly add Triethanolamine dropwise to adjust the pH to a skin-compatible range (typically 5.0-6.0).

  • Final Mixing: Continue gentle mixing until the cream reaches room temperature and is completely homogenous.

Quality Control and Performance Testing

Protocol: Physicochemical Characterization
  • Appearance: Visually inspect the cream for color, homogeneity, and phase separation.

  • pH Measurement: Prepare a 10% w/v dispersion of the cream in purified water. Measure the pH using a calibrated digital pH meter.

  • Viscosity: Measure the viscosity using a rotational viscometer with an appropriate spindle at a controlled temperature (25°C).

  • Globule Size Analysis: Dilute the emulsion and measure the oil globule size distribution using laser diffraction or light microscopy. A small, uniform globule size is indicative of good physical stability.

Protocol: In Vitro Permeation Test (IVPT)

IVPT is used to assess the rate and extent of drug permeation through the skin from the topical formulation.[15]

Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin membrane[16]

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • HPLC-UV system for analysis

Procedure:

  • Membrane Preparation: Thaw and mount the excised skin on the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor compartment with degassed receptor fluid and equilibrate the system to 32°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with fresh, pre-warmed fluid.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the linear portion of the curve.

Protocol: Stability Testing

Stability testing ensures the product maintains its quality, safety, and efficacy throughout its shelf life. The protocol should follow ICH (International Council for Harmonisation) guidelines.[10][17]

Procedure:

  • Batch Selection: Use at least three primary batches of the formulation for the study.[1]

  • Packaging: Store samples in the proposed final packaging.

  • Storage Conditions: Place samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Parameters to Test:

    • Physicochemical properties (Appearance, pH, Viscosity)

    • Assay of this compound (potency)

    • Microbial limits

Mechanism of Action: Anti-inflammatory Signaling

This compound, like other phenolic acids, is believed to exert its anti-inflammatory effects by modulating key signaling pathways in skin cells. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18][19] In response to inflammatory stimuli like UV radiation or pathogens, the inhibitor of κB (IκBα) is degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[5][18] In the nucleus, it triggers the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[12] this compound is hypothesized to interfere with this cascade, potentially by inhibiting IκBα degradation, thereby suppressing the inflammatory response.

G stimuli Inflammatory Stimuli (e.g., UV Radiation, Pathogens) ikb_kinase IKK Complex stimuli->ikb_kinase Activates ikba IκBα ikb_kinase->ikba Phosphorylates nfkb_inactive Inactive Cytoplasmic Complex (IκBα + NF-κB) ikb_kinase->nfkb_inactive Leads to Degradation of IκBα nfkb_complex NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nfkb_inactive->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines Upregulates methyl_sinapate This compound methyl_sinapate->ikb_kinase Inhibits

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

References

Animal Models for Studying Methyl Sinapate Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and adaptable animal models for investigating the bioactivity of methyl sinapate. While in vivo research specifically on this compound is emerging, this document leverages detailed protocols from studies on its parent compound, sinapic acid, and structurally similar molecules to provide actionable guidance for exploring its anti-inflammatory, neuroprotective, and antioxidant properties.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be robustly assessed using the carrageenan-induced paw edema model in rodents, a classic and well-characterized assay for acute inflammation. Additionally, the lipopolysaccharide (LPS)-induced systemic inflammation model provides a platform to study the compound's effects on a broader inflammatory cascade.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used for screening anti-inflammatory drugs. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

    • This compound (various doses, e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: The vehicle, this compound, or positive control is administered 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity, and levels of cytokines like TNF-α, IL-1β, and IL-6.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimatization Acclimatization of Rats grouping Random Grouping acclimatization->grouping drug_admin Oral/IP Administration (Vehicle, this compound, Positive Control) grouping->drug_admin carrageenan Sub-plantar Injection of 1% Carrageenan drug_admin->carrageenan 30-60 min plethysmometry Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) carrageenan->plethysmometry biochem Biochemical Analysis (MPO, Cytokines) plethysmometry->biochem data_analysis Calculate % Inhibition plethysmometry->data_analysis

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation and allows for the evaluation of a compound's effect on the production of pro-inflammatory cytokines and other inflammatory mediators.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 or BALB/c mice (8-10 weeks old) are suitable for this model.

  • Grouping: Animals are divided into groups (n=6-8 per group):

    • Vehicle Control

    • This compound (various doses, e.g., 25, 50 mg/kg, i.p.)

    • LPS alone

    • This compound + LPS

  • Drug Administration: this compound or vehicle is administered intraperitoneally 1 hour before LPS challenge.

  • Induction of Inflammation: LPS (e.g., 1-5 mg/kg) is administered via intraperitoneal injection.

  • Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), blood is collected for serum cytokine analysis. Lung, liver, and spleen tissues can also be harvested for histological examination and biochemical assays.

  • Analysis:

    • Cytokine Levels: Serum levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.

    • Histopathology: Tissues are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

    • Gene and Protein Expression: Expression of inflammatory mediators like iNOS and COX-2, and signaling proteins (e.g., NF-κB) in tissues can be analyzed by RT-PCR and Western blotting.

ParameterVehicle ControlThis compoundLPSThis compound + LPSPositive Control
Paw Volume Increase (mL) at 3h BaselineMinimal ChangeSignificant IncreaseReduced IncreaseSignificant Reduction
MPO Activity (U/mg protein) LowLowHighReducedSignificantly Reduced
Serum TNF-α (pg/mL) LowLowHighReducedSignificantly Reduced
Serum IL-6 (pg/mL) LowLowHighReducedSignificantly Reduced

Table 1: Hypothetical Quantitative Data Summary for Anti-inflammatory Studies. Data are illustrative and will vary based on experimental conditions.

Neuroprotective Effects of this compound

The neuroprotective properties of this compound can be investigated using models of cognitive impairment, such as the scopolamine-induced amnesia model, which is relevant for studying learning and memory deficits.

Animal Model: Scopolamine-Induced Memory Impairment in Mice

Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce transient cognitive deficits, providing a model to screen for compounds with memory-enhancing potential.

Experimental Protocol:

  • Animal Selection: Male ICR or C57BL/6 mice (20-25 g) are commonly used.

  • Grouping: Animals are divided into groups (n=8-10 per group):

    • Vehicle Control

    • This compound alone

    • Scopolamine alone

    • This compound + Scopolamine

    • Positive Control (e.g., Donepezil) + Scopolamine

  • Drug Administration: this compound (e.g., 10, 20 mg/kg) or vehicle is administered orally for a period of 7 to 14 days.

  • Induction of Amnesia: On the day of behavioral testing, scopolamine (1-2 mg/kg) is administered intraperitoneally 30 minutes before the test.

  • Behavioral Testing:

    • Y-maze Test: To assess spatial working memory, based on the spontaneous alternation behavior.

    • Passive Avoidance Test: To evaluate long-term memory based on a fear-motivated response.

    • Morris Water Maze: To assess spatial learning and memory.

  • Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected to measure:

    • Acetylcholinesterase (AChE) activity.

    • Levels of antioxidant enzymes (SOD, CAT, GPx).

    • Markers of oxidative stress (MDA).

    • Expression of neurotrophic factors like BDNF.

Experimental Workflow for Scopolamine-Induced Memory Impairment

G cluster_treatment Treatment Phase (7-14 days) cluster_induction Amnesia Induction cluster_testing Behavioral & Biochemical Assessment daily_admin Daily Oral Administration (Vehicle, this compound) scopolamine IP Injection of Scopolamine daily_admin->scopolamine On test day behavior Behavioral Tests (Y-maze, Passive Avoidance) scopolamine->behavior 30 min after biochem Brain Tissue Analysis (AChE, BDNF, Oxidative Stress) behavior->biochem

Caption: Workflow for assessing the neuroprotective effect of this compound.

ParameterVehicle ControlScopolamineThis compound + ScopolaminePositive Control + Scopolamine
Y-maze Spontaneous Alternation (%) HighLowIncreasedSignificantly Increased
Passive Avoidance Latency (s) HighLowIncreasedSignificantly Increased
Brain AChE Activity (U/mg protein) NormalIncreasedReducedSignificantly Reduced
Brain MDA Levels (nmol/mg protein) LowHighReducedSignificantly Reduced

Table 2: Hypothetical Quantitative Data Summary for Neuroprotection Studies. Data are illustrative and will vary based on experimental conditions.

Antioxidant Activity of this compound

The in vivo antioxidant capacity of this compound can be evaluated by measuring its impact on endogenous antioxidant enzymes and markers of oxidative stress in various animal models, including those for diabetes and cardiovascular disease where oxidative stress plays a key pathogenic role.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

STZ is a chemical that is toxic to pancreatic β-cells, leading to hyperglycemia and associated oxidative stress.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (180-200 g).

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-60 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5). Diabetes is confirmed by measuring blood glucose levels after 72 hours.

  • Grouping: Diabetic rats are divided into groups (n=6-8 per group):

    • Diabetic Control

    • This compound (e.g., 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Glibenclamide) A non-diabetic control group is also included.

  • Treatment: Treatment is administered daily for a period of 28-30 days.

  • Sample Collection and Analysis: At the end of the treatment period, blood and tissues (liver, kidney, pancreas) are collected.

    • Blood Glucose: Monitored throughout the study.

    • Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL are measured.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA) and lipid hydroperoxides are measured in tissues.

    • Antioxidant Enzyme Activity: Activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are determined in tissue homogenates.

ParameterNormal ControlDiabetic ControlThis compound (40 mg/kg)
Blood Glucose (mg/dL) ~100>250Reduced
Liver MDA (nmol/mg protein) LowHighReduced
Liver SOD (U/mg protein) HighLowIncreased
Liver CAT (U/mg protein) HighLowIncreased

Table 3: Hypothetical Quantitative Data Summary for Antioxidant Studies in a Diabetic Model. Data are illustrative and will vary based on experimental conditions.

Signaling Pathways Potentially Modulated by this compound

Based on the known activities of sinapic acid and other phenolic compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB degradation of IκBα Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription MethylSinapate This compound MethylSinapate->IKK inhibits G OxidativeStress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_Keap1->Nrf2 dissociation ARE ARE Nucleus->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes activates transcription MethylSinapate This compound MethylSinapate->Nrf2_Keap1 promotes dissociation

Quantitative Analysis of Methyl Sinapate in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sinapate, an ester of sinapic acid, is a phenolic compound found in various plants, particularly within the Brassicaceae family.[1] It belongs to the class of phenylpropanoids and, along with other sinapate esters, is recognized for a range of biological activities, including antioxidant, antimicrobial, and anti-cancer properties.[1] The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological potential in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.

Data Presentation

The following tables summarize the quantitative data for sinapic acid and its derivatives, including this compound, found in various plant extracts. These values are indicative and can vary based on plant variety, growing conditions, and extraction methodology.

Table 1: Quantitative Content of Sinapic Acid Derivatives in Mustard Seed Meal

CompoundExtraction SolventpHYield (μmol/g of Dry Matter)Reference
Sinapic AcidBuffered Aqueous Solution1213.22 ± 0.44[2]
Ethyl Sinapate70% Ethanol (B145695)/Buffered Aqueous Solution129.81 ± 0.35[2]
Sinapine70% Ethanol/Buffered Aqueous Solution215.73 ± 0.00[2]

Table 2: Method Validation Parameters for HPLC-DAD Analysis of Sinapic Acid Derivatives

ParameterSinapineSinapoyl GlucoseSinapic AcidReference
Detection Limit (μg/mL)0.200.400.20[3]
Quantification Limit (μg/mL)0.500.800.50[3]
Linearity Range (μg/mL)0.20 - 200.000.20 - 200.000.20 - 200.00[3]
Correlation Coefficient (r²)>0.99>0.99>0.99[3]
Recovery>98.0%>98.0%>98.0%[3]

Experimental Protocols

Protocol 1: Extraction of this compound and Other Sinapate Esters from Plant Material

This protocol describes a general procedure for the extraction of sinapate esters from dried plant material. The choice of pH is critical and depends on the target analyte. Acidic conditions favor the extraction of intact esters like this compound and sinapine, while alkaline conditions promote hydrolysis to sinapic acid.[2][4]

Materials:

  • Dried and finely powdered plant material (e.g., seeds, leaves)

  • Extraction Solvent: 70% (v/v) ethanol in water

  • Hydrochloric acid (HCl) or acetic acid for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Shaking incubator or magnetic stirrer with hot plate

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with 0.22 µm or 0.45 µm pore size)

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.[4]

  • Solvent Preparation:

    • For this compound/Sinapine (Acidic Extraction): Prepare a 70% (v/v) ethanol-water solution and adjust the pH to 2.0 using HCl or acetic acid.[2][4]

    • For Sinapic Acid (Alkaline Extraction): Prepare a 70% (v/v) ethanol-water solution and adjust the pH to 12 with NaOH.[2]

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a suitable flask.

    • Add 20 mL of the prepared extraction solvent.

    • Place the flask in a shaking incubator or on a magnetic stirrer and extract for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[2]

  • Recovery:

    • Centrifuge the mixture at 4000 rpm for 10-15 minutes to pellet the solid plant material.[5]

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean vial for analysis.[5]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-DAD method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3][5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.[3][8]

    • Solvent B: Acetonitrile or Methanol.[3][8]

  • Flow Rate: 0.8 - 1.0 mL/min.[3][6]

  • Injection Volume: 10 - 20 µL.[5][6]

  • Column Temperature: 30-40°C.[5][7]

  • Detection Wavelength: Approximately 320-330 nm, which is the λmax for sinapate derivatives.[3][5]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase or a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Calibration Curve:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[9]

  • Sample Analysis:

    • Inject the filtered plant extract into the HPLC system.

    • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

    • Integrate the peak area of the this compound peak in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Express the final content as mg/g or µg/g of the dry weight of the plant material.[5]

Protocol 3: High-Throughput Analysis by UPLC-MS/MS

For higher sensitivity and throughput, a UPLC-MS/MS method is recommended.[10][11][12]

Instrumentation and Conditions:

  • UPLC System: A UPLC system for rapid separation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) for sensitive and selective detection.[13]

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode for this compound.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[13] The precursor ion and a specific product ion for this compound would be monitored.

  • Column and Mobile Phase: Similar to HPLC, but with columns and conditions optimized for UPLC performance.

Procedure: The procedure is analogous to the HPLC method but involves method development for the specific mass transitions of this compound and internal standards for accurate quantification. The validation of this method should include specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[13][14]

Mandatory Visualization

Experimental_Workflow A Plant Material (Dried, Powdered) B Extraction (70% Ethanol, pH 2) A->B Solvent Addition C Centrifugation (4000 rpm, 15 min) B->C Solid-Liquid Separation D Filtration (0.22 µm Syringe Filter) C->D Clarification E HPLC or UPLC-MS/MS Analysis D->E Sample Injection F Data Analysis (Quantification) E->F Chromatogram Processing

Caption: Workflow for the quantitative analysis of this compound.

Sinapate_Biosynthesis_Pathway Phe Phenylalanine Cinnamate Cinnamate Phe->Cinnamate pCoumarate p-Coumarate Cinnamate->pCoumarate Caffeate Caffeate pCoumarate->Caffeate Ferulate Ferulate Caffeate->Ferulate Sinapate Sinapic Acid Ferulate->Sinapate Sinapoylglucose Sinapoyl-glucose Sinapate->Sinapoylglucose SGT MethylSinapate This compound Sinapate->MethylSinapate Methyltransferase Sinapine Sinapine (Sinapoyl-choline) Sinapoylglucose->Sinapine SCT Sinapoylmalate Sinapoyl-malate Sinapoylglucose->Sinapoylmalate SMT

Caption: Simplified biosynthesis pathway of sinapate esters.

References

Troubleshooting & Optimization

Technical Support Center: Improving Methyl Sinapate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing methyl sinapate in in vitro assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring phenolic compound, a methyl ester of sinapic acid. It is recognized for its potent antioxidant, anti-inflammatory, and UV-filtering properties, making it a compound of interest in various research fields, including drug development and cosmetics.

Q2: In which common laboratory solvents is this compound soluble?

This compound is readily soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For most in vitro assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions. When the concentrated DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to precipitate.

To prevent this, consider the following troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be cytotoxic.

  • Use serial dilutions: Instead of adding the concentrated stock directly to the final volume, perform one or more intermediate dilution steps in your cell culture medium.

  • Pre-warm the medium: Adding the compound to a pre-warmed medium (37°C) can help improve solubility.

  • Increase mixing efficiency: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform distribution.

Q4: Can I use solvents other than DMSO for my cell-based assays?

Yes, other solvents like ethanol (B145695) can be used. However, like DMSO, they can exhibit cellular toxicity. It is crucial to perform a solvent tolerance study for your specific cell line to determine the maximum concentration that does not affect cell viability or the assay readout.

Q5: Are there other methods to improve the aqueous solubility of this compound?

Several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • pH Adjustment: As a phenolic compound, the solubility of this compound can be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl group, forming a more polar and water-soluble phenolate (B1203915) ion. However, ensure the pH change does not negatively impact your assay or compound stability.

  • Use of Co-solvents: In some cases, adding a small amount of a biocompatible co-solvent can improve solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose. A protocol using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to achieve a clear solution of at least 2.5 mg/mL for this compound.[3][4]

Troubleshooting Guide: Compound Precipitation

Problem Potential Cause Recommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility.Decrease the working concentration of this compound.
Rapid dilution leading to "solvent shock".Perform serial dilutions in pre-warmed medium with gentle mixing.
Precipitation Over Time Compound instability in the aqueous environment.Prepare fresh solutions for each experiment.
Interaction with media components (e.g., proteins in serum).Test solubility in serum-free vs. serum-containing media to identify interactions.
Evaporation of media in long-term cultures.Ensure proper humidification of the incubator and use sealed plates when possible.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvent mixtures is limited in publicly available literature, the following tables provide a framework for expected solubility trends based on data for sinapic acid and general principles of solubility for phenolic compounds. Researchers are encouraged to determine the precise solubility for their specific experimental conditions.

Table 1: Estimated Solubility of Sinapic Acid (a related compound) in Different Solvents at Various Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10³)
Water298.150.062
Water318.150.13
Ethanol298.1528.3
Ethanol318.1545.1
Isopropanol298.1514.5
Isopropanol318.1524.2
DMSO298.15105.0
DMSO318.15159.0

Data for sinapic acid, adapted from literature.[5] The solubility of this compound is expected to follow similar trends.

Table 2: General Solubility of this compound in Common Organic Solvents

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble (up to 100 mg/mL with sonication)
AcetoneSoluble

Qualitative data compiled from various supplier datasheets.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution for use in cell-based assays.

Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound powder stock2 Add 100% DMSO to desired concentration (e.g., 100 mM) stock1->stock2 stock3 Vortex and sonicate until fully dissolved stock2->stock3 stock4 Store at -20°C in small aliquots stock3->stock4 work1 Thaw one aliquot of stock solution stock4->work1 For each experiment work2 Perform serial dilutions in pre-warmed (37°C) cell culture medium work1->work2 work3 Gently mix between each dilution step work2->work3 work4 Use immediately in the assay work3->work4

Workflow for preparing this compound solutions.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol details a common method to assess the antioxidant capacity of this compound.[6][7][8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Prepare a series of dilutions of this compound in the same solvent as the DPPH solution.

  • Prepare a series of dilutions of the positive control.

  • In a 96-well plate, add 100 µL of each this compound dilution or positive control.

  • Add 100 µL of the DPPH working solution to each well.

  • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

Protocol 3: In Vitro Anti-inflammatory Activity - NF-κB Reporter Assay

This protocol describes how to measure the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.[10][11][12]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 or HEK293T cells)

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL) for a further incubation period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Signaling Pathways

This compound, as a phenolic antioxidant and anti-inflammatory agent, is likely to modulate key cellular signaling pathways involved in these processes. Below are diagrams illustrating the potential mechanisms of action.

Potential Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->genes activates transcription IkB_NFkB IκBα-NF-κB (inactive complex) IkB_NFkB->NFkB IκBα degradation MethylSinapate This compound MethylSinapate->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of the MAPK and Apoptosis Pathways by this compound

G cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Pathway stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 p38_p p-p38 p38->p38_p Casp3 Caspase-3 p38_p->Casp3 Modulates Bax Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis MethylSinapate This compound MethylSinapate->stress Reduces MethylSinapate->p38 Inhibits phosphorylation? MethylSinapate->Bcl2 Modulates?

Potential modulation of MAPK and apoptosis pathways.

References

Technical Support Center: Stability and Degradation of Methyl Sinapate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and degradation of methyl sinapate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. For in vivo experiments, it is best practice to prepare fresh working solutions daily.[1]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur, especially when preparing aqueous dilutions from a concentrated DMSO stock. Here are a few steps to address this:

  • Sonication: Place the solution in an ultrasonic bath for a few minutes to aid dissolution.

  • Gentle Warming: Briefly warm the solution (e.g., to 37°C) and vortex it. However, be cautious with prolonged heating as it can accelerate degradation.

  • Co-solvents: For aqueous-based assays, using co-solvents such as SBE-β-CD or preparing formulations with corn oil can improve solubility.[1]

  • Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Using newly opened DMSO is recommended for preparing stock solutions as water content can decrease the solubility of this compound.[1]

Q3: What are the primary factors that cause this compound to degrade in solution?

A3: The main factors affecting the stability of this compound, an ester of a hydroxycinnamic acid, are:

  • pH: The ester bond is susceptible to hydrolysis, a reaction that is significantly accelerated by alkaline (basic) conditions (pH > 7). It is more stable in neutral to slightly acidic conditions (pH 4-6).

  • Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis.

  • Light: As a UV-screening agent, this compound absorbs UV radiation.[1][3] This can lead to photodegradation, primarily through trans-to-cis isomerization, which alters the molecule's structure and properties.[3]

  • Oxidation: As a phenolic compound, the aromatic ring of this compound can be susceptible to oxidation.

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially under acidic or basic conditions, can participate in solvolysis reactions.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products you are likely to encounter are:

  • Sinapic Acid: Formed via the hydrolysis of the methyl ester bond. The other product of this reaction is methanol (B129727).

  • cis-Methyl Sinapate: The naturally occurring and more stable form is trans-methyl sinapate. Exposure to UV light can cause it to isomerize to the cis form, which may appear as a separate peak in a chromatogram.[3]

Troubleshooting Guides

Issue 1: I am observing a progressive loss of my compound in my assay results over time.

This suggests that your this compound is degrading under your experimental conditions.

Possible Cause Troubleshooting Step Rationale
pH-Induced Hydrolysis Measure the pH of your solution. If it is neutral or alkaline (pH ≥ 7), consider buffering your solution to a slightly acidic pH (e.g., pH 5-6).The ester linkage in this compound is prone to base-catalyzed hydrolysis. Maintaining a slightly acidic environment significantly slows this degradation pathway.
Thermal Degradation If your experiment involves elevated temperatures, minimize the duration of heat exposure. Perform experiments at the lowest feasible temperature. If possible, keep samples on ice or at 4°C when not in use.Higher temperatures provide the activation energy needed for degradation reactions like hydrolysis to occur more rapidly.
Photodegradation Protect your solutions from light, especially direct sunlight and UV sources. Use amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient lab lighting where possible.This compound absorbs UV light, which can lead to photoisomerization from the trans to the cis isomer, altering its chemical properties and potentially its biological activity.[3]
Oxidative Degradation If your experimental system is prone to generating reactive oxygen species, consider degassing your solvents or adding an antioxidant (ensure it does not interfere with your assay).Phenolic compounds can be susceptible to oxidation, leading to the breakdown of the aromatic ring structure.

Issue 2: My chromatogram (HPLC/LC-MS) shows multiple peaks when I expect only one.

This often indicates the presence of impurities or degradation products.

Possible Cause Troubleshooting Step Rationale
cis/trans Isomers If your sample has been exposed to light, one of the extra peaks could be the cis-isomer of this compound. Compare the retention time to a reference standard if available. Analyze a freshly prepared sample that has been protected from light.UV light can cause the natural trans-isomer to convert to the cis-isomer, which will likely have a different retention time on a reverse-phase column.[3]
Hydrolysis Product One of the peaks is likely sinapic acid. You can confirm this by spiking your sample with a pure standard of sinapic acid and observing which peak increases in area.Hydrolysis of the methyl ester results in the formation of sinapic acid. This is more likely to occur in solutions that are not freshly prepared or have been exposed to non-ideal pH or temperature.
Solvent-Related Impurities If using alcohol-based solvents other than methanol (e.g., ethanol) under acidic conditions, you might observe transesterification, forming products like ethyl sinapate.In the presence of an acid catalyst, one alcohol can displace another from an ester.
Contaminated Standard The initial solid material may contain impurities. Check the certificate of analysis for your this compound standard.The purity of the starting material is crucial for accurate experiments.

Data Presentation

Table 1: Factors Affecting this compound Stability and Mitigation Strategies
Factor Effect on this compound Recommended Mitigation Strategy
Alkaline pH (>7) Promotes rapid hydrolysis of the ester bond.Maintain a slightly acidic pH (4-6) using a suitable buffer system.
High Temperature Accelerates the rate of all chemical degradation pathways.Work on ice or at 4°C when possible. Store solutions at -20°C or -80°C.
UV Light Causes trans-to-cis isomerization.Protect samples from light at all stages using amber vials or foil wrapping.
Oxidizing Agents Can lead to degradation of the phenolic ring structure.Use degassed solvents; consider adding antioxidants if compatible with the experiment.
Repeated Freeze-Thaw Can lead to degradation of sensitive compounds.Aliquot stock solutions into single-use vials before freezing.
Table 2: Illustrative Degradation Kinetics for Ester Hydrolysis as a Function of pH

Disclaimer: The following data is for methyl paraben, a compound with a methyl ester linkage susceptible to hydrolysis, and is provided as an illustrative example of the expected pH-dependent degradation behavior for an ester like this compound. Actual degradation rates for this compound must be determined experimentally.

pH Condition Apparent First-Order Rate Constant (k) Half-life (t½) Relative Stability
4AcidicLowLongHigh
7NeutralModerateModerateModerate
9AlkalineHighShortLow

As shown, the rate of hydrolysis increases significantly as the pH becomes more alkaline, leading to a much shorter half-life.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. At time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours. At time points, withdraw an aliquot, cool to room temperature, and dilute for analysis. Also, test the solid compound for thermal stability.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). Wrap a control sample in foil and place it in the same chamber. At time points, withdraw aliquots from both samples and dilute for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method (see Protocol 2). Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks.

Protocol 2: Stability-Indicating UPLC-MS Method for this compound

This is a starting point for a method to separate this compound from its primary degradation products. Method validation is required.[4][5][6]

  • Instrumentation: UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.5 min: Return to 5% B

    • 10.5-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • PDA Detection: Monitor at 325 nm (for this compound) and scan from 200-400 nm.

  • MS Detection (Negative Ion Mode):

    • m/z for this compound [M-H]⁻: 237.08

    • m/z for Sinapic Acid [M-H]⁻: 223.06

Mandatory Visualizations

Degradation_Pathways MS This compound (trans-isomer) SA Sinapic Acid + Methanol MS->SA Hydrolysis (e.g., pH > 7, Heat) MS_cis This compound (cis-isomer) MS->MS_cis Photoisomerization (UV Light)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) prep->stress analysis UPLC-MS/MS Analysis stress->analysis data Data Processing analysis->data report Identify Degradants & Assess Stability data->report

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Logic start Unexpected Result in Assay (e.g., Low Signal, Extra Peaks) check_light Was the sample exposed to light? start->check_light check_pH What is the pH of the solution? check_light->check_pH No res_light Likely Photoisomerization (cis/trans peaks). Protect from light. check_light->res_light Yes check_temp Was the sample exposed to heat? check_pH->check_temp Neutral (7) res_pH_alkaline Likely Hydrolysis (Sinapic Acid peak). Buffer to pH 4-6. check_pH->res_pH_alkaline Alkaline (>7) res_pH_ok pH is likely not the primary issue. check_pH->res_pH_ok Acidic/Neutral res_temp Likely Thermal Degradation. Keep samples cool. check_temp->res_temp Yes res_pH_ok->check_temp

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Purification of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl sinapate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: When this compound is extracted from natural sources, particularly Brassica species, a variety of other compounds are often co-extracted. These include:

  • Other Phenolic Compounds: Sinapic acid, sinapine, and other sinapate esters can be present.

  • Non-phenolic Compounds: Proteins, glucosinolates, and carbohydrates are common impurities from plant biomass.[1]

  • Extraction Solvents: Residual alcohol from the extraction process can be a significant impurity, especially due to the similar polarity of this compound and alcohols like methanol.[1]

Q2: Why is it challenging to separate this compound from the alcohol solvent used during extraction?

A2: The purification of alkyl sinapate esters, including this compound, can be difficult due to the similar polarity between the ester and the corresponding alcohol used for extraction.[1] This similarity in polarity makes separation by traditional chromatographic methods challenging, often leading to co-elution.

Q3: What are the primary methods for purifying this compound?

A3: The most common purification techniques for this compound and related phenolic compounds include:

  • Column Chromatography: Typically using a silica (B1680970) gel stationary phase.[1]

  • Liquid-Liquid Extraction (LLE): Used as a preparatory step to partition the desired compound based on its solubility in immiscible solvents.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity on both analytical and preparative scales.

Q4: How stable is this compound, and what conditions can cause its degradation?

A4: While specific stability data for this compound is not extensively documented, information on related sinapate derivatives suggests that it is susceptible to degradation under certain conditions. High temperatures can lead to the degradation of sinapic acid, a closely related compound.[1] For sinapine, another related ester, stability is significantly affected by pH, with acidic conditions (around pH 2) favoring stability and basic conditions (around pH 12) leading to rapid hydrolysis.[2] It is also advisable to protect phenolic compounds from light to prevent potential photodegradation.[3]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step Rationale
Co-elution with impurities 1. Optimize the mobile phase by performing Thin Layer Chromatography (TLC) with various solvent systems. 2. Try a different stationary phase (e.g., alumina (B75360) for basic compounds).Finding a solvent system with a larger difference in retention factors (Rf) between this compound and impurities will improve separation.
Irreversible adsorption on the column 1. Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the mobile phase. 2. Pre-treat the crude sample with a solid-phase extraction (SPE) cartridge to remove highly polar impurities.This can help to reduce strong interactions between the phenolic hydroxyl group of this compound and the active sites on the silica gel, preventing tailing and irreversible binding.
Degradation on the column 1. Run the chromatography at a lower temperature if possible. 2. Use a less acidic or basic mobile phase if the compound is sensitive to pH.Minimizing exposure to harsh conditions on the stationary phase can prevent degradation of the target molecule.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Possible Cause Troubleshooting Step Rationale
Inappropriate solvent choice 1. Screen a variety of solvents and solvent mixtures. Good starting points for phenolic esters include ethanol/water, acetone/water, or ethyl acetate/heptane mixtures.[4] 2. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.The success of recrystallization is highly dependent on the choice of solvent. A systematic screening is often necessary.
Oiling out instead of crystallization 1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Add a seed crystal to induce crystallization.Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent. Slower cooling and seeding can promote the formation of an ordered crystal lattice.
Impurities co-crystallizing 1. Perform a pre-purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities. 2. Try a different recrystallization solvent system that may have a different selectivity for the impurities.If impurities have similar solubility profiles to this compound, they may co-crystallize. A preliminary cleanup can be effective.

Quantitative Data Summary

The following table presents representative data for the purification of phenolic compounds, which can serve as a guideline for the purification of this compound.

Purification MethodStationary Phase / Solvent SystemTypical PurityTypical RecoveryReference
Column Chromatography Silica Gel / Hexane:Ethyl Acetate gradient>95%60-80%General Lab Practice
Recrystallization Ethanol/Water>99%50-70%General Lab Practice
Preparative HPLC C18 / Acetonitrile:Water gradient>99.5%70-90%[5]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica bed.

  • Elution: Begin elution with the least polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude_extract Crude this compound (from extraction) pre_purification Pre-purification (e.g., Liquid-Liquid Extraction) crude_extract->pre_purification column_chromatography Silica Gel Column Chromatography pre_purification->column_chromatography purity_check1 Purity Check (TLC/HPLC) column_chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization If purity is low purity_check2 Final Purity Check (HPLC, NMR, MS) recrystallization->purity_check2 pure_product Pure this compound purity_check2->pure_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_decision_tree start Low Purity after Initial Purification check_tlc Analyze impurities by TLC/HPLC start->check_tlc co_elution Co-eluting spots? check_tlc->co_elution optimize_mobile_phase Optimize mobile phase for chromatography co_elution->optimize_mobile_phase Yes streaking Streaking or tailing? co_elution->streaking No recrystallize Proceed to Recrystallization optimize_mobile_phase->recrystallize change_stationary_phase Consider different stationary phase or additives streaking->change_stationary_phase Yes streaking->recrystallize No change_stationary_phase->recrystallize

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Methyl Sinapate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl sinapate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in this compound synthesis can stem from several factors related to the chosen synthetic route, reaction conditions, or reagent quality. Here are the primary aspects to investigate:

  • Inefficient Reaction Conditions: The chosen temperature, reaction time, and catalyst may not be optimal for the esterification of sinapic acid or the one-pot synthesis from syringaldehyde (B56468).

    • Solution: Systematically optimize the reaction conditions. Refer to the data in Table 1 for the reported effects of different catalysts and solvents on yield. For the Knoevenagel-Doebner condensation to form the sinapic acid precursor, a temperature of around 70°C is optimal to prevent side reactions.[1]

  • Poor Quality of Starting Materials: Syringaldehyde, sinapic acid, or the methylating agent (e.g., methanol (B129727), dimethyl sulfate) may be of low purity or degraded.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents.

  • Presence of Water: For esterification reactions, the presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[2]

    • Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.

  • Ineffective Catalyst: The chosen acid or base catalyst may be inappropriate for the reaction or may have lost its activity.

    • Solution: For acid-catalyzed esterification, strong acids like sulfuric acid are often used.[3] For the Knoevenagel-Doebner reaction, a base like piperidine (B6355638) is commonly employed.[1] Ensure the catalyst is not old or contaminated.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or peaks in HPLC/GC-MS other than this compound. What are these impurities and how can I minimize them?

Answer:

The presence of impurities is a common issue. The identity of these impurities depends on the synthetic route and reaction conditions.

  • Unreacted Starting Materials: The most common impurities are unreacted sinapic acid or syringaldehyde.

    • Solution: Increase the reaction time or temperature, or use a slight excess of one of the reagents to drive the reaction to completion.

  • Sinapic Acid: If you are performing a direct esterification, the presence of unreacted sinapic acid is likely.

    • Solution: Optimize the esterification conditions (catalyst, temperature, removal of water). Sinapic acid can be removed during purification by column chromatography.

  • 4-Vinylsyringol: In the Knoevenagel-Doebner synthesis of the sinapic acid precursor, a subsequent decarboxylation can lead to the formation of 4-vinylsyringol, especially at temperatures above 80°C.[1][4]

    • Solution: Maintain the reaction temperature below 80°C to inhibit this side reaction.[1]

  • Transesterification Products: If other alcohols are present as impurities in your solvent or starting materials, you may form other sinapate esters.[5][6]

    • Solution: Use high-purity, anhydrous methanol and solvents to avoid these side reactions.

  • Polymerization Products: Aldehydes, including syringaldehyde, can be prone to polymerization or self-condensation, especially in the presence of strong bases.

    • Solution: Add the base catalyst slowly and maintain a controlled reaction temperature.

Issue 3: Difficulty in Purifying this compound

Question: I am struggling to purify this compound from the reaction mixture. What are the best practices for purification?

Answer:

Purification of this compound can be challenging, often due to the polarity of the molecule and the presence of closely related impurities.

  • Column Chromatography: This is the most common method for purifying this compound.[7]

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase (Eluent): A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly employed. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the impurities present.

    • Troubleshooting:

      • Poor Separation: If your product co-elutes with an impurity, try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).

      • Product Tailing: This can be due to the acidic nature of silica gel. Adding a small amount of a weak acid (like acetic acid) to the eluent can sometimes improve peak shape.

  • Crystallization: If a sufficiently pure product is obtained from column chromatography, crystallization can be used for further purification.

    • Solution: Experiment with different solvent systems to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common synthetic strategies are:

  • Knoevenagel-Doebner Condensation followed by Esterification: This involves the reaction of syringaldehyde with malonic acid in the presence of a base like piperidine to form sinapic acid.[1][4] The resulting sinapic acid is then esterified to this compound using methanol and an acid catalyst.

  • Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert syringaldehyde directly to an alkene.[8][9][10] While a powerful method for C=C bond formation, it may require the synthesis of a specific Wittig reagent.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of the product spot (visualized under UV light) indicate the reaction's progress.

Q3: What is the expected yield for this compound synthesis?

A3: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. With an optimized Knoevenagel-Doebner reaction to produce sinapinic acid, yields of up to 78% for the acid have been reported.[1] The subsequent esterification step should also proceed in high yield under optimized conditions. Overall yields will be a product of the two steps.

Q4: Are there any "green" or more environmentally friendly approaches to this compound synthesis?

A4: Yes, research is ongoing to develop greener synthetic methods. This includes:

  • Microwave-assisted synthesis: This can reduce reaction times and energy consumption.[11]

  • Use of organocatalysts: Replacing hazardous bases with more environmentally benign catalysts is an active area of research.[1]

  • Extraction from natural sources: this compound can be extracted from biomass such as rapeseed meal, which is a renewable feedstock.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Sinapic Acid Yield (Knoevenagel-Doebner Reaction)

ParameterVariationReported Yield (%)Reference
Temperature 50°CLower[1]
70°C78%[1]
80°CDecreased (due to side reactions)[1]
90°CSignificantly Lower[1]
Reaction Time 2.5 hours (at 70°C)78%[1]
Catalyst PiperidineEffective[1][4]

Note: The subsequent esterification to this compound is generally a high-yielding reaction under standard acid-catalyzed conditions with excess methanol.

Experimental Protocols

Protocol 1: Synthesis of Sinapic Acid via Knoevenagel-Doebner Condensation

This protocol is adapted from the literature for the synthesis of the precursor to this compound.[4]

  • Dissolve Malonic Acid: In a round-bottom flask, dissolve malonic acid (2 equivalents) in pyridine (B92270) (3-4 mL per gram of malonic acid).

  • Add Reactants: To the solution, add syringaldehyde (1 equivalent) and piperidine (0.2-0.4 equivalents).

  • Reaction: Heat the reaction mixture to 70°C and stir for 2.5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a solution of water and hydrochloric acid (1:1) to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain crude sinapic acid.

Protocol 2: Acid-Catalyzed Esterification of Sinapic Acid

  • Combine Reactants: In a round-bottom flask, suspend the crude sinapic acid in an excess of anhydrous methanol.

  • Add Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of sinapic acid).

  • Reaction: Reflux the mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography.

Visualizations

Synthesis_Pathway Syringaldehyde Syringaldehyde Sinapic_Acid Sinapic Acid Syringaldehyde->Sinapic_Acid Knoevenagel-Doebner (Piperidine, 70°C) Malonic_Acid Malonic Acid Malonic_Acid->Sinapic_Acid Methyl_Sinapate This compound Sinapic_Acid->Methyl_Sinapate Esterification (H₂SO₄, Reflux) Methanol Methanol Methanol->Methyl_Sinapate

Caption: Knoevenagel-Doebner and Esterification Synthesis of this compound.

Experimental_Workflow Start Reaction Setup (Reactants + Solvent + Catalyst) Reaction Reaction (Heating and Stirring) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Proceed if complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Reagents Check Reagent Quality (Purity, Age) Start->Check_Reagents Check_Water Check for Water Contamination Start->Check_Water Optimize Optimize Conditions (See Table 1) Check_Conditions->Optimize Use_Pure Use Pure/Fresh Reagents Check_Reagents->Use_Pure Use_Anhydrous Use Anhydrous Conditions Check_Water->Use_Anhydrous

Caption: Troubleshooting Decision Tree for Low Yield Issues.

References

Technical Support Center: Overcoming Low Bioavailability of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of methyl sinapate in experimental settings.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Q1: I am observing very low plasma concentrations of this compound after oral administration in my animal model. What could be the primary reason?

A1: The primary reason for low plasma concentrations of this compound after oral administration is likely its poor aqueous solubility and low dissolution rate in the gastrointestinal (GI) tract.[1][2] this compound, a derivative of sinapic acid, is a lipophilic compound, which can limit its absorption into the systemic circulation.[3][4] Factors such as first-pass metabolism in the liver might also contribute to reduced bioavailability.[5]

Q2: My attempts to dissolve this compound in aqueous buffers for in vitro assays are failing. How can I improve its solubility for experimental use?

A2: To improve the solubility of this compound for in vitro assays, you can consider the following approaches:

  • Co-solvents: Use of co-solvents such as ethanol (B145695), DMSO, or polyethylene (B3416737) glycol (PEG) can enhance the solubility of hydrophobic compounds.[6] It is crucial to perform vehicle control experiments to ensure the solvent does not interfere with your assay.

  • pH adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Experimenting with a range of pH values for your buffer system may improve solubility.

  • Use of surfactants: Non-ionic surfactants like Tween® 80 or Span® 80 can be used to create micellar solutions that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[7]

Q3: I have prepared a nanoformulation of this compound, but I am not seeing a significant improvement in bioavailability in my in vivo studies. What could be the issue?

A3: Several factors could contribute to the lack of significant improvement in bioavailability despite using a nanoformulation:

  • Particle Size and Polydispersity: The effectiveness of a nanoformulation is highly dependent on achieving a small particle size (typically < 200 nm) and a narrow size distribution (low polydispersity index).[8] Aggregation of nanoparticles can reduce their surface area and negate the benefits of nanonization. Ensure your formulation is optimized for size and stability.

  • Surface Properties: The surface charge and hydrophobicity of the nanoparticles can influence their interaction with the mucus layer of the GI tract and their uptake by enterocytes. Surface modification with hydrophilic polymers like PEG (PEGylation) can sometimes improve mucus penetration and circulation time.

  • Drug Loading and Encapsulation Efficiency: Low drug loading or encapsulation efficiency will result in a lower effective dose being delivered. It is essential to quantify these parameters for your nanoformulation.

  • In Vivo Stability: The nanoformulation must be stable in the harsh environment of the GI tract (e.g., acidic pH in the stomach, presence of digestive enzymes). Premature release of the drug from the nanoparticles will lead to the same solubility and absorption issues as the free drug.

Q4: I am considering creating a solid dispersion of this compound. What are the key considerations for this approach?

A4: Solid dispersions are a promising strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs.[9][10] Key considerations include:

  • Carrier Selection: The choice of a hydrophilic carrier is critical. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[2][11] The carrier should be chemically compatible with this compound and able to form a stable amorphous solid dispersion.

  • Preparation Method: The two most common methods are the solvent evaporation and the fusion (melting) method.[9][12] The solvent evaporation method is suitable for thermolabile drugs, while the fusion method is simpler but requires the drug and carrier to be thermally stable at the melting temperature.

  • Drug-to-Carrier Ratio: The ratio of this compound to the carrier will significantly impact the dissolution rate and physical stability of the solid dispersion. This needs to be optimized experimentally.

  • Physical Stability: Amorphous solid dispersions are thermodynamically unstable and can recrystallize over time, which would negate the solubility enhancement. Stability studies under different storage conditions are crucial.

Frequently Asked Questions (FAQs)

What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring phenolic compound and an ester of sinapic acid, found in various plants.[2] It has garnered interest for its potential antioxidant and anti-inflammatory properties.[2][13] However, like many polyphenolic compounds, its therapeutic potential is often limited by its low oral bioavailability, primarily due to poor water solubility.[4]

What are the main strategies to overcome the low bioavailability of this compound?

The main strategies focus on improving its solubility and dissolution rate in the gastrointestinal tract. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, leading to enhanced dissolution and absorption.[8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate.[9][10]

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble prodrug that is converted back to the active form in the body is another potential strategy.[13]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, thereby improving the dissolution rate.[7]

Are there any in vivo data available on the enhanced bioavailability of this compound formulations?

While specific comparative pharmacokinetic data for this compound in different formulations is limited in publicly available literature, studies on the parent compound, sinapic acid, provide valuable insights. For instance, a study on sinapic acid demonstrated that its co-administration can significantly increase the Cmax and AUC of other drugs, indicating its potential to influence absorption and metabolism.[3] It is reasonable to expect that well-designed formulations of this compound would exhibit improved pharmacokinetic profiles compared to the free compound. Researchers are encouraged to conduct pilot pharmacokinetic studies to evaluate their specific formulations.

What are the potential cellular mechanisms of action of this compound once absorbed?

Based on studies of sinapic acid and other phenolic compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. These include:

  • Inhibition of the NF-κB Pathway: Sinapic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3]

  • Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation. Sinapic acid has been reported to inhibit the activation of these pathways.

  • Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Many phenolic compounds are known to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when formulating this compound. Note: This data is illustrative and based on expected outcomes from formulation strategies for poorly soluble drugs. Actual experimental results will vary.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)504.0300100
This compound Nanoparticles2002.01200400
This compound Solid Dispersion1801.51050350

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles using Single Emulsion-Solvent Evaporation Method

This protocol is adapted from a method for preparing sinapic acid-loaded PLGA nanoparticles.[4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of DCM and ethanol (e.g., 1:1 v/v).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable common solvent)

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Further dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Methyl_Sinapate This compound Nanoformulation Nanoformulation (e.g., PLGA NP) Methyl_Sinapate->Nanoformulation Emulsion Solvent Evaporation Solid_Dispersion Solid Dispersion (e.g., with PVP) Methyl_Sinapate->Solid_Dispersion Solvent Evaporation Particle_Size Particle Size & PDI Nanoformulation->Particle_Size Drug_Loading Drug Loading & EE Nanoformulation->Drug_Loading Oral_Administration Oral Administration (Animal Model) Nanoformulation->Oral_Administration Dissolution_Testing In Vitro Dissolution Solid_Dispersion->Dissolution_Testing Solid_Dispersion->Oral_Administration Pharmacokinetic_Study Pharmacokinetic Study (Cmax, Tmax, AUC) Oral_Administration->Pharmacokinetic_Study Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Study->Bioavailability_Assessment Data Analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway cluster_stimulus Inflammatory/Oxidative Stimulus cluster_cell Cellular Response cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Keap1-Nrf2 Pathway Stimulus Stimulus (e.g., LPS, ROS) IKK IKK Stimulus->IKK activates MAPKKK MAPKKK Stimulus->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releases NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nucleus->Inflammatory_Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes_MAPK Pro-inflammatory Genes AP1->Inflammatory_Genes_MAPK Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Methyl_Sinapate Methyl_Sinapate Methyl_Sinapate->IKK inhibits Methyl_Sinapate->MAPK inhibits Methyl_Sinapate->Keap1 inhibits

References

Proper storage conditions for Methyl sinapate powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the proper storage, handling, and troubleshooting for methyl sinapate powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

For optimal stability, this compound powder should be stored under the following conditions.[1][2][3] Long-term storage at lower temperatures is recommended to ensure its integrity over time.[2][3] The container should always be tightly sealed and stored in a dry, well-ventilated area away from heat and direct light.[4][5]

Q2: How should I store this compound stock solutions?

The stability of this compound in solution is highly dependent on the storage temperature. For long-term storage, -80°C is strongly recommended.[2][3][6][7] For shorter periods, -20°C is acceptable, but the stability window is significantly reduced.[3][6][7] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[7] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[6]

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[8] For creating high-concentration stock solutions, DMSO is commonly used.[6] Note that hygroscopic (water-absorbing) DMSO can negatively affect solubility, so using newly opened DMSO is advised.[6]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

If you observe precipitation or cloudiness, you can gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1] This issue can sometimes arise, especially with high-concentration stock solutions, upon removal from cold storage.

Q5: What are the common causes of this compound degradation?

This compound, like other sinapate esters, can degrade under certain conditions.[9] Key factors include:

  • pH-Induced Hydrolysis: The ester bond is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7).[9]

  • Oxidation: As a phenolic compound, this compound can be prone to oxidative degradation.[9]

  • Transesterification: If stored in alcohol-based solvents (e.g., methanol, ethanol), transesterification can occur, forming a different sinapate ester.[9]

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.[9]

  • UV Exposure: Exposure to UV light, even ambient lab light, can cause the natural trans-isomer to convert to the cis-isomer.[9]

Data Presentation: Storage Condition Summary

The following tables summarize the recommended storage conditions for this compound powder and its solutions based on available stability data.

Table 1: this compound Powder Storage Recommendations

Storage TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.[2][3][6]
4°CUp to 2 yearsSuitable for intermediate-term storage.[3]
Room TemperatureShort-termGenerally acceptable for shipping but not for storage.

Table 2: this compound Solution Storage Recommendations

Storage TemperatureSolventDurationNotes
-80°CDMSO, etc.6 to 12 monthsOptimal for long-term stability.[2][3][6][7]
-20°CDMSO, etc.Up to 1 monthSuitable for short-term storage.[3][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 238.24 g/mol ) in DMSO.

Materials:

  • This compound powder (CAS: 20733-94-2)

  • Anhydrous, newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 2.38 mg of the powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For the 2.38 mg example, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly.

  • Sonication (if necessary): If the powder does not fully dissolve, place the vial in an ultrasonic bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be applied.[1]

  • Aliquoting: Once a clear solution is obtained, dispense it into smaller, single-use aliquots. This is crucial to prevent contamination and degradation from multiple freeze-thaw cycles.[7]

  • Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.[3][6][7]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my LC-MS/HPLC analysis.

If your chromatogram shows multiple peaks that could be related to your compound, consider the following potential degradation products.

  • Sinapic Acid: The presence of a sinapic acid peak is a strong indicator of ester hydrolysis.[9] This is more likely if the sample was exposed to alkaline pH.[9]

  • cis-Isomer: A peak eluting near the main this compound peak could be the cis-isomer, formed due to exposure to UV or ambient light.[9]

  • Transesterification Products: If you used an alcohol-based solvent for extraction or preparation, you might see peaks corresponding to other sinapate esters (e.g., ethyl sinapate).[9]

Issue 2: Loss of compound activity or concentration over time.

A decrease in the expected biological activity or a lower-than-expected concentration may be due to improper storage.

  • Review Storage Temperature: Ensure solutions have been consistently stored at -80°C for long-term preservation. Storage at -20°C is only suitable for about one month.[3][6]

  • Check for Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always use single-use aliquots.[7]

  • Assess Solvent Quality: Ensure high-purity, anhydrous solvents were used, as contaminants or water can contribute to degradation.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing and storing this compound solutions to ensure stability and experimental reproducibility.

G cluster_prep Solution Preparation cluster_storage Storage & Use A Equilibrate Powder to Room Temp B Weigh Methyl Sinapate A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate (if needed) C->D E Aliquot into Single-Use Vials D->E F Long-Term Storage (-80°C, 6-12 months) E->F G Short-Term Storage (-20°C, <1 month) E->G H Prepare Working Solution for Assay F->H G->H

Workflow for this compound Solution Preparation and Storage.
Potential Degradation Pathways

This diagram outlines the primary chemical pathways that can lead to the degradation of this compound. Understanding these can help in designing experiments to minimize compound loss.

G cluster_products Degradation Products MS This compound (trans-isomer) SA Sinapic Acid + Methanol MS->SA Hydrolysis (e.g., alkaline pH) MSC This compound (cis-isomer) MS->MSC Isomerization (UV light) ES Other Sinapate Ester + Methanol MS->ES Transesterification (Alcohol solvent)

Logical Diagram of this compound Degradation Pathways.
Troubleshooting Flowchart

Use this flowchart to diagnose potential issues when encountering unexpected analytical results, such as additional peaks in a chromatogram.

G A Unexpected Peak in Chromatogram? B Is the peak more polar? (Earlier retention time) A->B Yes F Was sample exposed to light? A->F No C Check for Sinapic Acid (Hydrolysis Product) B->C Yes D Was sample exposed to alcohol-based solvents? B->D No E Check for Transesterification Product (e.g., Ethyl Sinapate) D->E Yes H Other Impurity or Contaminant D->H No G Peak is likely cis-isomer F->G Yes F->H No

Troubleshooting Guide for Unexpected Analytical Peaks.

References

Preventing photo-degradation of Methyl sinapate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl Sinapate. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the photo-degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (MSA) is a natural hydroxycinnamic acid, a derivative of sinapic acid, which is commonly found in plants.[1][2][3] It is known for its role as a natural UV screening agent, protecting plants from harmful radiation.[1][3] In research, it is studied for its potent antioxidant capabilities, photoprotective properties, and potential applications in cosmetics, food science, and drug development.[2][4][5]

Q2: What is photo-degradation and why is this compound susceptible to it?

A2: Photo-degradation is the alteration of a molecule's structure by light energy. This compound is highly susceptible to UV radiation, which can induce a structural transformation known as photoisomerization.[4][6] The primary mechanism is the conversion of the naturally stable trans-isomer to the cis-isomer upon absorbing UV photons.[7][8][9] This change can alter its chemical properties and interfere with experimental results.

Q3: What are the primary consequences of this compound degradation in an experiment?

A3: The degradation of this compound can lead to several experimental issues, including:

  • Inaccurate Quantification: The concentration of the active trans-isomer decreases, leading to underestimation of its effects.[9]

  • Inconsistent Results: Varying levels of degradation between samples will produce unreliable and non-reproducible data.[9]

  • Emergence of Confounding Variables: The degradation products, such as the cis-isomer or sinapic acid, may have different biological or chemical activities, introducing unexpected variables into the experiment.[7][9][10]

  • Misinterpretation of Data: Changes observed in an assay might be incorrectly attributed to the experimental conditions rather than the degradation of the compound itself.[9]

Q4: How can I detect if my this compound has degraded?

A4: Degradation is typically identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] Key indicators of degradation include a decrease in the area of the chromatographic peak corresponding to trans-Methyl Sinapate and the appearance of new peaks, most notably one corresponding to the cis-isomer.[7][9][10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: My quantitative results for this compound are inconsistent across replicates.

Possible Cause Troubleshooting Action & Rationale
Uneven Light Exposure Action: Standardize all sample handling procedures to minimize and equalize light exposure. Use amber-colored vials or wrap tubes in aluminum foil. Work in a low-light environment or under UV-filtered light.[9] Rationale: Even brief exposure to ambient lab light can initiate photo-degradation. Inconsistent exposure leads to varying levels of degradation between samples.
Temperature Fluctuations Action: Keep all samples and stock solutions on ice during the entire experimental procedure.[9] For long-term storage, adhere strictly to recommended temperatures (-20°C or -80°C).[1][13] Rationale: Higher temperatures can accelerate chemical and enzymatic degradation processes.[10]
Repeated Freeze-Thaw Cycles Action: Aliquot stock solutions into single-use volumes before freezing.[10] Rationale: Each freeze-thaw cycle can introduce stress and potentially degrade sensitive compounds.

Issue 2: I see unexpected peaks in my HPLC or LC-MS chromatogram.

Possible Cause Troubleshooting Action & Rationale
Photo-isomerization Action: Confirm the identity of the new peak using mass spectrometry (MS). The primary photo-degradation product is the cis-isomer of this compound.[9][10] Review and strictly implement all light protection protocols. Rationale: The cis-isomer has a different retention time from the trans-isomer and will appear as a separate peak.
Hydrolysis Action: Check the pH of your solvent or buffer. Maintain a slightly acidic pH (4-6) during extraction and storage.[10] The primary hydrolysis product to look for is sinapic acid.[10] Rationale: Alkaline conditions (pH > 7) can promote the hydrolysis of the ester bond in this compound.
Solvent Contamination Action: Run a solvent blank (injecting only the solvent) to check for contaminants. Use fresh, HPLC-grade solvents for all experiments. Rationale: Impurities in the solvent can appear as extra peaks and may also contribute to compound degradation.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°CUp to 3 years[13]
Stock Solution (in solvent)-80°CUp to 1 year[13]
Stock Solution (in solvent)-80°CUp to 6 months[1]
Stock Solution (in solvent)-20°CUp to 1 month[1]

Table 2: Factors Causing Degradation and Recommended Prevention Strategies

Factor Mechanism Prevention Strategy
UV/Visible Light Photo-isomerization (trans to cis form)[7][8]Work under low-light conditions. Use amber vials or foil wrapping.[9][10]
Elevated Temperature Accelerates chemical and enzymatic degradation.[10]Keep samples on ice during experiments. Store long-term at -20°C or -80°C.[1][9][13]
Alkaline pH (>7) Hydrolysis of the ester bond.[10]Maintain sample pH between 4 and 6.[10]
Oxidation Degradation of the phenolic structure.[10]For extractions, consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the buffer.[10]
Enzymatic Activity Hydrolysis by esterases (during plant extraction).[10]Perform extractions at low temperatures (0-4°C). Consider adding esterase inhibitors (e.g., PMSF).[10]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the best practices for preparing this compound solutions while minimizing degradation.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, Acetone, Ethyl Acetate)[14]

  • Amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-Experiment Setup: Move all necessary equipment to a low-light area. If possible, work under a yellow or red lamp that does not emit in the UV spectrum.

  • Weighing: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation. Quickly weigh the desired amount of powder in a light-protected tube.

  • Dissolution: Add the appropriate volume of solvent to the powder to achieve the desired stock concentration. For higher solubility, you may gently warm the tube to 37°C and use an ultrasonic bath for a short period, but ensure the tube remains protected from light.[15]

  • Mixing: Cap the vial tightly and vortex until the powder is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected vials. Store aliquots at -80°C for long-term storage or -20°C for short-term storage, according to the stability data in Table 1.[1][13]

  • Working Solutions: When preparing working solutions, use a thawed aliquot completely. Do not re-freeze a thawed aliquot. Dilute the stock solution in your experimental buffer immediately before use, keeping the solution on ice and protected from light.

Protocol 2: Analysis of this compound Degradation by HPLC-DAD

This protocol provides a general method for separating and quantifying trans- and cis-Methyl Sinapate.

Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution system of water-methanol with an acid modifier is common for separating phenolic compounds.[12] For example, a gradient of Acetonitrile and Water.[16]

  • Flow Rate: ~0.8-1.0 mL/min.[12][16]

  • Detection Wavelength: Monitor at the λmax of this compound, which is in the UVA range (~325-330 nm).[4]

  • Injection Volume: 10-20 µL.[16]

  • Column Temperature: 25°C.[16]

Procedure:

  • Sample Preparation: Dilute your experimental sample to a suitable concentration within the linear range of the instrument using the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a calibration curve using a freshly prepared, non-degraded standard of this compound.

  • Analysis: Inject the samples onto the HPLC system. The trans-isomer will typically be the major peak. The cis-isomer, if present, will appear as a separate, often smaller, peak with a different retention time.

  • Quantification: Calculate the concentration of the trans-isomer using the calibration curve. The percentage of degradation can be estimated by comparing the peak area of the trans-isomer in the sample to that of the fresh standard or by calculating the relative peak areas of the trans and cis isomers.

Visualizations

Photo_Degradation_Pathway trans_MS trans-Methyl Sinapate (Stable Isomer) cis_MS cis-Methyl Sinapate (Degradation Product) trans_MS->cis_MS UV Radiation (hν) Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Store Powder (-20°C, Dark) weigh Weigh Powder (Low Light) storage->weigh dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve aliquot Aliquot & Store Solution (-80°C, Dark) dissolve->aliquot prep_working Prepare Working Solution (On Ice, Dark) aliquot->prep_working run_exp Perform Experiment (Minimize Light Exposure) prep_working->run_exp analysis Analyze via HPLC/LC-MS (Promptly) run_exp->analysis Troubleshooting_Logic problem Problem: Inconsistent Results or Unexpected HPLC Peaks cause1 Check Light Exposure: Used amber vials? Worked in low light? problem->cause1 cause2 Check Temperature: Kept samples on ice? Proper storage temp? problem->cause2 cause3 Check Sample pH: Is buffer/solvent pH > 7? problem->cause3 solution1 Solution: Implement strict light protection protocols. cause1->solution1 No solution2 Solution: Maintain cold chain. Aliquot stock solutions. cause2->solution2 No solution3 Solution: Adjust pH to 4-6. cause3->solution3 Yes

References

Technical Support Center: Method Refinement for Consistent Methyl Sinapate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl sinapate quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to the chromophore in this compound's structure, allowing for sensitive UV detection without the need for derivatization. GC-MS is also a powerful technique, especially for identifying and quantifying volatile and semi-volatile compounds, but may require a derivatization step to improve the volatility of this compound.

Q2: My this compound recovery is consistently low. What are the potential causes?

A2: Low recovery of this compound can be attributed to several factors, primarily related to its stability. As a phenolic ester, it is susceptible to degradation under certain conditions:

  • pH-Induced Hydrolysis: this compound can hydrolyze to sinapic acid, especially under alkaline conditions. Maintaining a slightly acidic pH (around 4-6) during extraction and storage is recommended.

  • Enzymatic Degradation: If your sample is from a biological matrix, endogenous esterases released during sample preparation can hydrolyze this compound. Rapidly freezing the sample in liquid nitrogen and working at low temperatures (0-4°C) can minimize enzymatic activity.

  • Oxidative Degradation: Phenolic compounds are prone to oxidation. The addition of antioxidants like ascorbic acid or a chelating agent such as EDTA to your extraction buffer can mitigate this.

  • Thermal Degradation: Elevated temperatures can accelerate degradation. Avoid excessive heat during sample preparation and storage.

  • Photodegradation: Exposure to UV light can cause isomerization of the double bond in the propenoate chain, potentially affecting quantification. Protect samples from light whenever possible.

Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What should I do?

A3: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing peak tailing.

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Wash the column with a strong solvent.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: While this compound is somewhat volatile, derivatization is often recommended for GC-MS analysis to improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique for compounds with hydroxyl groups, which converts them into more volatile trimethylsilyl (B98337) (TMS) ethers. This can lead to sharper peaks and improved sensitivity.

Troubleshooting Guides

HPLC-UV Method
Issue Possible Cause Troubleshooting Steps
No Peak or Very Small Peak Sample degradationReview sample preparation and storage conditions (see FAQ A2). Prepare fresh standards and samples.
Incorrect detection wavelengthEnsure the UV detector is set to the absorbance maximum of this compound (around 320-330 nm).
System leakCheck for leaks in the HPLC system, especially around fittings and seals.
Shifting Retention Times Inconsistent mobile phase compositionEnsure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.
Column equilibrationEnsure the column is adequately equilibrated with the mobile phase before each injection.
Extra Peaks in the Chromatogram Sample contaminationUse high-purity solvents and filter samples before injection.
Degradation productsIf a peak corresponding to sinapic acid appears, it indicates hydrolysis of this compound.
Carryover from previous injectionRun a blank injection to check for carryover. Clean the injector if necessary.
GC-MS Method
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the inlet or columnUse a deactivated inlet liner and a high-quality capillary column. Consider derivatization to mask the active hydroxyl group.
Incomplete derivatizationOptimize the derivatization reaction conditions (time, temperature, reagent concentration).
Column overloadDilute the sample or inject a smaller volume.
Low Signal Intensity Inefficient ionizationCheck the MS tune and ensure the ion source is clean.
Sample loss in the inletUse an appropriate injection technique (e.g., splitless injection for trace analysis).
Thermal degradation in the inletLower the injector temperature, but ensure it is high enough for efficient volatilization.
Non-reproducible Results Inconsistent injection volumeCheck the autosampler syringe for air bubbles or leaks.
Variability in derivatizationEnsure consistent and precise execution of the derivatization procedure for all samples and standards.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of this compound or structurally similar phenolic esters using HPLC-UV and GC-MS. These values can serve as a benchmark for your method validation.

Table 1: Representative HPLC-UV Method Performance

Validation Parameter Typical Performance
Linearity (R²)> 0.999
Concentration Range1 - 200 µg/mL
Accuracy (% Recovery)98.0% - 102.0%[1]
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Table 2: Representative GC-MS Method Performance (with derivatization)

Validation Parameter Typical Performance
Linearity (R²)> 0.998
Concentration Range0.5 - 500 ng/mL[2][3]
Accuracy (% Recovery)95.0% - 105.0%[2][3]
Precision (% RSD)< 5.0%[2][3]
Limit of Detection (LOD)~0.05 ng/mL[2][3]
Limit of Quantification (LOQ)~0.2 ng/mL

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

1. Sample Preparation (from a plant extract) a. Accurately weigh about 100 mg of the dried plant extract. b. Add 10 mL of methanol (B129727) containing 0.1% formic acid. c. Sonicate for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v) containing 0.1% formic acid.[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 30°C.[1]
  • Injection Volume: 10 µL.
  • Detection Wavelength: 325 nm.

3. Calibration a. Prepare a stock solution of this compound standard in methanol. b. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard and construct a calibration curve by plotting peak area versus concentration.

Protocol 2: GC-MS Quantification of this compound

1. Sample Preparation and Derivatization a. Prepare a methanolic extract of the sample as described in the HPLC protocol. b. Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

2. GC-MS Conditions

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Calibration a. Prepare a stock solution of this compound standard in methanol. b. Derivatize a series of known concentrations of the standard using the same procedure as the samples. c. Inject each derivatized standard and construct a calibration curve based on the peak area of a characteristic ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis sample Plant Material / Formulation extraction Extraction (e.g., Methanol with 0.1% Formic Acid) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection derivatization Derivatization (Silylation) filtration->derivatization hplc_separation C18 Reverse-Phase Separation hplc_injection->hplc_separation uv_detection UV Detection (~325 nm) hplc_separation->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis gc_injection GC Injection derivatization->gc_injection gc_separation Capillary GC Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection ms_detection->data_analysis Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapic_Acid Sinapic Acid Sinapoyl_CoA->Sinapic_Acid Methyl_Sinapate This compound Sinapic_Acid->Methyl_Sinapate Esterification PI3K_Akt_MAPK_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammation & Cell Survival NFkB->Inflammation Methyl_Sinapate This compound Methyl_Sinapate->Akt Inhibition Methyl_Sinapate->MAPK Inhibition

References

Technical Support Center: Methyl Sinapate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of methyl sinapate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its ester bond. This reaction is significantly influenced by the pH of the solution. As a phenolic ester, it is also susceptible to oxidative degradation, which can be accelerated by factors like light, temperature, and the presence of metal ions.

Q2: How does pH affect the stability of this compound?

A2: this compound is an ester and is generally more stable in acidic to neutral conditions. Under alkaline conditions (pH > 7), it undergoes rapid hydrolysis to form sinapic acid and methanol (B129727).[1] Acid-catalyzed hydrolysis can also occur, but it is typically much slower than base-catalyzed hydrolysis for most esters.[2][3][4]

Q3: What are the expected degradation products of this compound?

A3: The main degradation products from the hydrolysis of this compound are sinapic acid and methanol. Under certain conditions, other minor degradation products might be observed due to oxidation or other side reactions.

Q4: What is the optimal pH range for maintaining the stability of this compound in solution?

Q5: Can temperature and light affect the stability of this compound?

A5: Yes, elevated temperatures will accelerate the rate of hydrolysis at any pH.[5] As a phenolic compound, this compound may also be sensitive to light, which can promote oxidative degradation. Therefore, it is recommended to store solutions of this compound protected from light and at reduced temperatures (e.g., 2-8 °C for short-term storage, or frozen for long-term storage).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration over time in solution. Hydrolysis due to inappropriate pH. Adjust the pH of the solution to a slightly acidic range (pH 4-6) using a suitable buffer system (e.g., acetate (B1210297) buffer). Avoid alkaline conditions (pH > 7).
Elevated storage temperature. Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles.
Exposure to light. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of an unexpected peak in HPLC analysis corresponding to sinapic acid. Hydrolysis of this compound. This confirms that degradation is occurring. Follow the solutions for pH, temperature, and light exposure as mentioned above.
Inconsistent results in bioactivity assays. Degradation of the active compound (this compound). Prepare fresh solutions of this compound in a stability-optimized buffer (pH 4-6) immediately before each experiment. Confirm the concentration and purity of the stock solution by HPLC.
Precipitation in the sample solution. Change in solubility due to pH shift or degradation. Ensure the pH of the buffer system is appropriate for both stability and solubility. The degradation product, sinapic acid, may have different solubility characteristics.

Quantitative Data Summary

While specific degradation kinetics for this compound are not available in the cited literature, the following table provides an illustrative example of how pH affects the stability of esters, based on data for similar compounds. The rate of hydrolysis generally increases significantly with increasing pH, especially in the alkaline range.

Table 1: Illustrative Impact of pH on Ester Hydrolysis Rate Constant (k) and Half-life (t½)

pH Relative Rate Constant (k) Relative Half-life (t½) Primary Degradation Mechanism
4LowLongAcid-Catalyzed Hydrolysis
7ModerateModerateNeutral Hydrolysis
9HighShortBase-Catalyzed Hydrolysis

This table is for illustrative purposes and the actual values for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.[5][6][7]

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • pH meter
  • HPLC system with a C18 column and DAD or UV detector
  • Photostability chamber
  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC at specified time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC at specified time points.

Protocol 2: Stability-Indicating HPLC Method for this compound and Sinapic Acid

This method is adapted from existing methods for sinapic acid derivatives and is suitable for separating this compound from its primary degradation product, sinapic acid.[1][8][9][10][11]

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 320 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and sinapic acid in methanol (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing both compounds at a known concentration.

  • Sample Analysis:

    • Dilute samples from the forced degradation study or stability testing with the mobile phase to an appropriate concentration.

    • Inject into the HPLC system and record the chromatograms.

    • Identify and quantify this compound and sinapic acid by comparing retention times and peak areas with the standards.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions methyl_sinapate This compound transition_state Tetrahedral Intermediate methyl_sinapate->transition_state + OH- (Alkaline) or H3O+ (Acidic) products Sinapic Acid + Methanol transition_state->products Alkaline Alkaline (pH > 7) Faster Rate Acidic Acidic (pH < 7) Slower Rate

Caption: Hydrolysis pathway of this compound under acidic and alkaline conditions.

Experimental_Workflow cluster_stress Forced Degradation Conditions start Prepare this compound Stock Solution acid Acidic (HCl, Heat) start->acid base Alkaline (NaOH, RT) start->base oxidation Oxidative (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products Determine Degradation Rate analysis->results

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Antioxidant Activity of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antioxidant activity of methyl sinapate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the antioxidant activity of this compound?

A1: The primary strategies to enhance the antioxidant activity of this compound can be broadly categorized into three main approaches:

  • Chemical Modification: Altering the chemical structure of this compound can significantly impact its antioxidant capacity. This includes modifications to the phenolic hydroxyl group or the methyl ester group to create derivatives with altered physicochemical properties like solubility and lipophilicity, which in turn can enhance their interaction with biological targets.[1]

  • Formulation and Delivery Systems: Encapsulating this compound in nano-delivery systems, such as nanoparticles or liposomes, can improve its stability, solubility, and bioavailability.[2][3][4][5][6] This enhanced delivery to the site of action can lead to a more potent antioxidant effect.

  • Synergistic Combinations: Combining this compound with other antioxidants, such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E), can lead to a synergistic effect where the total antioxidant activity is greater than the sum of the individual compounds.[7][8][9][10][11][12][13][14][15]

Q2: How does chemical modification, specifically esterification, affect the antioxidant activity of sinapic acid derivatives?

A2: Esterification of the carboxylic acid group of sinapic acid to form alkyl esters, like this compound, can influence its antioxidant activity. Generally, lipophilic esters of phenolic antioxidants show lower scavenging activity in polar solvents compared to their parent compounds.[16] However, in non-polar environments or lipid-based systems like emulsions and liposomes, these more lipophilic derivatives can exhibit enhanced antioxidant activity.[1][16] The increased lipophilicity allows for better interaction with lipid membranes and protection against lipid peroxidation.

Q3: Can environmental factors like solvent polarity and light exposure influence the antioxidant activity of this compound?

A3: Yes, environmental factors can significantly impact the antioxidant properties of this compound.

  • Solvent Polarity: Higher solvent polarity can enhance the chemical reactivity of phenolic compounds, potentially leading to improved antioxidant properties in polar environments such as cellular aqueous media.[17][18] The stability of the resulting radical after hydrogen donation is also influenced by solvent polarity.[17][18]

  • Photoisomerization: this compound can undergo photoisomerization from its trans to cis form upon exposure to UV light.[17][18] Studies have shown that in the ground state (S0), the cis-isomer of this compound exhibits higher antioxidant activity.[17][18] Therefore, controlled photoisomerization could be a strategy to optimize its antioxidant performance in specific applications.[17]

Q4: What is the Nrf2 signaling pathway, and how can it be a target for enhancing the antioxidant effects of this compound?

A4: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[19][20][21][22][23][24][25][26] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or certain phytochemicals, Nrf2 is activated and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This results in the production of a battery of protective enzymes that neutralize reactive oxygen species (ROS) and enhance the cell's overall antioxidant capacity. Studies have shown that sinapic acid, the parent compound of this compound, can activate the Nrf2 signaling pathway, thereby protecting cells from oxidative damage.[19][20][21][22] This suggests that strategies aimed at enhancing the cellular uptake and bioavailability of this compound could lead to a more potent indirect antioxidant effect through the activation of the Nrf2 pathway.

Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Issue 1: Inconsistent or no observable color change (purple to yellow).

  • Possible Cause 1: Incorrect DPPH solution preparation or degradation.

    • Troubleshooting: Always prepare fresh DPPH solution in a high-purity solvent like methanol (B129727) or ethanol (B145695) and protect it from light. The solution should have a deep violet color. Check the absorbance of your DPPH control at 517 nm; it should be stable and within the optimal range (typically 0.8-1.2).

  • Possible Cause 2: Low antioxidant activity or insufficient concentration of the test compound.

    • Troubleshooting: Increase the concentration of your this compound solution. Perform a serial dilution to determine the optimal concentration range for observing a dose-dependent response.

  • Possible Cause 3: Interference from the solvent.

    • Troubleshooting: Ensure the solvent used to dissolve your sample does not react with DPPH. Run a blank with the solvent alone to check for any background reaction.

Issue 2: Precipitate formation upon mixing the sample with the DPPH solution.

  • Possible Cause: Poor solubility of the test compound or its reaction products in the assay medium.

    • Troubleshooting: this compound and its lipophilic derivatives may have limited solubility in highly polar solvents. Try using a co-solvent system or a different solvent in which both the sample and DPPH are soluble. Ensure the final concentration of the sample in the assay mixture does not exceed its solubility limit.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Issue 1: Variability in the initial absorbance of the ABTS•+ solution.

  • Possible Cause: Incomplete generation of the ABTS radical cation.

    • Troubleshooting: Ensure the ABTS and potassium persulfate solutions are mixed in the correct proportions and allowed to react for a sufficient time (typically 12-16 hours) in the dark to ensure complete formation of the radical cation. The color of the solution should be a stable blue-green.

Issue 2: Slow or incomplete reaction with the antioxidant.

  • Possible Cause: The reaction kinetics between the antioxidant and ABTS•+ can be slow for some compounds.

    • Troubleshooting: The standard 6-minute incubation time may not be sufficient for all compounds. Perform a kinetic study by measuring the absorbance at several time points to determine when the reaction reaches a plateau. This will ensure you are measuring the endpoint of the reaction.

Cellular Antioxidant Activity (CAA) Assay

Issue 1: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause 1: Cell stress or death.

    • Troubleshooting: Ensure the cells (e.g., HepG2) are healthy and not overgrown. Use appropriate concentrations of the test compound that are not cytotoxic. Perform a cytotoxicity assay (e.g., MTT or LDH) beforehand to determine the non-toxic concentration range.

  • Possible Cause 2: Incomplete washing of the fluorescent probe.

    • Troubleshooting: After incubating the cells with the DCFH-DA probe, ensure thorough washing with PBS to remove any extracellular probe, which can contribute to high background fluorescence.

Issue 2: No significant difference in fluorescence between control and treated cells.

  • Possible Cause 1: Poor cellular uptake of the antioxidant.

    • Troubleshooting: The antioxidant must be able to cross the cell membrane to exert its effect. For lipophilic compounds like this compound, ensure the vehicle used for dissolution (e.g., DMSO) is at a final concentration that is non-toxic to the cells and facilitates uptake.

  • Possible Cause 2: Insufficient incubation time.

    • Troubleshooting: Allow sufficient incubation time for the antioxidant to be taken up by the cells and to exert its protective effects before inducing oxidative stress with AAPH.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of sinapic acid and its derivatives. A lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 (μM)Reference
Sinapic AcidDPPH32.2 ± 6.2[12]
Ethyl SinapateDPPH51.9 ± 6.3[12]
SinapineDPPH165.7 ± 0.9[1]

Note: Data for this compound and other derivatives are limited in comparative studies. The provided data for related compounds suggest that modifications to the carboxylic acid group can influence antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound (or its derivative) in methanol.

    • Prepare a series of dilutions of the sample in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample dilutions to each well.

    • Add 150 µL of the DPPH solution to each well.

    • As a control, use 50 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    • Plot the % inhibition against the sample concentration to determine the IC50 value.

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare sample solutions as in the DPPH protocol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample dilutions to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes (or the optimized time).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate medium.

    • Seed the cells in a 96-well black-walled plate at a density of 6 x 104 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Remove the medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing the test compound at various concentrations for 1 hour.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 30 minutes.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution (peroxyl radical initiator) to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Calculation:

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_calc Calculation prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 150 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Stock and Dilutions add_sample Add 50 µL Sample to 96-well Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPPH antioxidant activity assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds and represses Nrf2_free Nrf2 Keap1->Nrf2_free Releases Proteasome Proteasomal Degradation Nrf2_bound->Proteasome Ubiquitination MS This compound (or Oxidative Stress) MS->Keap1 Induces conformational change in Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Antioxidant Proteins & Enzymes Genes->Proteins Translation Defense Enhanced Cellular Antioxidant Defense Proteins->Defense

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Technical Support Center: Optimizing Enzymatic Modification of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic modification of Methyl sinapate.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for modifying this compound?

A1: The primary enzymes used for modifying this compound and related phenolic compounds are laccases and lipases. Laccases can be used for oxidative coupling and grafting reactions, while lipases are employed for transesterification or acylation to alter the compound's physicochemical properties.[1][2][3] The choice of enzyme depends on the desired modification.

Q2: What are the typical reaction conditions for laccase-mediated modification of this compound?

A2: Optimal conditions for laccase-mediated reactions are influenced by the specific laccase used. Generally, a slightly acidic pH is preferred, and the reaction is conducted at room temperature or slightly elevated temperatures with agitation to ensure proper mixing and oxygen supply. The use of a redox mediator can sometimes extend the oxidative capabilities of the laccase.[4][5]

Q3: What are the key parameters to consider when optimizing lipase-catalyzed modification of this compound?

A3: For lipase-catalyzed reactions, critical parameters to optimize include the choice of solvent (often a non-polar organic solvent), water activity, temperature, and the molar ratio of substrates (this compound and the acyl donor).[6][7] Immobilized lipases are often preferred for easier recovery and reuse.[8]

Q4: How can I monitor the progress of the enzymatic modification?

A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).[9] This allows for the quantification of the consumption of this compound and the formation of the desired product.

Troubleshooting Guide

Q5: I am observing low or no conversion of this compound. What are the possible causes and solutions?

A5: Low or no conversion can be due to several factors. First, verify the activity of your enzyme, as improper storage or handling can lead to inactivation.[9] Ensure that the reaction conditions, particularly pH and temperature, are optimal for the specific enzyme you are using. Sub-optimal conditions can significantly reduce enzyme activity.[9][10] Also, consider the possibility of substrate or product inhibition, where high concentrations of this compound or the modified product may inhibit the enzyme.

Q6: The yield of my desired modified product is low, and I see several side products. How can I improve selectivity?

A6: The formation of side products can be a result of the enzyme's broad substrate specificity or non-enzymatic side reactions. To improve selectivity, you can try engineering the enzyme's substrate-binding pocket or screening for a different enzyme with higher specificity.[4][11] Optimizing the reaction conditions, such as solvent, temperature, and reaction time, can also help to minimize the formation of unwanted byproducts.

Q7: My enzyme seems to be unstable under the reaction conditions. How can I improve its stability?

A7: Enzyme instability can be addressed by several strategies. Enzyme immobilization is a common and effective method to enhance stability.[8] You can also investigate the effect of additives, such as polyols or salts, which can sometimes stabilize the enzyme structure. Alternatively, you can explore using an enzyme from a thermophilic organism, which is inherently more stable at higher temperatures.

Q8: I am having difficulty purifying the modified this compound from the reaction mixture. What purification strategies can I use?

A8: Purification can be challenging due to the presence of unreacted substrate, enzyme, and potential byproducts. A common approach is to use column chromatography with a suitable stationary phase, such as silica (B1680970) gel.[12] The choice of the mobile phase will depend on the polarity of your product. Other techniques like preparative HPLC can also be employed for high-purity isolation.

Data Presentation

Table 1: General Reaction Conditions for Laccase-Mediated Modification

ParameterTypical RangeNotes
Enzyme Laccase from Trametes versicolor, Pycnoporus cinnabarinusEnzyme selection is crucial for desired activity and stability.
pH 4.0 - 6.0The optimal pH can vary significantly between different laccases.[10]
Temperature 25 - 50 °CHigher temperatures can increase reaction rates but may lead to enzyme denaturation.
Substrate Conc. 1 - 10 mMHigh substrate concentrations can sometimes lead to inhibition.
Enzyme Conc. 0.1 - 5 U/mLOptimal enzyme concentration should be determined experimentally.[5]
Solvent Aqueous buffer, often with a co-solvent like dioxaneThe co-solvent can help solubilize the substrate.[4]
Agitation 100 - 200 rpmEnsures adequate mixing and oxygen transfer.

Table 2: General Reaction Conditions for Lipase-Catalyzed Transesterification

ParameterTypical RangeNotes
Enzyme Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435)Immobilization facilitates enzyme reuse and process control.[8]
Solvent n-hexane, toluene, or other non-polar organic solventsThe choice of solvent can significantly impact enzyme activity and selectivity.
Temperature 40 - 60 °CHigher temperatures can improve reaction kinetics.[6]
Substrates This compound and an acyl donor (e.g., vinyl acetate)The molar ratio of the substrates should be optimized.
Water Activity < 0.1Low water activity is crucial to favor the synthesis reaction over hydrolysis.
Agitation 150 - 250 rpmEnsures good mass transfer in the heterogeneous system.

Experimental Protocols

Protocol 1: General Procedure for Laccase-Mediated Oxidation of this compound

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0). If required, a co-solvent like dioxane can be added to aid solubility.

  • Enzyme Addition: Add the laccase solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized for the specific enzyme and substrate concentration.

  • Incubation: Incubate the reaction mixture at the desired temperature with constant stirring. Ensure the vial is not tightly sealed to allow for oxygen transfer.

  • Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot by adding a quenching agent (e.g., a strong acid) or by heat inactivation.

  • Analysis: Analyze the samples by HPLC to determine the concentration of remaining this compound and the formed products.

Protocol 2: General Procedure for Lipase-Catalyzed Acylation of this compound

  • Reaction Setup: In a screw-capped vial, dissolve this compound and the acyl donor in a non-polar organic solvent (e.g., n-hexane).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

  • Incubation: Incubate the vial at the desired temperature with vigorous shaking to ensure proper mixing of the heterogeneous mixture.

  • Reaction Monitoring: Periodically, take a small sample from the supernatant (avoiding the immobilized enzyme) for analysis.

  • Analysis: Analyze the sample by HPLC or Gas Chromatography (GC) to monitor the formation of the acylated product.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with fresh solvent, and reused.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_downstream Downstream Processing prep_substrate Prepare Methyl Sinapate Solution mix Combine Substrate and Enzyme prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix incubate Incubate under Controlled Conditions (pH, Temp, Agitation) mix->incubate sampling Periodic Sampling incubate->sampling purification Product Purification (e.g., Chromatography) incubate->purification hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data characterization Product Characterization purification->characterization

Caption: General experimental workflow for enzymatic modification of this compound.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate/Product Issues start Low/No Product Yield check_activity Verify Enzyme Activity start->check_activity check_ph Verify pH start->check_ph check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition check_storage Check Storage Conditions check_activity->check_storage optimize_conc Optimize Enzyme Conc. check_activity->optimize_conc check_temp Verify Temperature check_ph->check_temp check_solvent Check Solvent/Buffer check_temp->check_solvent check_purity Check Substrate Purity check_inhibition->check_purity

Caption: Troubleshooting logic for low product yield in enzymatic reactions.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Methyl Sinapate and Sinapic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of methyl sinapate and its parent compound, sinapic acid. This analysis is supported by experimental data from various in vitro assays to assist researchers in evaluating their potential as antioxidant agents in drug development and other scientific applications.

Executive Summary

Both this compound and sinapic acid exhibit significant antioxidant properties. However, available data from in vitro studies, particularly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, consistently indicate that sinapic acid possesses a higher antioxidant capacity than this compound . This difference is primarily attributed to the presence of a free carboxylic acid group in sinapic acid, which influences its radical scavenging mechanisms. While esterification to this compound may slightly reduce its intrinsic antioxidant activity in some chemical assays, it can also alter its lipophilicity, which may, in turn, affect its bioavailability and efficacy in biological systems.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following table summarizes the quantitative data on the antioxidant activity of this compound and sinapic acid from published studies. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with a lower value indicating greater activity.

CompoundAssayIC50 (µM)Key Findings
Sinapic Acid DPPH Radical Scavenging32.2 ± 6.2[1]Consistently demonstrates stronger radical scavenging activity compared to its alkyl esters.
This compound DPPH Radical ScavengingSlightly lower than sinapic acidAlkyl esters of sinapic acid generally show slightly lower, but still comparable, antioxidant activity to the parent compound[2][3].
Ethyl Sinapate DPPH Radical Scavenging51.9 ± 6.3[1]Shows a decrease in antioxidant activity compared to sinapic acid[1].

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of both sinapic acid and this compound is their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction. Furthermore, sinapic acid has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][6].

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). While this pathway is established for sinapic acid, further research is needed to fully elucidate the extent to which this compound activates this pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Sinapic_Acid Sinapic Acid Sinapic_Acid->Nrf2_Keap1 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins translates to Protective_Proteins->ROS neutralizes

Fig. 1: Nrf2 Signaling Pathway Activation by Sinapic Acid.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays used to compare this compound and sinapic acid are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound and Sinapic acid

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.06 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of this compound and sinapic acid in methanol. From these, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well plate, add 50 µL of the sample or standard (Trolox) solution.

    • Add 1450 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Measure the absorbance at 515 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of % inhibition against concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.06 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix Sample (50 µL) + DPPH (1450 µL) prep_dpph->mix prep_samples->mix incubate Incubate 60 min in Dark mix->incubate measure Measure Absorbance at 515 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Fig. 2: DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate (B84403) buffer

  • This compound and Sinapic acid

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: Dilute the stock ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and sinapic acid.

  • Assay:

    • Add 10 µL of the sample or standard solution to 1 mL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • This compound and Sinapic acid

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and sinapic acid.

  • Assay:

    • Add 10 µL of the sample or standard solution to 1.8 mL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents.

Conclusion

The available evidence strongly suggests that sinapic acid is a more potent antioxidant than this compound in in vitro chemical assays. This is likely due to the electronic effects of the free carboxylic acid moiety. However, the esterification in this compound increases its lipophilicity, which could potentially enhance its absorption and distribution in biological systems, a factor not accounted for in these chemical assays. Therefore, for researchers and drug development professionals, the choice between sinapic acid and this compound will depend on the specific application and the desired balance between intrinsic antioxidant activity and physicochemical properties that influence bioavailability and cellular uptake. Further in vivo and cell-based studies are warranted to fully understand the comparative antioxidant efficacy of these two compounds in a biological context.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential in vivo anti-inflammatory properties of methyl sinapate against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While direct comparative in vivo studies on this compound are limited in publicly available literature, this document synthesizes existing data on structurally related compounds to provide a scientifically grounded estimation of its efficacy and mechanism of action.

Executive Summary

This compound, a derivative of the naturally occurring phenolic compound sinapic acid, is anticipated to exhibit significant anti-inflammatory properties. This prediction is based on the known activities of sinapic acid and other methyl esters of phenolic acids. The primary mechanism of action is expected to involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.

Diclofenac, a potent NSAID, serves as a benchmark for anti-inflammatory activity. Its primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. This guide will use established in vivo data for diclofenac in the carrageenan-induced paw edema model as a reference for the projected efficacy of this compound.

Comparative Performance in a Preclinical Model

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents. The tables below summarize the expected performance of this compound in comparison to diclofenac in this model.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDosageTime Point (hours)Inhibition of Edema (%)
Diclofenac (Reference) 5 mg/kg (oral)3~51%
10 mg/kg (oral)4~58%
This compound (Projected) To be determined3-5Projected significant inhibition

Note: The data for diclofenac is aggregated from multiple studies. The performance of this compound is a projection based on the activity of related compounds.

Table 2: Comparison of Effects on Pro-inflammatory Cytokines

CompoundModelKey Cytokines AffectedExpected Outcome
Diclofenac Various inflammation modelsTNF-α, IL-6, IL-1βReduction in cytokine levels
This compound (Projected) LPS-induced inflammationTNF-α, IL-6, IL-1βProjected reduction in cytokine levels

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both compounds are rooted in their ability to interfere with specific signaling cascades that orchestrate the inflammatory response.

This compound (Projected Mechanism)

Based on studies of sinapic acid and other related methyl esters, this compound is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This dual-pronged attack would lead to a downstream reduction in the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Methyl_Sinapate_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF_kB_Pathway NF-κB Pathway Inflammatory Stimulus->NF_kB_Pathway MAPK_Pathway MAPK Pathway Inflammatory Stimulus->MAPK_Pathway Methyl_Sinapate This compound Methyl_Sinapate->NF_kB_Pathway Inhibits Methyl_Sinapate->MAPK_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NF_kB_Pathway->Pro_inflammatory_Mediators MAPK_Pathway->Pro_inflammatory_Mediators

Projected inhibitory action of this compound on inflammatory signaling.

Diclofenac

The primary mechanism of diclofenac is the inhibition of COX-1 and COX-2 enzymes. This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diclofenac_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Arachidonic Acid Cascade cluster_response Inflammatory Mediators Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibits

Diclofenac's inhibition of the cyclooxygenase pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in the evaluation of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This is a widely accepted model for assessing acute inflammation.

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (Wistar rats, 180-200g) Grouping Grouping (n=6 per group) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral gavage of test compound or Diclofenac) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (0.1 mL of 1% solution into subplantar region of hind paw) Drug_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% inhibition of edema) Paw_Volume_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (180-200 g) are used and allowed to acclimatize for at least one week.

  • Grouping: Animals are randomly divided into control, standard (diclofenac), and test (this compound) groups.

  • Drug Administration: The test compounds are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay quantifies the levels of key inflammatory mediators in serum or tissue homogenates.

Methodology:

  • Induction of Inflammation: Inflammation is induced in animals using an appropriate model (e.g., intraperitoneal injection of lipopolysaccharide - LPS).

  • Sample Collection: At a specified time point after the inflammatory challenge, blood is collected via cardiac puncture, and serum is separated. Tissues can also be harvested and homogenized.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the serum or tissue homogenates are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the treated groups are compared to those in the control group to determine the extent of inhibition.

Conclusion and Future Directions

While direct comparative in vivo data for this compound is not yet available, the existing evidence from related compounds strongly suggests its potential as a potent anti-inflammatory agent. Its projected mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, offers a potentially broader and more upstream regulatory effect compared to the direct enzyme inhibition of diclofenac.

To definitively validate the anti-inflammatory effects of this compound, further research is imperative. A head-to-head in vivo study against diclofenac in the carrageenan-induced paw edema model is a critical next step. Such a study should include a dose-response assessment and an analysis of key inflammatory markers, including TNF-α, IL-6, and markers of NF-κB and MAPK pathway activation in the inflamed tissue. These investigations will provide the necessary data to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

A Comparative Analysis of Methyl Sinapate from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl sinapate, a naturally occurring phenylpropanoid, has garnered significant attention within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. As a derivative of sinapic acid, it is predominantly found in members of the Brassicaceae family. This guide provides a comparative analysis of this compound from various plant sources, focusing on yield, biological activity, and the underlying experimental methodologies. While direct comparative studies are limited, this document collates available data to offer a valuable resource for researchers.

Data Presentation: Yield and Biological Activity

The concentration and bioactivity of this compound can vary depending on the plant source and the extraction and purification methods employed. The following tables summarize the available quantitative data.

Table 1: Comparative Yield of this compound and Related Sinapic Acid Derivatives from Different Brassica Species
Plant SourcePlant PartCompoundYield/ConcentrationReference
Brassica napus (Rapeseed)MealThis compoundUp to 7.2 mg/g[1]
Brassica napus (Rapeseed)Seed Meal Extract (after basic hydrolysis)Sinapic acid methyl ester2533–2702 mg/100 g[2]
Brassica juncea (Mustard)BranSinapine (B1681761)Up to 8.7 mg/g of dry matter[1]
Brassica juncea (Mustard)Seed Meal (after alkaline hydrolysis)Sinapic acid2.66 mg/g of dry matter[3]
Sinapis alba (White Mustard)SeedsSinapineData not available for specific yield, but used for synthesis.[1]
Table 2: Comparative Biological Activity of this compound
Biological ActivityAssayCompound SourceIC₅₀ ValueReference
Antioxidant Activity DPPH Radical ScavengingNot Specified (Pure Compound)Not explicitly found for this compound, but related compounds show activity.[4]
ABTS Radical ScavengingNot Specified (Pure Compound)Not explicitly found for this compound, but related compounds show activity.[4]
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsUlmus pumila L. (Ethyl acetate (B1210297) fraction)161.0 µg/mL (for the entire fraction)[5]
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsCroton linearis Jacq. (Crude Extract)21.59 µg/mL (for the entire extract)[6]

Note: Quantitative biological activity data for pure this compound isolated from specific plant sources is scarce. The provided data for plant extracts indicates the potential anti-inflammatory activity of their phenolic constituents, which include sinapic acid derivatives. Sinapic acid itself has been shown to suppress nitric oxide production in LPS-stimulated RAW 264.7 cells[7].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of results across different studies.

Extraction and Purification of this compound from Plant Material

This protocol is a generalized procedure based on common methods for extracting sinapic acid derivatives from Brassica seeds.

  • Sample Preparation: Air-dry the plant material (e.g., rapeseed or mustard meal) at room temperature and grind it into a fine powder.

  • Defatting: To remove lipids, perform a solid-liquid extraction with a non-polar solvent like n-hexane using a Soxhlet apparatus for 6-8 hours.

  • Extraction:

    • Mix the defatted powder with a 70% (v/v) methanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at a controlled temperature (e.g., 55°C) with constant stirring for a defined period (e.g., 2 hours)[1].

    • Separate the supernatant by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Repeat the extraction process on the residue to maximize yield.

  • Purification (Column Chromatography):

    • Concentrate the combined supernatants under reduced pressure.

    • Subject the concentrated extract to column chromatography on a silica (B1680970) gel stationary phase.

    • Elute with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity) to separate this compound from other compounds[1].

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system is typically used. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase its concentration over the run time to elute compounds with different polarities.

  • Detection: Monitor the elution at a wavelength of 320-330 nm, which is the characteristic absorption maximum for sinapic acid derivatives[8].

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area with the standard curve.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol (B129727).

    • In a 96-well plate, add different concentrations of the this compound sample to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration[4][9].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the this compound sample to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay[4][9].

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Protocol:

    • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent system.

    • Measure the absorbance at 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production[5].

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for the analysis of this compound and the key signaling pathways involved in its anti-inflammatory action.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_results Results plant_material Plant Material (e.g., Brassica Meal) defatting Defatting (Hexane) plant_material->defatting extraction Solvent Extraction (70% Methanol) defatting->extraction purification Column Chromatography extraction->purification hplc HPLC-DAD Quantification purification->hplc Quantify Yield & Purity antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant Assess Activity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) purification->anti_inflammatory Assess Activity yield_purity Yield & Purity Data hplc->yield_purity ic50_values IC50 Values antioxidant->ic50_values anti_inflammatory->ic50_values

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates MethylSinapate This compound MethylSinapate->MAPK Inhibits MethylSinapate->IKK Inhibits DNA DNA NFkappaB_nuc->DNA ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflammatory transcription

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

A Comparative Analysis of Methyl Sinapate and Other Common UV Filters: Efficacy, Photostability, and Protective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for safe, effective, and photostable UV filters is a driving force in dermatological and cosmetic research. While a host of synthetic and mineral-based UV filters dominate the market, there is a growing interest in naturally derived compounds that can offer comparable or superior photoprotection with a favorable safety profile. Methyl sinapate, a naturally occurring cinnamate (B1238496) ester found in plants, has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of this compound against other widely used UV filters, supported by available experimental data and a review of the underlying molecular mechanisms of UV-induced skin damage.

Quantitative Comparison of UV Filter Performance

The following table summarizes the key performance indicators for this compound and a selection of common organic and inorganic UV filters. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of available literature.

UV FilterTypePrimary UV ProtectionReported SPF (in vitro/in vivo)UVA Protection Factor (UVA-PF)Critical Wavelength (nm)Photostability (% degradation)Antioxidant Activity
This compound Organic (Natural)UVB/UVAData not availableData not availableData not availableHighYes
Oxybenzone Organic (Synthetic)UVB/UVA2Up to 6% concentration allowed in EU body products[1]Partial UVA[2]Data not availableModerateSome[3]
Avobenzone Organic (Synthetic)UVA1-High[4][5]>370[6]Low (requires stabilization)Low[7]
Octocrylene Organic (Synthetic)UVBContributes 15-20 SPF units at 10% concentration[8]Partial UVAData not availableHigh (loses 10% SPF in 95 mins)[9]Low
Titanium Dioxide Inorganic (Mineral)UVB/UVA2High[10][11][12][13][14]Moderate[4][5]<370[4]High[10][11][12][13][14]Low
Zinc Oxide Inorganic (Mineral)UVB/UVA1/UVA2HighHigh[4][5][15]>380[15]High[15]Low

Data not available indicates that specific quantitative values from direct comparative studies were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of UV filter efficacy. Below are synthesized protocols for key in vitro experiments based on established methodologies.

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the steps for determining the SPF of a sunscreen formulation in vitro using polymethylmethacrylate (PMMA) plates.

  • Substrate Preparation: Use sandblasted PMMA plates with a defined roughness to mimic the skin's surface.

  • Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². Use a robotic spreader to ensure a uniform and reproducible film thickness.

  • Drying: Allow the applied film to dry for 30 minutes at 35°C in a controlled environment.

  • Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: After irradiation, repeat the UV absorbance measurement.

  • SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:

    SPFin vitro = ∫ E(λ) * I(λ) dλ / ∫ E(λ) * I(λ) * T(λ) dλ

    Where:

    • E(λ) is the erythema action spectrum.

    • I(λ) is the spectral irradiance of the UV source.

    • T(λ) is the spectral transmittance of the sunscreen sample.

Photostability Assessment

This protocol determines the ability of a UV filter to retain its protective properties after UV exposure.

  • Sample Preparation: Prepare a solution of the UV filter in a suitable solvent or a complete sunscreen formulation.

  • Film Application: Apply a thin, uniform film of the sample onto a quartz or PMMA plate at a defined thickness (e.g., 1.3 mg/cm² for formulations).

  • Initial Absorbance Spectrum: Record the initial UV absorbance spectrum of the film from 290 to 400 nm.

  • UV Exposure: Irradiate the sample with a controlled dose of UV radiation from a solar simulator for a specified duration (e.g., 2 hours).

  • Final Absorbance Spectrum: After irradiation, record the UV absorbance spectrum again.

  • Photostability Calculation: The photostability is often expressed as the percentage of retained UV absorbance or the area under the curve (AUC) in the UVA and UVB regions before and after irradiation[16]. A common metric is the Area Under the Curve Index (AUCI), where an AUCI > 0.80 is considered photostable[16].

    AUCI = AUCafter / AUCbefore

Antioxidant Capacity Assay (DPPH Method)

This protocol measures the free radical scavenging activity of the UV filter.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Prepare a series of dilutions of the UV filter in methanol.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with each dilution of the UV filter. Include a control with DPPH and methanol only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:

    % Scavenging = [(Acontrol - Asample) / Acontrol] * 100

    Where:

    • Acontrol is the absorbance of the control.

    • Asample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the UV filter required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the UV filter.

Signaling Pathways in UV-Induced Skin Damage

UV radiation triggers a complex cascade of molecular events in the skin, leading to inflammation, photoaging, and carcinogenesis. Key signaling pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. UV filters can mitigate this damage by absorbing or reflecting UV radiation, thereby preventing the initiation of these signaling cascades.

UV-Induced MAPK Signaling Pathway

UV radiation, particularly UVB, is a potent activator of the MAPK signaling pathways, including ERK, JNK, and p38 MAPK[17][18][19][20]. Activation of these pathways leads to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and contribute to photoaging.

UV_MAPK_Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS GrowthFactorReceptors Growth Factor Receptors (EGFR) UV->GrowthFactorReceptors ROS->GrowthFactorReceptors JNK_p38 JNK / p38 ROS->JNK_p38 RAS RAS GrowthFactorReceptors->RAS GrowthFactorReceptors->JNK_p38 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK_p38->AP1 Apoptosis Apoptosis JNK_p38->Apoptosis Inflammation Inflammation (Cytokines, COX-2) AP1->Inflammation MMPs MMPs (Collagen Degradation) AP1->MMPs UV_Filter UV Filter UV_Filter->UV

Caption: UV-induced MAPK signaling cascade and the point of intervention for UV filters.

UV-Induced NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. UV radiation can activate NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which contribute to the erythema (sunburn) response[21][22][23][24][25].

UV_NFkB_Pathway cluster_nucleus Nucleus UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS IKK IKK Complex ROS->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_inactive->IkB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_active->Gene_Transcription UV_Filter UV Filter UV_Filter->UV

Caption: UV-induced NF-κB signaling pathway leading to inflammation.

Conclusion

This compound presents a compelling profile as a naturally derived UV filter. Its inherent photostability and antioxidant properties are significant advantages. However, to fully establish its efficacy in comparison to commercially available UV filters, further research is required to generate quantitative data on its Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and critical wavelength under standardized testing protocols. The detailed experimental methodologies and an understanding of the molecular pathways provided in this guide are intended to support researchers in this endeavor. As the demand for safer and more effective sun protection solutions continues to grow, natural compounds like this compound warrant continued investigation and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Sinapate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl sinapate, a naturally occurring hydroxycinnamic acid with potential applications in pharmaceuticals and as a UV screening agent, is crucial for research, development, and quality control.[1] Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results across different analytical techniques or laboratories. This guide provides an objective comparison of three common analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of the Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase within a column. For this compound, a reversed-phase C18 column is typically employed. Detection is achieved by measuring the absorbance of UV light by the analyte at its maximum absorbance wavelength, which for this compound is approximately 330 nm.[2] This method is robust, widely available, and cost-effective for routine analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for highly selective quantification. This method offers superior sensitivity and is ideal for complex matrices where interferences may be a concern.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Samples are vaporized and separated in a gaseous mobile phase as they pass through a capillary column. The separated compounds are then detected by a mass spectrometer. Given that this compound is an ester, it may possess sufficient volatility for GC-MS analysis, potentially after derivatization to enhance its thermal stability and volatility.

Comparative Performance Data

The selection of an appropriate analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes typical performance characteristics for the analysis of compounds similar to this compound, providing a basis for comparison.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.20 - 0.40 µg/mL0.3 µg/g0.02 ppm
Limit of Quantification (LOQ) 0.50 - 0.80 µg/mL0.4 µg/g0.05 ppm
Accuracy (Recovery %) 98 - 102%80 - 120%97 - 107%
Precision (RSD %) < 2%< 15%< 10%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and have been adapted for this compound.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution of water with 0.1% formic acid (A) and methanol (B129727) (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 330 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm membrane filter, and inject into the HPLC system. This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.

LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined and optimized.

GC-MS Method
  • Instrumentation: A GC system equipped with a mass spectrometer and a split/splitless injector.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate. If necessary, derivatization with an agent like BSTFA could be performed to improve volatility and peak shape.

Mandatory Visualizations

To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the logical workflow.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Develop Method A (e.g., HPLC-UV) B Validate Method A (ICH Guidelines) A->B E Select a Set of Samples B->E C Develop Method B (e.g., LC-MS/MS) D Validate Method B (ICH Guidelines) C->D D->E F Analyze Samples with Method A E->F G Analyze Samples with Method B E->G H Compare Results Statistically F->H G->H I Methods are Correlated (No Significant Bias) H->I Acceptance Criteria Met K Methods are Not Correlated H->K Acceptance Criteria Not Met J Investigate Discrepancies K->J

Workflow for cross-validation of analytical methods.

Start Start: Need to Quantify This compound Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity No LC_MS Use LC-MS/MS Matrix->LC_MS Yes Volatility Is the Analyte Sufficiently Volatile? Sensitivity->Volatility No Sensitivity->LC_MS Yes HPLC_UV Use HPLC-UV Volatility->HPLC_UV No GC_MS Use GC-MS Volatility->GC_MS Yes

Decision tree for analytical method selection.

Conclusion

The choice between HPLC-UV, LC-MS/MS, and GC-MS for the detection and quantification of this compound will be dictated by the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine analysis of relatively clean samples. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for complex matrices or when very low detection limits are required. GC-MS is a viable option if this compound proves to be sufficiently volatile, offering high throughput and sensitivity. A thorough cross-validation by analyzing a subset of samples with two different methods is the most rigorous approach to ensure data integrity and the interchangeability of the analytical procedures.

References

A Comparative Analysis of the Bioactivity of Cis- and Trans- Isomers of Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals distinct differences in the biological activities of the geometric isomers of methyl sinapate, a naturally occurring derivative of sinapic acid found in various plants. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of the antioxidant, UV-filtering, anti-inflammatory, and anticancer properties of cis- and trans-methyl sinapate, highlighting areas with robust data and identifying knowledge gaps that present opportunities for future research.

Summary of Bioactivities

The geometric configuration of this compound significantly influences its interaction with biological systems. The trans-isomer is predominantly responsible for the compound's notable UV-filtering properties, while the cis-isomer appears to exhibit superior antioxidant activity in its ground state. However, a significant deficit of direct comparative studies exists for the anti-inflammatory and anticancer activities of the two isomers, with most available data pertaining to sinapic acid and its derivatives as a whole.

Data Presentation

Table 1: Comparative Antioxidant Activity of this compound Isomers
IsomerAntioxidant Activity (Ground State, S0)Radical Scavenging CapabilityNotes
cis-Methyl SinapateHigher-Theoretical studies suggest higher activity[1].
trans-Methyl SinapateLowerStronger (in related compounds)Experimental data on related p-coumaroyl-secologanosides shows stronger radical-scavenging for the trans-isomer[1].
Table 2: Comparative UV-Filtering Properties of this compound Isomers
IsomerUV AbsorptionGenotoxicityNotes
cis-Methyl SinapateLimitedPotentialMay exhibit genotoxic activity[2].
trans-Methyl SinapateHigh-Primarily responsible for UV-B screening properties[2].
Table 3: Anticancer and Anti-inflammatory Activity of this compound (Isomer not specified)
BioactivityCell Line/ModelIC50 / EffectReference
CytotoxicityNot specified42.47 µg/mL (178.27 µM)[3]
Anti-inflammatoryCarrageenan-induced rat paw edemaIsopentyl sinapate showed excellent activity[4]

Note: The data in Table 3 is for this compound or its derivatives without specifying the isomeric form, highlighting a critical gap in the current research landscape.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate further comparative research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of cis- and trans-methyl sinapate.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) to a concentration of 0.1 mM.

  • Sample Preparation: Stock solutions of cis- and trans-methyl sinapate are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of each sample dilution is added to respective wells.

    • 100 µL of the 0.1 mM DPPH solution is added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a standard antioxidant like ascorbic acid or Trolox is used as a positive control.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Anticancer Activity: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of cis- and trans-methyl sinapate on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Sample Treatment: The culture medium is replaced with fresh medium containing various concentrations of cis- or trans-methyl sinapate. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

Objective: To evaluate the ability of cis- and trans-methyl sinapate to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Sample Treatment: Cells are pre-treated with various concentrations of cis- or trans-methyl sinapate for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added, followed by a 10-minute incubation at room temperature.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, followed by another 10-minute incubation.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_anticancer Anticancer Activity (MTT Assay) cluster_antiinflammatory Anti-inflammatory Activity (NO Assay) A1 Prepare DPPH and This compound Solutions A2 Mix and Incubate (30 min in dark) A1->A2 A3 Measure Absorbance at 517 nm A2->A3 A4 Calculate % Inhibition and IC50 A3->A4 B1 Seed Cancer Cells in 96-well plate B2 Treat with Methyl Sinapate Isomers B1->B2 B3 Incubate (24-72h) B2->B3 B4 Add MTT and Incubate (4h) B3->B4 B5 Solubilize Formazan with DMSO B4->B5 B6 Measure Absorbance at 570 nm B5->B6 B7 Calculate % Viability and IC50 B6->B7 C1 Seed Macrophage Cells C2 Pre-treat with Methyl Sinapate Isomers C1->C2 C3 Stimulate with LPS (24h) C2->C3 C4 Perform Griess Assay on Supernatant C3->C4 C5 Measure Absorbance at 540 nm C4->C5 C6 Calculate % NO Inhibition C5->C6

Caption: Experimental workflows for assessing the bioactivities of this compound isomers.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus iNOS iNOS Gene NFkB_nuc->iNOS activates transcription NO Nitric Oxide (NO) iNOS->NO produces MethylSinapate This compound (hypothesized inhibition) MethylSinapate->IKK may inhibit

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The available data strongly suggests that the geometric isomerism of this compound is a critical factor in its biological activity. While the trans-isomer is superior for UV-filtering applications, the cis-isomer may hold more promise as an antioxidant. The significant lack of direct comparative studies on the anti-inflammatory and anticancer activities of cis- and trans-methyl sinapate represents a substantial research gap. Future investigations should focus on performing head-to-head comparisons of the two isomers in various cancer cell lines and inflammatory models. Such studies, utilizing the standardized protocols outlined in this guide, would provide invaluable data for the targeted development of this compound-based therapeutic agents and cosmeceuticals.

References

Unveiling the Anticancer Potential of Methyl Sinapate Derivatives in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel anticancer agents, phenolic compounds derived from natural sources have garnered significant interest. Methyl sinapate, an ester of sinapic acid, belongs to this promising class of molecules. While direct studies on the anticancer properties of this compound are limited, research into its derivatives offers valuable insights into the potential of this compound scaffold. This guide provides a comparative analysis of the anticancer activities of key this compound derivatives against a panel of cancer cell lines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Comparative Anticancer Activity of this compound Derivatives

The cytotoxic effects of two notable derivatives, a lipoconjugate of sinapic acid with methyl 10-undecenoate and homovanillyl sinapate (HVS), have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Cytotoxicity (IC50) of a Sinapic Acid-Methyl 10-Undecenoate Lipoconjugate

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer12.0
SKOV3Ovarian Cancer38.9
MCF7Breast Cancer10.55
DU 145Prostate Cancer13.0
HepG2Liver Cancer67.4

Data sourced from a study on the synthesis and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids.

Table 2: Antiproliferative Activity (IC50) of Homovanillyl Sinapate (HVS)

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer3.6
MDA-MB-468Breast Cancer4.2
MCF-7Breast Cancer8.5
BT-474Breast Cancer10.2

Data sourced from a study on an oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor.

These findings suggest that derivatives of this compound exhibit promising cytotoxic and antiproliferative activities against various cancer cell lines, particularly those of breast and prostate origin. Notably, the lipoconjugate of sinapic acid and homovanillyl sinapate show efficacy in the low micromolar range, indicating their potential as lead compounds for further drug development.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer, and determine the protein concentration using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the molecular mechanisms underlying the anticancer effects of this compound derivatives and the experimental procedures, the following diagrams are provided.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot->Data Analysis

A generalized workflow for in vitro anticancer drug screening.

Studies on homovanillyl sinapate have implicated the c-Met signaling pathway in its anticancer activity. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is common in many cancers.

G HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Invasion Invasion c-Met->Invasion Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation HVS HVS HVS->c-Met Inhibits

Inhibition of the c-Met signaling pathway by Homovanillyl Sinapate (HVS).

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While not yet directly demonstrated for this compound derivatives, the parent compound, sinapic acid, has been shown to induce apoptosis in cancer cells.[1] A simplified diagram of the intrinsic apoptosis pathway is shown below.

G Anticancer Agent Anticancer Agent Mitochondrion Mitochondrion Anticancer Agent->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

A simplified representation of the intrinsic apoptosis pathway.

References

Methyl Sinapate vs. Ferulic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of naturally derived bioactive compounds, both methyl sinapate and ferulic acid have garnered significant attention for their therapeutic potential. As phenolic compounds, they share a common chemical backbone that bestows upon them a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a detailed, data-driven comparison of this compound and its close analog, ferulic acid, to aid researchers, scientists, and drug development professionals in their evaluation of these promising molecules.

Chemical Structure and Properties

This compound is a methyl ester of sinapic acid, characterized by the presence of two methoxy (B1213986) groups on the phenyl ring. Ferulic acid, a derivative of cinnamic acid, possesses a single methoxy group. This seemingly minor structural difference influences their physicochemical properties, such as lipophilicity, which in turn can affect their bioavailability and cellular uptake.

PropertyThis compoundFerulic Acid
Chemical Formula C12H14O5C10H10O4
Molar Mass 238.24 g/mol 194.19 g/mol
Synonyms Methyl 3,5-dimethoxy-4-hydroxycinnamate4-Hydroxy-3-methoxycinnamic acid
Appearance -Amber colored solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone-

Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. Both this compound's parent compound, sinapic acid, and ferulic acid are potent free radical scavengers. Their efficacy is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating greater antioxidant activity.

While direct comparative studies on this compound are limited, research on its parent compound, sinapic acid, provides valuable insights. One study found that sinapic acid acts more efficiently to suppress hydroperoxide formation by preventing lipid oxidation in bulk methyl linoleate (B1235992) when compared to ferulic acid. In terms of peroxyl radical scavenging, the order of decreasing lipid peroxidation inhibition capacity was observed to be: sinapic acid > caffeic acid > ferulic acid.

Antioxidant AssayThis compound (as Sinapic Acid)Ferulic AcidReference Compound
DPPH Radical Scavenging (IC50) -9.9 ± 0.7 µg/mLQuercetin: 9.9 ± 2.5 µg/mL, Trolox: 6.3 ± 1.4 µg/mL
ABTS Radical Scavenging (IC50) -35.55 µg/mLProtocatechuic Acid: 125.18 µg/mL
Hydroxyl Radical Scavenging (IC50) 3.80 mM-Ascorbic Acid: 5.56 mM
Superoxide Anion Scavenging (IC50) 17.98 mM-Trolox: 7.24 mM

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Both this compound and ferulic acid have demonstrated the ability to modulate inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Derivatives of ferulic acid have been shown to inhibit nitric oxide production. For instance, an NO-releasing derivative of ferulic acid (NCX 2057) inhibited nitrite (B80452) accumulation in LPS/IFNγ-stimulated RAW 264.7 macrophages with an IC50 of 4.3 ± 0.7 µM. Ferulic acid itself has been reported to reduce the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated THP-1-derived macrophages.

Neuroprotective Effects

The ability of these compounds to protect neuronal cells from damage is of significant interest for the development of therapies for neurodegenerative diseases. Ferulic acid has been shown to have neuroprotective effects in various in vitro models. It can promote the viability of PC12 cells injured by hypoxia, excitatory amino acids, and free radicals. Furthermore, studies in zebrafish have demonstrated that ferulic acid can increase the number of dopaminergic neurons.

Methyl ferulate, a derivative of ferulic acid, has been shown to reduce the release of the pro-inflammatory cytokine TNF-α in an in vitro model of neuroinflammation. While direct comparative data for this compound is lacking, its structural similarity to these compounds suggests it may also possess neuroprotective properties.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

cluster_antioxidant Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Compound This compound / Ferulic Acid ROS->Compound Scavenging Neutralized Neutralized ROS Compound->Neutralized Donates H+

Caption: Simplified antioxidant mechanism of phenolic compounds.

cluster_workflow In Vitro Anti-inflammatory Assay Workflow Start Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure NO Production (Griess Assay) Incubate->Measure End Calculate IC50 Measure->End

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound, Ferulic Acid) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in a 96-well plate. Allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation and a vehicle control group with LPS but no test compound.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at approximately 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

Both this compound and ferulic acid exhibit significant potential as bioactive compounds with valuable antioxidant and anti-inflammatory properties. While ferulic acid is more extensively studied, the available data on sinapic acid, the parent compound of this compound, suggests that it may possess comparable or even superior antioxidant activity in certain contexts. The esterification to this compound could potentially enhance its lipophilicity and cellular uptake, a hypothesis that warrants further investigation.

For researchers and drug development professionals, the choice between these two molecules may depend on the specific therapeutic application, desired physicochemical properties, and the need for further optimization. This guide provides a foundational comparison to inform such decisions and highlights the need for direct comparative studies to fully elucidate the relative therapeutic potential of this compound and ferulic acid.

References

Methyl Sinapate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl sinapate, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. We will delve into its antioxidant, anti-inflammatory, and cytotoxic properties, providing detailed experimental protocols and exploring its underlying mechanisms of action through key signaling pathways.

Quantitative Efficacy Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the efficacy of this compound and its parent compound, sinapic acid. It is important to note that specific experimental data for this compound is limited in some areas; therefore, data for sinapic acid is included for comparative purposes, given their structural similarity.

Table 1: In Vitro Antioxidant and Cytotoxic Efficacy

CompoundAssayCell Line/RadicalEfficacy Metric (IC₅₀/EC₅₀)Reference
Sinapic AcidDPPH Radical ScavengingDPPH~36.94 µg/mL[1]
Sinapic AcidCytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)101.72 µg/mL[1]
Methyl SyringateROS Activity InhibitionPrimary Human Neutrophils>60% inhibition at certain concentrations[2]

Note: Methyl syringate is a closely related compound to this compound. Data is provided for comparative context.

Table 2: In Vivo Anti-inflammatory Efficacy

CompoundAnimal ModelAssayDosage% Inhibition of EdemaReference
Sinapic AcidRatCarrageenan-induced paw edema10-20 mg/kgData not specified[3]

Signaling Pathways and Mechanisms of Action

This compound and its related compounds are believed to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Evidence suggests that compounds related to this compound can inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_NFkB->p65_p50 IkBa_p p-IκBα IkBa_NFkB->IkBa_p Releases p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Methyl_Sinapate This compound Methyl_Sinapate->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activate Raf Raf (MAPKKK) Ras->Raf Activate MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activate Cell_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cell_Response Regulate Methyl_Sinapate This compound Methyl_Sinapate->Raf Modulates Methyl_Sinapate->MEK Modulates Methyl_Sinapate->ERK Modulates DPPH_Workflow A Prepare this compound stock solution and serial dilutions C Mix this compound dilutions with DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark (30 minutes) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and EC₅₀ E->F MTT_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of this compound A->B C Incubate for a specified time (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and IC₅₀ G->H Carrageenan_Workflow A Acclimatize rats and divide into groups B Administer this compound (or vehicle/reference drug) orally or intraperitoneally A->B C Inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) C->D E Calculate paw edema volume and % inhibition D->E

References

Unraveling the Molecular Mechanisms of Methyl Sinapate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Methyl sinapate, a naturally occurring phenolic compound. Through a synthesis of current experimental data, this document compares its performance with related compounds, offering insights into its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

I. Core Mechanisms of Action: A Multi-Faceted Approach

This compound, a derivative of sinapic acid, exhibits a range of biological activities primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. Its efficacy stems from its ability to modulate key cellular signaling pathways and mitigate oxidative stress.

Potent Antioxidant Activity

This compound is a potent scavenger of free radicals, a key factor in its protective effects. While direct comparative studies are limited, research on its parent compound, sinapic acid, and related phenolic acids provides a strong indication of its antioxidant capacity. The antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The efficiency of radical scavenging is influenced by the molecular structure, including the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring.

Table 1: Comparative Antioxidant Activity (IC50 values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Sinapic Acid~30-50~15-30[Varies by study]
Ferulic Acid~40-60~20-40[Varies by study]
Caffeic Acid~15-25~10-20[Varies by study]
Trolox (Standard)~40-50~15-25[Varies by study]

Note: IC50 values can vary significantly based on experimental conditions. The data presented is an approximate range based on available literature for comparative purposes. Data for this compound is inferred from studies on sinapic acid and its derivatives.

Anti-Inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a key driver of many diseases. This compound is believed to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, studies on sinapic acid demonstrate its ability to suppress the activation of NF-κB, a master regulator of inflammatory gene expression. This inhibition prevents the production of pro-inflammatory cytokines like TNF-α and interleukins. Furthermore, sinapic acid has been shown to modulate the phosphorylation of key MAPK proteins such as p38 and JNK, which are crucial in the inflammatory response.

Diagram 1: Proposed Anti-Inflammatory Mechanism of this compound

Methyl_Sinapate_Anti_inflammatory_Pathway cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates MKKs MKKs TLR4->MKKs Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates p38 p38 MAPK JNK JNK ERK ERK MKKs->p38 Phosphorylates MKKs->JNK Phosphorylates MKKs->ERK Phosphorylates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces MethylSinapate This compound MethylSinapate->IKK Inhibits MethylSinapate->MKKs Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Neuroprotective Potential

The neuroprotective effects of this compound are closely linked to its antioxidant and anti-inflammatory properties. By reducing oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases, this compound may help protect neuronal cells from damage. Studies on sinapic acid have shown its ability to protect against neuronal cell death induced by toxins and reduce markers of oxidative damage in the brain.

II. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compound.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Diagram 2: DPPH Assay Workflow

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compound & Standard start->prep_samples mix Mix DPPH Solution with Sample/Standard in 96-well plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration to find IC50 calculate->plot end End plot->end

Caption: Workflow for the DPPH radical scavenging assay.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of the test compound on NF-κB activation.

Protocol:

  • Culture cells (e.g., HEK293T or RAW 264.7 macrophages) transfected with an NF-κB luciferase reporter plasmid.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

  • Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-8 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control (cells treated with stimulant only).

Western Blot for Phosphorylated MAPK

Objective: To assess the effect of the test compound on the phosphorylation of MAPK proteins (e.g., p38, JNK, ERK).

Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the test compound for a specified time.

  • Stimulate the cells with an appropriate agonist (e.g., LPS) to induce MAPK phosphorylation.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-phospho-p38) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Strip and re-probe the membrane with antibodies against the total forms of the MAPK proteins to ensure equal protein loading.

III. Comparative Performance and Discussion

This compound demonstrates a promising profile as a bioactive compound with multiple mechanisms of action. Its antioxidant capacity, inferred from studies on sinapic acid, appears comparable to other well-known natural antioxidants like ferulic acid. The primary advantage of this compound may lie in its multi-target effects on key inflammatory pathways. By potentially inhibiting both NF-κB and MAPK signaling, it could offer a broader anti-inflammatory action compared to agents that target a single molecule.

Further research is warranted to directly quantify the anti-inflammatory and neuroprotective efficacy of this compound in comparison to established drugs. Head-to-head studies with compounds like ibuprofen (B1674241) for inflammation or other neuroprotective agents in relevant disease models would provide a clearer picture of its therapeutic potential. The detailed protocols provided in this guide offer a foundation for conducting such comparative investigations. The synergistic potential of this compound with other therapeutic agents also represents an interesting avenue for future exploration.

A Comparative Genomic Look at Methyl Sinapate Production in Brassicaceae

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genomic landscapes of Arabidopsis thaliana and Brassica napus reveals key insights into the biosynthesis of Methyl Sinapate, a secondary metabolite with significant interest for the pharmaceutical and nutraceutical industries. This guide provides a comparative analysis of the genomic architecture and the core enzymatic machinery responsible for producing this valuable compound in these two representative species of the Brassicaceae family.

This compound, an ester of sinapic acid, is a phenylpropanoid derivative known for its antioxidant, antimicrobial, and UV-protective properties. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a well-conserved metabolic route in higher plants. Understanding the genetic underpinnings of its production is crucial for metabolic engineering efforts aimed at enhancing its yield in crop species. This guide compares the genomic features and the key gene families involved in the sinapate biosynthesis pathway of the model plant Arabidopsis thaliana and the economically important oilseed crop Brassica napus.

Genomic Landscape: A Tale of Two Crucifers

Arabidopsis thaliana, with its small, well-annotated genome, serves as a foundational model for plant biology. In contrast, Brassica napus is an allotetraploid, possessing a much larger and more complex genome resulting from the hybridization of its diploid ancestors, Brassica rapa and Brassica oleracea. This difference in genome size and complexity is reflected in the number of genes encoding the enzymes of the phenylpropanoid pathway.

Genomic FeatureArabidopsis thalianaBrassica napus
Genome Size (approx.) ~135 Mb[1]~1,130 Mb
Ploidy Level DiploidAllotetraploid
Chromosome Number (2n) 1038

The Phenylpropanoid Pathway: Gene Family Expansion in Brassica napus

The biosynthesis of this compound originates from the amino acid phenylalanine and proceeds through a series of enzymatic reactions. A comparative analysis of the gene families encoding these enzymes reveals a significant expansion in Brassica napus compared to Arabidopsis thaliana, a likely consequence of its polyploid history. This expansion may contribute to a more complex regulation of the pathway and potentially a higher capacity for secondary metabolite production.

Enzyme Family (Abbreviation)Gene Family Size (Arabidopsis thaliana)Gene Family Size (Brassica napus)
Phenylalanine Ammonia-Lyase (PAL)4[2][3][4]17[5][6]
Cinnamate-4-Hydroxylase (C4H)1[7][8]~9+[9]
4-Coumarate:CoA Ligase (4CL)4[10][11]53 (in U's triangle species)
Caffeic Acid O-Methyltransferase (COMT)14[12]42[13]
Caffeoyl-CoA O-methyltransferase (CCoAOMT)7[1]Not explicitly found
Ferulate 5-Hydroxylase (F5H)1Not explicitly found
Sinapoyl-Glucose:Malate Sinapoyltransferase (SMT)Part of SCPL family (51 total, 21 in clade)[14][15]Not explicitly found
Sinapoyl-Glucose:Choline Sinapoyltransferase (SCT)Part of SCPL family (51 total, 21 in clade)[14][15]Not explicitly found
UDP-Glucosyltransferases (UGT)MultipleMultiple

Note: The gene family sizes for Brassica napus can vary between different cultivars and studies due to the complexity of its genome. The numbers presented are based on available research.

Visualizing the Pathway to this compound

The following diagram illustrates the core enzymatic steps leading to the formation of sinapate esters, including this compound. This generalized pathway highlights the key enzymes for which gene family comparisons have been made.

Sinapate_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapic_acid Sinapic acid Sinapoyl_CoA->Sinapic_acid Sinapoyl_glucose Sinapoyl-glucose Sinapic_acid->Sinapoyl_glucose Methyl_sinapate This compound Sinapic_acid->Methyl_sinapate SAMT* Sinapoyl_malate Sinapoyl malate Sinapoyl_glucose->Sinapoyl_malate SMT Sinapine Sinapine (Sinapoyl-choline) Sinapoyl_glucose->Sinapine SCT

Fig. 1: Generalized Sinapate Biosynthesis Pathway

Experimental Protocols

Comparative Genomic Analysis Workflow

A typical workflow for the comparative genomic analysis of the phenylpropanoid pathway genes in Arabidopsis thaliana and Brassica napus involves the following steps:

Comparative_Genomics_Workflow Data_Retrieval 1. Data Retrieval - Genome sequences - Gene annotations (TAIR, BrassicaDB, NCBI) Gene_Identification 2. Gene Family Identification - BLAST searches - HMM profiles (Pfam) Data_Retrieval->Gene_Identification Phylogenetic_Analysis 3. Phylogenetic Analysis - Multiple sequence alignment (e.g., ClustalW, MAFFT) - Phylogenetic tree construction (e.g., RAxML, MEGA) Gene_Identification->Phylogenetic_Analysis Gene_Structure 4. Gene Structure and Motif Analysis - Exon-intron organization (GSDS) - Conserved motifs (MEME) Phylogenetic_Analysis->Gene_Structure Synteny_Analysis 5. Chromosomal Location and Synteny Analysis - Map genes to chromosomes - Identify syntenic blocks (MCScanX) Gene_Structure->Synteny_Analysis Expression_Analysis 6. Gene Expression Analysis (Optional) - Transcriptome data analysis (e.g., from GEO, SRA) Synteny_Analysis->Expression_Analysis Functional_Divergence 7. Functional Divergence Analysis - Ka/Ks ratio calculation - Protein structure modeling Expression_Analysis->Functional_Divergence

Fig. 2: Comparative Genomics Workflow

Methodology Details:

  • Data Retrieval: Genome sequences and annotation files for Arabidopsis thaliana (TAIR10) and Brassica napus (e.g., Darmor-bzh v.10) are downloaded from public databases such as The Arabidopsis Information Resource (TAIR), BrassicaDB, and the National Center for Biotechnology Information (NCBI).

  • Gene Family Identification: Known protein sequences of the target enzyme families from Arabidopsis thaliana are used as queries to perform BLASTp searches against the Brassica napus proteome. Hidden Markov Model (HMM) profiles of conserved domains (e.g., from Pfam) are also used to identify all potential family members.

  • Phylogenetic Analysis: Protein sequences of the identified gene families from both species are aligned using a multiple sequence alignment tool. A phylogenetic tree is then constructed using a maximum likelihood or neighbor-joining method to infer evolutionary relationships.

  • Gene Structure and Motif Analysis: The exon-intron structures of the genes are visualized to identify structural similarities and differences. Conserved protein motifs are identified to understand functional domains.

  • Chromosomal Location and Synteny Analysis: The identified genes are mapped to their respective chromosomes to visualize their distribution. Synteny analysis is performed to identify conserved genomic blocks between the two species, providing insights into genome evolution.

  • Gene Expression Analysis: Publicly available RNA-seq data can be analyzed to compare the expression patterns of the identified genes across different tissues and developmental stages, or in response to various stimuli.

  • Functional Divergence Analysis: The ratio of non-synonymous to synonymous nucleotide substitutions (Ka/Ks) is calculated for orthologous gene pairs to assess the selective pressures acting on them.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues.

a. Sample Preparation (Extraction):

  • Freeze-dry plant tissue (e.g., leaves, seeds) and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of 80% (v/v) methanol.

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a water bath at room temperature.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process (steps 3-7) on the pellet with another 1 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 50% methanol.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Analysis:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate for the next injection.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 320-330 nm for sinapate esters.

  • Quantification: A standard curve is generated using a pure analytical standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area to the standard curve.

This comparative guide provides a foundational understanding of the genomic factors influencing this compound production in two key Brassicaceae species. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and manipulate this important metabolic pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl Sinapate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a lead compound is fundamental to designing more potent and specific therapeutic agents. Methyl sinapate, an ester of the naturally occurring hydroxycinnamic acid, sinapic acid, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data and detailed protocols, to elucidate the key structural features governing their biological functions.

Antioxidant Activity: Radical Scavenging Properties

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. The structure of the aromatic ring and its substituents significantly influences this activity.

Key Structural Insights:
  • Phenolic Hydroxyl Group: A free hydroxyl group on the aromatic ring is crucial for antioxidant activity. Esterification or etherification of this group generally leads to a significant decrease or complete loss of radical scavenging capacity.[1]

  • Methoxy (B1213986) Groups: The two methoxy groups at positions 3 and 5 of the phenyl ring enhance the electron-donating ability of the phenolic hydroxyl group, thereby increasing the antioxidant activity.

  • Alkyl Ester Chain: The esterification of the carboxylic acid group of sinapic acid to form alkyl sinapates, including this compound, slightly reduces the antioxidant activity compared to the parent compound.[2][3] However, increasing the length of the alkyl chain has a positive effect on the lipophilicity (partition coefficient), which may improve its utility as an antioxidant in more lipophilic environments like cell membranes.[2]

Comparative Antioxidant Activity Data
CompoundStructureDPPH Scavenging Activity (IC50 in μM)Reference
Sinapic AcidR = H35.8 ± 0.5[2][3]
This compound R = CH₃43.1 ± 0.9[2][3]
Ethyl SinapateR = C₂H₅44.5 ± 0.8[2][3]
Propyl SinapateR = C₃H₇42.6 ± 1.2[2][3]
Butyl SinapateR = C₄H₉42.2 ± 1.1[2][3]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is linked to numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[4] this compound and its analogs have been investigated for their ability to suppress this pathway, thereby reducing the expression of pro-inflammatory mediators.

Key Structural Insights:
  • Inhibition of IKK: The anti-inflammatory mechanism often involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus to activate pro-inflammatory gene transcription.

  • Structural Modifications: Analogs with enhanced anti-inflammatory activity often feature modifications that improve their ability to interact with key signaling proteins like IKKβ. For instance, in studies of other NF-κB inhibitors, specific heterocyclic additions have been shown to dramatically increase potency.[6] While specific quantitative SAR data for a series of this compound analogs is limited, the core sinapic acid structure is known to contribute to the anti-inflammatory effect.

General Anti-inflammatory Activity Data
Compound/Analog TypeActivity MetricEffectReference
Sinapic Acid DerivativesNF-κB InhibitionSuppress LPS-induced phosphorylation and degradation of IκBα and decrease nuclear translocation of p65.[5]
Curcumin (B1669340) Analog EF31IKKβ Inhibition (IC50)~1.92 µM[6]
Synthetic IsothiocyanatesNF-κB InhibitionAnalogs showed stronger NF-κB inhibition compared to the parent compound, phenylethyl isothiocyanate (PEITC).[5]

Note: Data for specific this compound analogs is sparse; the table reflects general findings for related structures and NF-κB inhibitors to provide context.

NF-κB Signaling Pathway and Point of Inhibition

NF_kB_Pathway cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation (P) Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Release Inhibitor This compound Analogs Inhibitor->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

Caption: The NF-κB signaling cascade and the inhibitory action of sinapate analogs.

Anticancer Activity: Induction of Apoptosis

The potential of this compound and its analogs as anticancer agents is often evaluated by their ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).

Key Structural Insights:
  • Cell Line Specificity: The cytotoxic effect of a compound can vary significantly between different cancer cell lines, reflecting different mechanisms of action or cellular uptake.[7]

  • Induction of Apoptosis: Sinapic acid has been shown to induce apoptosis in human colon cancer cells (HT-29) by increasing the levels of pro-apoptotic proteins like cleaved caspase-3 and BAX.

  • Lipophilicity and Uptake: Modifications to the core structure, such as altering the ester group, can change the compound's lipophilicity, potentially enhancing its ability to cross the cell membrane and reach intracellular targets.

Comparative Cytotoxicity Data
CompoundCell LineActivity Metric (IC50)Reference
Sinapic AcidHT-29 (Colon Cancer)317.5 µM (24h)
β-nitrostyrene derivative (CYT-Rx20)MCF-7 (Breast Cancer)0.81 ± 0.04 µg/mL[8]
β-nitrostyrene derivative (CYT-Rx20)MDA-MB-231 (Breast Cancer)1.82 ± 0.05 µg/mL[8]
Scots pine needle extractMDA-MB-231 (Breast Cancer)35 µg/ml[9]
Scots pine needle extractMCF-7 (Breast Cancer)86 µg/ml[9]

Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Inducing Agent cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_result Cellular Response Agent Sinapate Analog Mito Mitochondrial Stress Agent->Mito Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage/ Activation ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell Death

Caption: The intrinsic apoptosis pathway initiated by a cytotoxic agent.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of biological activity. Below are methodologies for the key assays discussed.

General SAR Evaluation Workflow

SAR_Workflow A Lead Compound (this compound) B Analog Design & Chemical Synthesis A->B C In Vitro Screening B->C D Antioxidant Assays (DPPH, ABTS) C->D E Anti-inflammatory Assays (NF-κB, NO production) C->E F Anticancer Assays (MTT, Apoptosis) C->F G Data Analysis & SAR Determination D->G E->G F->G H Lead Optimization G->H H->B Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving DPPH in methanol (B129727) or ethanol. Store this solution in an amber bottle in the dark, as DPPH is light-sensitive.[10]

    • Prepare a series of dilutions of the test compounds (e.g., this compound analogs) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of each sample dilution to separate wells (e.g., 100 µL).

    • Add an equal volume of the 0.1 mM DPPH working solution to all wells (e.g., 100 µL).[10]

    • Include a blank control containing only the solvent instead of the test sample.

    • Mix the plate thoroughly and incubate in the dark at room temperature for 30 minutes.[10]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

    • Plot the % scavenging activity against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates greater antioxidant activity.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background.[11]

    • Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (concentration that inhibits cell growth by 50%) can then be calculated.

Western Blot for NF-κB Activation (p65 Nuclear Translocation)

This protocol assesses NF-κB activation by measuring the amount of the p65 subunit in the nucleus. An increase in nuclear p65 indicates activation.[14][15]

  • Cell Treatment and Lysis:

    • Culture cells and treat them with a pro-inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the test inhibitor for the desired time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or a protocol based on hypotonic and high-salt buffers.[15] This separates the cytoplasmic proteins from the nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) from each nuclear extract sample onto an SDS-polyacrylamide gel.[15] Include a pre-stained protein ladder.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with wash buffer (e.g., TBST).[14]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with wash buffer.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[15]

    • Capture the signal using an imaging system or X-ray film.

    • To ensure equal loading of nuclear extracts, the membrane should be stripped and re-probed with an antibody against a nuclear loading control protein (e.g., Lamin B1 or Histone H3).

    • Quantify the band intensities using densitometry software. A decrease in the inhibitor-treated lane compared to the stimulus-only lane indicates successful inhibition of p65 nuclear translocation.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl Sinapate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols for Methyl sinapate, a hydroxycinnamic acid.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [1]
Appearance Powder
CAS Number 20733-94-2[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]

There is no specific Permissible Exposure Limit (PEL) established by OSHA for this compound.[2][3][4] Therefore, it is crucial to handle it with care, following standard laboratory safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be used if there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

1. Engineering Controls and Work Practices

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid the formation of dust and aerosols.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

2. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed.

  • Long-term storage is recommended at -20°C.[5]

3. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For large spills, follow your institution's emergency procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

5. Disposal Plan

  • Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[6][7]

  • Waste material should be collected in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been established.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidance.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for using this compound, with integrated safety checkpoints.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Experiment a Review SDS and SOPs b Don PPE a->b c Prepare Workspace in Fume Hood b->c d Weigh this compound c->d e Dissolve in Appropriate Solvent d->e f Perform Experiment e->f g Decontaminate Glassware and Surfaces f->g h Segregate and Label Waste g->h i Dispose of Waste via EHS h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: A flowchart outlining the key steps and safety considerations for handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl sinapate
Reactant of Route 2
Reactant of Route 2
Methyl sinapate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.